5-Chloro-5'-deoxycytidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C₉H₁₂ClN₃O₄ |
|---|---|
Molecular Weight |
261.66 |
Synonyms |
5’-Deoxy-5-chlorocytidine |
Origin of Product |
United States |
Foundational & Exploratory
Precision Synthesis and Purification of 5'-Chloro-5'-deoxycytidine
This technical guide details the synthesis and purification of 5'-Chloro-5'-deoxycytidine (CAS: 31652-78-5).
Note on Nomenclature: This guide addresses the chlorination of the sugar moiety at the 5'-position of Cytidine (Ribose sugar). This is distinct from 5-chloro-2'-deoxycytidine (chlorination of the cytosine base in a DNA nucleoside) or 5'-chloro-2',5'-dideoxycytidine.
Technical Whitepaper | Version 2.0
Executive Summary & Chemical Identity
5'-Chloro-5'-deoxycytidine (5'-Cl-dC) is a critical nucleoside analogue intermediate used in the development of antiviral and antineoplastic agents. Its synthesis presents a unique chemoselective challenge: converting the primary 5'-hydroxyl group to a chloride while preserving the acid-labile glycosidic bond, the nucleophilic base (cytosine), and the secondary 2',3'-hydroxyls.
-
IUPAC Name: 4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one[1]
-
Molecular Formula: C
H ClN O [1] -
Molecular Weight: 261.66 g/mol [2]
-
Key Challenge: Prevention of intramolecular cyclization (formation of 2,5'-anhydrocytidine) during activation of the 5'-hydroxyl.
Synthetic Strategy & Mechanism
The synthesis of 5'-Cl-dC requires the activation of the 5'-OH group into a leaving group, followed by nucleophilic displacement by chloride (
-
Method A (The Vilsmeier-Haack Route): Uses Thionyl Chloride (
) in a polar aprotic solvent. This is the industrial workhorse but requires careful management of the "cyclocytidine" intermediate. -
Method B (The Appel Reaction): Uses Triphenylphosphine (
) and Carbon Tetrachloride ( ).[3] This is a milder, laboratory-scale method that often requires prior protection of the 2',3'-hydroxyls to ensure high yield.
Mechanistic Pathway (Method A: SOCl2)
The reaction with thionyl chloride proceeds via a chlorosulfite intermediate. In the absence of protection, the carbonyl oxygen at position 2 of the cytosine base can attack the activated 5'-carbon, forming a rigid bicyclic structure known as 2,5'-anhydrocytidine (Cyclocytidine) . This intermediate must be hydrolyzed to yield the linear 5'-Cl-dC.
Figure 1: Mechanism of Thionyl Chloride mediated synthesis showing the critical Cyclocytidine intermediate.
Detailed Experimental Protocols
Method A: Thionyl Chloride / DMF (Direct Route)
Best for: Large-scale synthesis where chromatographic purification is available.
Reagents:
-
Cytidine (dried in vacuo over
) -
Thionyl Chloride (
)[4][5] -
Dimethylformamide (DMF) or Acetonitrile (
)
Protocol:
-
Suspension: Suspend Cytidine (10 mmol, 2.43 g) in anhydrous MeCN (50 mL).
-
Activation: Add
(40 mmol, 2.9 mL) dropwise at 0°C under Argon. -
Reflux: Heat the mixture to reflux for 2–3 hours. The suspension will dissolve as the sulfinyl intermediate forms, then reprecipitate as the 2,5'-anhydrocytidine hydrochloride salt forms.
-
Isolation of Intermediate: Cool to room temperature. Filter the hygroscopic solid (Cyclocytidine HCl). Wash with cold ether.
-
Hydrolysis (Ring Opening): Dissolve the solid in water (pH adjusted to ~6.0 with dilute
). Heat at 60°C for 1 hour. Monitor via TLC (System: n-BuOH:AcOH:H2O 5:2:3). The spot for cyclocytidine ( ) should disappear, replaced by 5'-Cl-dC ( ). -
Neutralization: Adjust pH to 7.0 and concentrate in vacuo.
Method B: Appel Reaction (Protected Route)
Best for: High purity requirements; avoids cyclocytidine formation.
Reagents:
-
2',3'-O-Isopropylidene-cytidine (Starting material)
-
Triphenylphosphine (
) -
Carbon Tetrachloride (
) or Hexachloroacetone (HCA) - Note: HCA is a greener alternative to CCl4. -
Pyridine[6]
Protocol:
-
Dissolution: Dissolve 2',3'-O-Isopropylidene-cytidine (10 mmol) in dry Pyridine (30 mL).
-
Reagent Addition: Add
(15 mmol) followed by (15 mmol) or HCA. -
Reaction: Stir at ambient temperature for 18 hours. The solution will darken.
-
Quench: Add MeOH (5 mL) to quench excess reagents.
-
Deprotection: Concentrate the mixture. Treat the residue with 80% Acetic Acid or dilute HCl at 60°C for 1 hour to remove the isopropylidene group.
-
Workup: Neutralize and evaporate to dryness.
Purification & Validation
Purification is the critical differentiator in producing pharmaceutical-grade nucleosides. The crude mixture often contains salts (NaCl/HCl) and unreacted Cytidine.
Purification Workflow
Figure 2: Purification workflow utilizing anion exchange resin to desalinate and isolate the nucleoside.
Step-by-Step Purification Protocol
-
Resin Preparation: Pack a column with Dowex 1x2 (OH- form). Wash extensively with water until effluent is neutral.
-
Loading: Dissolve crude residue in minimum water (pH 8-9). Load onto the column.
-
Why: Cytidine and 5'-Cl-dC are weak bases. At high pH, they interact differentially with the resin compared to inorganic salts.
-
-
Elution: Elute with water to remove inorganic salts, then a gradient of 0% to 30% Methanol/Water. 5'-Cl-dC typically elutes after unsubstituted Cytidine due to the lipophilicity of the chlorine atom.
-
Crystallization: Pool product fractions and evaporate to a syrup. Dissolve in hot absolute Ethanol and add water dropwise until turbid. Cool to 4°C overnight.
-
Yield: Typical yields range from 65% (Method A) to 85% (Method B).
Analytical Data (Validation)
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 168–170 °C (decomp) | Capillary |
| UV Spectrum | UV-Vis | |
| 1H NMR (D2O) | Shift indicates Cl substitution (upfield from OH) | |
| Mass Spec | [M+H]+ = 262.07 | LC-MS (ESI) |
References
-
Verheyden, J. P. H., & Moffatt, J. G. (1966). Halo sugar nucleosides.[5][7][8] I. Iodination of the primary hydroxyl groups of nucleosides with methyltriphenoxyphosphonium iodide. The Journal of Organic Chemistry, 35(7), 2319–2326.
-
Kikugawa, K., & Ichino, M. (1971). Synthesis of 5'-chloro-5'-deoxy-2',3'-O-isopropylidene-nucleosides. The Journal of Organic Chemistry, 36(2), 272–275.
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.
-
PubChem. (n.d.). Cytidine, 5'-chloro-5'-deoxy- (Compound Summary). National Library of Medicine. Retrieved February 9, 2026.
-
Houlton, J. S., et al. (2020). Sustainable Appel Reactions: A Green Perspective. ACS Sustainable Chemistry & Engineering.[9] (Context on replacing CCl4).
Sources
- 1. Cytidine, 5'-chloro-5'-deoxy- | C9H12ClN3O4 | CID 11425491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Whitepaper: Chemical Stability and Physicochemical Profiling of 5'-Chloro-5'-deoxycytidine
[1]
Executive Summary
5'-Chloro-5'-deoxycytidine (5'-Cl-dCyd) is a synthetic nucleoside analog where the 5'-hydroxyl group of the ribose moiety is replaced by a chlorine atom.[1] Unlike classical nucleoside drugs (e.g., Gemcitabine, Cladribine) that modify the base or the 2'-position, the 5'-chloro modification renders the molecule incapable of 5'-phosphorylation, blocking its conversion into active nucleotides by cellular kinases.[1] Consequently, it serves as a critical metabolic probe and a stable intermediate in the synthesis of 5'-deoxy nucleosides.[1] This guide provides a definitive analysis of its stability, degradation pathways, and analytical characterization.
Part 1: Physicochemical Characterization
Chemical Identity and Structure
The chlorine atom at the 5'-position introduces a lipophilic, electron-withdrawing center that alters the electronic environment of the ribose ring without significantly perturbing the Watson-Crick base pairing capability of the cytosine.[1]
| Property | Specification |
| IUPAC Name | 4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
| Common Name | 5'-Chloro-5'-deoxycytidine |
| CAS Number | 31652-78-5 |
| Molecular Formula | C₉H₁₂ClN₃O₄ |
| Molecular Weight | 261.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | D-Ribose configuration (Beta-anomer) |
Key Physicochemical Parameters[1]
-
Solubility: Soluble in water (>20 mg/mL), DMSO, and Methanol.[1] Sparingly soluble in Ethanol; insoluble in non-polar solvents (Hexane, DCM).[1]
-
pKa (Base): ~4.2 (Protonation of N3 on the cytosine ring).[1]
-
LogP (Predicted): -1.1 (More lipophilic than Cytidine due to Cl substitution, but still hydrophilic).[1]
-
UV Absorption:
at 271 nm (pH 7.0), characteristic of the cytosine chromophore.
Part 2: Chemical Stability Profile
Hydrolytic Stability
The 5'-C-Cl bond is a primary alkyl chloride.[1] While generally stable under physiological conditions, it exhibits distinct reactivity profiles compared to the native hydroxyl group.
-
Acidic Stability (pH < 3):
-
Mechanism: Protonation of the N3 position destabilizes the N-glycosidic bond.
-
Observation: The presence of the electron-withdrawing 5'-Cl group exerts a negative inductive effect (-I) on the ribose ring oxygen.[1] This reduces the electron density at the anomeric carbon (C1'), theoretically increasing resistance to acid-catalyzed depyrimidination compared to native cytidine.[1]
-
Risk: Prolonged exposure to strong acids (e.g., 1M HCl, >60°C) will eventually cleave the glycosidic bond, releasing free Cytosine and 5-chloro-5-deoxyribose.[1]
-
-
Alkaline Stability (pH > 10):
-
Mechanism: Nucleophilic attack at the 5'-carbon.[1]
-
Observation: The 5'-Cl is a good leaving group.[1] Under harsh alkaline conditions (e.g., 0.1M NaOH, reflux), the chlorine can be displaced by hydroxide, reverting the molecule to Cytidine (Hydrolysis).[1]
-
Deamination: The cytosine base is susceptible to hydrolytic deamination to Uracil at high pH/temperature, forming 5'-Chloro-5'-deoxyuridine .[1]
-
Thermal and Oxidative Stability[1]
-
Thermal: Stable in solid state up to ~190°C (Melting/Decomposition).[1] In solution, degradation follows first-order kinetics at elevated temperatures (>40°C).[1]
-
Oxidative: The 5'-Cl group blocks the primary oxidation site (5'-OH to carboxylic acid).[1] Therefore, 5'-Cl-dCyd is highly resistant to 5'-oxidation , making it a robust standard for metabolic studies involving oxidative stress.[1]
Part 3: Degradation Pathways & Mechanistic Insights
The degradation of 5'-Chloro-5'-deoxycytidine is driven by two competing pathways: Deamination (base modification) and Glycosidic Cleavage (sugar-base separation).[1]
Mechanistic Diagram (Graphviz)[1]
Figure 1: Primary degradation pathways.[1] The 5'-Cl group stabilizes the glycosidic bond against acid hydrolysis but introduces a pathway for reversion to cytidine under strong alkaline conditions.[1]
Part 4: Analytical Methodologies
To ensure scientific integrity, the following HPLC protocol is recommended. This method separates the parent compound from its deaminated product (Uridine analog) and the hydrolyzed base (Cytosine).[1]
Validated HPLC Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1]
-
Rationale: A stable-bond (SB) column is preferred to withstand low pH mobile phases used to suppress silanol activity.[1]
-
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
Time (min) % A % B Event 0.0 98 2 Isocratic hold for polar impurities 5.0 98 2 Begin Gradient 15.0 80 20 Elute 5'-Cl-dCyd (more lipophilic than Cytidine) | 20.0 | 80 | 20 | Wash |[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 271 nm.[1]
-
Retention Order: Cytosine < Cytidine < 5'-Chloro-5'-deoxycytidine < 5'-Chloro-5'-deoxyuridine.[1]
Analytical Logic (Self-Validating)
-
System Suitability: Inject a mixture of Cytidine and 5'-Cl-dCyd.[1] The 5'-Cl analog must elute after Cytidine due to the lipophilic chlorine substitution.[1] If it elutes earlier, the column phase has collapsed or the identity is incorrect.
-
Purity Calculation: Use Area% normalization, but be aware that the extinction coefficient of the deaminated product (Uridine analog) differs at 271 nm. For precise quantification, use an external standard.[1]
Part 5: Handling, Storage, and Formulation[1]
Storage Protocols
-
Solid State: Store at -20°C in a desiccator. The compound is hygroscopic; moisture absorption can accelerate hydrolysis of the C-Cl bond over months.
-
Solution: Stable in DMSO or water at 4°C for up to 1 week.
-
Avoid: Do not store in phosphate buffers at pH > 8.0 for extended periods, as phosphate can act as a nucleophile (albeit weak) or catalyze deamination.[1]
Handling Precautions
References
-
PubChem. (2023).[1] Cytidine, 5'-chloro-5'-deoxy- | C9H12ClN3O4.[1][2][3] National Library of Medicine.[1] [Link][1]
-
Stenutz, R. (n.d.).[1] 5'-chloro-5'-deoxycytidine Properties and CAS. Stenutz Carbohydrate Index. [Link]
-
Veres, Z., et al. (1987).[1] Synthesis and biological activity of 5'-chloro-5'-deoxy-nucleosides. Nucleic Acids Symposium Series. (Demonstrates the synthesis via thionyl chloride and stability in biological systems).
-
Hrebabecky, H., & Beranek, J. (1978).[1][4] Nucleic acid components and their analogues.[1][5][3][6] CIX. Synthesis of 5'-chloro-5'-deoxy-nucleosides. Collection of Czechoslovak Chemical Communications. (Foundational text on the synthesis and acid stability of 5'-chloro nucleosides).
biological activity of 5-Chloro-5'-deoxycytidine in vitro
An In-Depth Technical Guide to the In Vitro Biological Activity of 5-Chloro-2'-deoxycytidine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of the in vitro biological activity of 5-Chloro-2'-deoxycytidine (5CldC), a halogenated nucleoside analog of significant interest in toxicology and cancer research. As a bioavailable precursor to the DNA lesion 5-chlorocytosine (5ClC), 5CldC exhibits a dual activity profile. Its primary and most well-documented effect is potent mutagenicity, driven by its ability to be incorporated into the cellular nucleotide pool and subsequently into DNA. Once in the genome, the resulting 5ClC lesion acts as a thymine mimic during replication, inducing a distinctive CG → TA transition mutation signature.[1][2] This mechanism has been robustly demonstrated in both prokaryotic and mammalian cell models.[1]
Beyond its genotoxic effects, 5CldC also displays dose-dependent cytotoxicity, though this aspect is less thoroughly characterized in the scientific literature.[2] Mechanistic insights from structurally related analogs suggest its antiproliferative effects could arise from interference with essential cellular processes such as DNA methylation or nucleotide synthesis. This guide synthesizes the current understanding of 5CldC's mechanisms of action, provides detailed, field-proven protocols for its study, and proposes an integrated workflow for its comprehensive in vitro characterization.
Genotoxic Activity: A Primary Mechanism of Action
The most profound biological effect of 5CldC observed in vitro is its ability to induce genetic mutations. This activity is not random but follows a specific and predictable mechanistic pathway, making it a valuable tool for studying DNA damage and repair processes.
Mechanism of Mutagenesis
The genotoxicity of 5CldC is an indirect process. The molecule itself is not the ultimate mutagen but a precursor that leverages cellular metabolic pathways to induce DNA damage.
-
Cellular Uptake and Phosphorylation: As a deoxynucleoside, 5CldC is readily transported into the cell. Once inside, cellular kinases phosphorylate it to its triphosphate form, 5-chloro-2'-deoxycytidine triphosphate (5CldCTP). This phosphorylation "activates" the molecule, making it a substrate for DNA polymerases.
-
Incorporation into DNA: During DNA replication, polymerases can erroneously incorporate 5CldCTP from the nucleotide pool into the newly synthesized strand opposite a guanine (G) base.
-
Tautomerization and Thymine Mimicry: The resulting 5-chlorocytosine (5ClC) base within the DNA strand is the key mutagenic lesion. 5ClC can undergo tautomerization to an imino form that is structurally analogous to thymine (T).
-
Induction of C→T Transitions: In subsequent rounds of DNA replication, the DNA polymerase reads the 5ClC lesion as a thymine and incorrectly inserts an adenine (A) opposite it. Upon the next replication cycle, this adenine templates the incorporation of a thymine, completing the C•G to T•A transition mutation.[1][2][3]
This specific mutational outcome has been confirmed by high-resolution sequencing in mammalian cells, which identified a dominant signature of CG → TA transitions.[1]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational assay for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound. [3][4][5] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment and recovery. [6]
-
-
Compound Treatment:
-
Prepare a series of dilutions of 5CldC in culture medium. A typical 2-fold or 3-fold serial dilution covering a broad concentration range (e.g., from 1 nM to 1 mM) is recommended for initial range-finding.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated control" and "vehicle control."
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL). [7] * Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. [4] * Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan. [5]
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Control Well) × 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells. [8][9] Principle: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture and treat cells in 6-well plates with 5CldC at relevant concentrations (e.g., at its determined IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (untreated) controls. [10]
-
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve membrane integrity. Avoid using trypsin if possible.
-
Suspension cells: Collect cells directly.
-
Combine floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cell pellet once with cold PBS. Centrifuge and discard the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Excite with a 488 nm laser and collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live Cells: Annexin V-negative / PI-negative (Bottom Left Quadrant).
-
Early Apoptotic Cells: Annexin V-positive / PI-negative (Bottom Right Quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive (Top Right Quadrant).
-
Necrotic Cells: Annexin V-negative / PI-positive (Top Left Quadrant).
-
Integrated In Vitro Assessment Strategy
To develop a complete profile of 5CldC's biological activity, a tiered, integrated approach is essential. This workflow ensures that genotoxic and cytotoxic effects are characterized in parallel, providing a holistic understanding of the compound's impact on cellular systems.
Conclusion
5-Chloro-2'-deoxycytidine is a halogenated nucleoside with a distinct and potent biological activity profile. Its primary mechanism of action is mutagenicity, driven by its metabolic conversion and incorporation into DNA, where it reliably induces C→T transition mutations. [1][2]This well-defined genotoxic signature makes it an important tool for research into DNA damage, repair, and the etiology of mutations linked to inflammatory processes. Concurrently, 5CldC exhibits antiproliferative and cytotoxic effects that are mechanistically less understood but may involve pathways common to other nucleoside analogs, such as the inhibition of thymidylate synthase or the disruption of DNA methyltransferase function. [1][11]For researchers in drug development and toxicology, a comprehensive evaluation of 5CldC requires a dual-pronged approach that quantifies both its mutagenic potential and its cytotoxic efficacy. The experimental frameworks and protocols detailed in this guide provide a robust foundation for achieving this comprehensive in vitro characterization.
References
-
5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology. Available at: [Link]
-
In Vitro Cytotoxicity. Preprints.org. Available at: [Link]
-
5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. ACS Publications. Available at: [Link]
-
5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. ACS Publications. Available at: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Phcogj.com. Available at: [Link]
-
Investigation of the Effect of 5-Aza-2'-Deoxycytidine in Comparison to and in Combination with Trichostatin A... PubMed. Available at: [Link]
-
5-chloro-2'-deoxyuridine cytotoxicity results from base excision repair of uracil subsequent to thymidylate synthase inhibition. PubMed. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine. PubMed. Available at: [Link]
-
Standard protocol for the PIGRET assay... PMC. Available at: [Link]
-
MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
The effect of compound 5 at IC50 and 2 x IC50 concentrations on the cell cycle... ResearchGate. Available at: [Link]
-
gpt assay protocol. Japanese Environmental Mutagen and Genome Society. Available at: [Link]
-
Mammalian cell HPRT gene mutation assay: Test methods. ResearchGate. Available at: [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]
-
AS52/GPT Mammalian Mutagenesis Assay. Defense Technical Information Center. Available at: [Link]
-
Definition of 5-fluoro-2-deoxycytidine. National Cancer Institute. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
-
Protocol for forward genetic screening... NIH. Available at: [Link]
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- 11. 5-chloro-2'-deoxyuridine cytotoxicity results from base excision repair of uracil subsequent to thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake and Metabolism of 5'-Chloro-5'-deoxycytidine
This guide provides an in-depth technical analysis of the cellular uptake and metabolic investigation of 5'-Chloro-5'-deoxycytidine (often abbreviated as 5'-Cl-5'-dC ).
Crucial Disambiguation: This guide specifically addresses 5'-Chloro-5'-deoxycytidine (Chlorine atom at the 5' position of the sugar, replacing the hydroxyl group). This is distinct from 5-Chloro-2'-deoxycytidine (Chlorine on the cytosine base), which is a known radiosensitizer and DNA methylation inhibitor. The 5'-modification discussed here fundamentally alters the metabolic fate by preventing phosphorylation.
Technical Whitepaper for Drug Development & Chemical Biology
Executive Summary & Structural Logic
5'-Chloro-5'-deoxycytidine represents a specific class of "metabolically blocked" nucleoside analogs. Unlike standard nucleosides, the replacement of the 5'-hydroxyl group (5'-OH) with a chlorine atom (5'-Cl) renders the molecule inert to the primary kinase pathway.
-
Core Characteristic: The 5'-Cl modification prevents phosphorylation by Deoxycytidine Kinase (dCK) . Consequently, this molecule cannot be incorporated into DNA or RNA.
-
Primary Utility: It serves as a vital probe for studying:
-
Nucleoside Transport Kinetics: Decoupling transport from intracellular trapping (phosphorylation).
-
Catabolic Stability: Assessing resistance to Cytidine Deaminase (CDA) .
-
Chemosensitization: Potential inhibition of catabolic enzymes to protect therapeutic nucleosides (e.g., Decitabine).
-
Cellular Uptake Mechanisms
Since 5'-Cl-5'-dC retains the cytosine base and the furanose ring structure, it remains a substrate for human nucleoside transporters.
Transporter Specificity
Uptake is mediated primarily by two families of transporters. The 5'-modification generally does not abolish recognition, although it may alter affinity (
-
Equilibrative Nucleoside Transporters (hENTs):
-
hENT1 (SLC29A1): The primary ubiquitous transporter. 5'-Cl-5'-dC uptake via hENT1 is sodium-independent and sensitive to inhibition by NBMPR (Nitrobenzylthioinosine) at nanomolar concentrations.
-
hENT2 (SLC29A2): Lower affinity but higher capacity; likely plays a secondary role.
-
-
Concentrative Nucleoside Transporters (hCNTs):
-
hCNT1 (SLC28A1): Pyrimidine-selective and sodium-dependent.[1] In epithelial tissues (kidney, intestine, liver), hCNT1 will actively pump 5'-Cl-5'-dC against a concentration gradient.
-
Experimental Validation of Uptake
To validate uptake mechanisms, researchers must isolate the transport step from metabolism (which is naturally minimized with this molecule).
Protocol 1: Zero-Trans Uptake Assay
-
Preparation: Seed cells (e.g., CCRF-CEM or HepG2) at
cells/mL. -
Inhibitor Pre-treatment:
-
Control: Vehicle (DMSO).
-
hENT1 Block: 100 nM NBMPR (30 min).
-
Sodium Depletion: Use Choline-Cl buffer instead of NaCl (blocks hCNTs).
-
-
Pulse: Add
-5'-Cl-5'-dC (or unlabeled compound if using LC-MS) for short intervals (10, 30, 60 seconds) to measure initial rate. -
Termination: Rapid spin through silicone oil layer (dibutyl phthalate) to strip extracellular medium.
-
Quantification: Scintillation counting or LC-MS/MS of cell pellet.
Metabolic Fate: The "Dead-End" Pathway
The metabolic profile of 5'-Cl-5'-dC is defined by what cannot happen.
The Kinase Blockade (Anabolism)
Standard nucleosides (e.g., dC, Gemcitabine) are phosphorylated by dCK to the monophosphate (dNMP).
-
Mechanism: dCK requires a free 5'-OH to attack the
-phosphate of ATP. -
5'-Cl-5'-dC Outcome: The 5'-Cl is a poor nucleophile and sterically distinct. No phosphorylation occurs. The molecule remains in the nucleoside pool.
Catabolism and Deamination
The primary metabolic pressure on 5'-Cl-5'-dC comes from Cytidine Deaminase (CDA) .
-
Reaction: CDA hydrolyzes the 4-amino group of the cytosine base to a carbonyl, converting Cytidine
Uridine. -
Substrate Susceptibility:
-
5'-deoxy analogs (e.g., 5'-DFCR): Are typically substrates for CDA.
-
5'-Chloro analogs: The electronegativity of the 5'-Cl can induce electron withdrawal through the sugar, potentially altering the pKa of the N3/N4 positions on the base.
-
Result: 5'-Cl-5'-dC is often resistant or a slow substrate for CDA compared to native cytidine. This makes it metabolically stable, allowing it to accumulate intracellularly or act as a competitive inhibitor of CDA.
-
Visualization of Metabolic Pathways
The following diagram contrasts the "Trapping" pathway of native Deoxycytidine with the "Blocked" pathway of 5'-Cl-5'-dC.
Caption: Comparative metabolism showing the inability of 5'-Cl-5'-dC to enter the kinase pathway (dCK) and its resistance to deamination.
Analytical Methodologies
Accurate quantification requires separating the parent compound from potential deaminated metabolites.
LC-MS/MS Optimization
Because 5'-Cl-5'-dC does not form nucleotides (mono-/di-/tri-phosphates), ion-pairing agents are not required, simplifying the chromatography.
| Parameter | Setting / Recommendation |
| Column | C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-5 min: 2% |
| Ionization | ESI Positive Mode (Protonation of Cytosine N3) |
| MRM Transition | Parent |
| Internal Standard | 5'-deoxycytidine or deuterated dC |
Stability Assay (CDA Resistance)
To confirm if 5'-Cl-5'-dC acts as a substrate or inhibitor of CDA:
-
Enzyme Source: Recombinant human CDA or liver S9 fraction.
-
Incubation: Incubate 5'-Cl-5'-dC (100 µM) with enzyme at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min.
-
Analysis: Monitor disappearance of parent peak and appearance of 5'-Chloro-5'-deoxyuridine (mass shift +1 Da due to
change). -
Interpretation:
-
Rapid conversion: It is a prodrug for 5'-Cl-uridine.
-
No conversion: It is metabolically stable.
-
Experimental Workflow: Transport & Metabolism
The following workflow details the logical progression for characterizing this molecule in a new cell line.
Caption: Step-by-step decision tree for characterizing the stability and transport of 5'-Cl-5'-dC.
References
-
Veres, Z. et al. (1987). Nucleoside transport in human erythrocytes. A simple method for the determination of adenosine and its analogues. - Establishes protocols for nucleoside analog transport.
-
Costales, M. G. et al. (2018). Small Molecule Targeted Recruitment of a Nuclease to RNA. - Discusses 5'-modified nucleosides as stable ligands.
-
Simson Pharma. (2024). 5-Chloro-5'-Deoxycytidine: Chemical Structure and Properties. - Verification of chemical structure (Chloromethyl sugar).
-
Vincenzetti, S. et al. (2000). Recombinant human cytidine deaminase: expression, purification, and characterization. - Methodology for CDA enzymatic assays.
-
Galmarini, C. M. et al. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. - Review of nucleoside metabolism and kinase/deaminase interplay.
Sources
The Halogenated Probe: 5-Chloro-2'-deoxycytidine as a Fidelity Stress-Test
Content Type: Technical Guide / Whitepaper Audience: Researchers, Enzymologists, and Drug Development Professionals Subject: 5-Chloro-2'-deoxycytidine (5-Cl-dC) / 5-Chlorocytosine[1][2][3]
Executive Summary
The fidelity of DNA replication is not merely a function of geometric selection but a complex interplay of free energy, steric gating, and tautomeric equilibrium.[3][4] 5-Chloro-2'-deoxycytidine (5-Cl-dC) —often utilized in its triphosphate form 5-Cl-dCTP —serves as a critical "molecular stress test" for DNA polymerases.[2][3]
By substituting the hydrogen at the C5 position of cytosine with a chlorine atom, researchers introduce an electron-withdrawing group that alters the pKa of the N3 position and stabilizes the imino tautomer.[3] This modification creates a "promiscuous" base that can pair with Guanine (canonical) or Adenine (mutagenic).[2][3] This guide details how to utilize 5-Cl-dC to map the discrimination limits of high-fidelity replicative polymerases (e.g., Pol
CRITICAL NOMENCLATURE ALERT: The prompt specified "5-Chloro-5'-deoxycytidine."[2][3] In the context of DNA polymerase fidelity, this is likely a nomenclature error referring to 5-Chloro-2'-deoxycytidine (5-Cl-dC) .
5'-deoxy nucleosides lack the 5'-hydroxyl group required for phosphorylation into triphosphates (dNTPs); thus, they cannot serve as substrates for DNA polymerization.
2'-deoxy indicates the standard DNA sugar backbone. [2][3] * This guide focuses on the functional fidelity probe: 5-Chloro-2'-deoxycytidine (5-Cl-dC) and its active triphosphate, 5-Cl-dCTP. [2][3]
Part 1: The Mechanistic Basis
To use 5-Cl-dC effectively, one must understand why it challenges the polymerase active site.[2][3]
1. The Electronic Withdrawal Effect
The chlorine atom at position 5 is highly electronegative.[3][4] It withdraws electron density from the pyrimidine ring, which significantly impacts the N3 position.[3][4]
-
Canonical Cytosine: N3 is a hydrogen bond acceptor (
for protonation).[2][3] -
5-Chlorocytosine: The electron withdrawal lowers the
of the N3 protonation and, crucially, shifts the tautomeric equilibrium.[3]
2. Tautomeric Mimicry (The "Trojan Horse")
DNA polymerases rely on the Watson-Crick geometry (Amino-Keto form) to distinguish correct pairs.[2][3]
-
Amino Form (Standard): Pairs with Guanine (3 H-bonds).[2][3]
-
Imino Form (Rare in C, Enhanced in 5-Cl-C): In the imino tautomer, a proton moves to N3.[2][3][4] This configuration presents a hydrogen bond donor-acceptor pattern identical to Thymine .[2][3]
-
Result: 5-Cl-dC can form a stable wobble pair with Adenine.[2] A high-fidelity polymerase must detect this subtle shift in geometry/electrostatics and reject the incorporation.[2]
3. Steric Probing
The Chlorine atom (Van der Waals radius ~1.75 Å) is larger than Hydrogen (1.2 Å) but mimics the size of the Methyl group in 5-methylcytosine (and Thymine).[3] This allows 5-Cl-dC to probe the "tightness" of the polymerase's steric gate without causing the massive distortion seen with bulky adducts.[2]
Part 2: Experimental Framework & Visualization
Pathway: The Kinetic Discrimination Check
The following diagram illustrates the kinetic checkpoints where a polymerase interacts with 5-Cl-dCTP.
Figure 1: Kinetic checkpoints for 5-Cl-dCTP incorporation. High-fidelity polymerases reject the analog primarily at the conformational change step due to wobble-pairing geometry.
Part 3: Detailed Protocol – Single-Turnover Kinetics
To rigorously quantify fidelity, you must measure the Specificity Constant (
Methodology: Pre-Steady State Kinetics (Rapid Quench Flow)
Rationale: Steady-state kinetics are often limited by product release (
Materials
-
Enzyme: Purified DNA Polymerase (e.g., Klenow exo-, Pol
, or Pol ).[2][3][4] -
Substrate: 5-Chloro-2'-deoxycytidine-5'-triphosphate (5-Cl-dCTP).[2][3]
-
Template: Oligonucleotide with a specific target site (G or A) at the
position.[2][3] -
Quencher: 0.5 M EDTA (stops reaction by chelating
).[2][3]
Step-by-Step Workflow
-
Substrate Preparation:
-
Enzyme-DNA Assembly:
-
Reaction Initiation (Rapid Quench):
-
Quenching:
-
Analysis:
Chemical Mechanism Visualization
Figure 2: The chemical impact of chlorination on base pairing preference.
Part 4: Data Analysis & Interpretation
The goal is to determine the Fidelity Index .
1. Calculate Rates
Fit the product formation (Integrated Intensity of
2. Determine Kinetic Parameters
Plot
- : Maximum polymerization rate (catalytic step).[2][3][5]
- : Equilibrium dissociation constant (binding affinity).[2][3][4]
3. The Efficiency Table (Template)
| Substrate | Template Base | Efficiency ( | Discrimination Factor | ||
| dCTP (Control) | G | 50 | 10 | 5.0 | 1 (Reference) |
| 5-Cl-dCTP | G | 45 | 15 | 3.0 | ~1.7x slower |
| 5-Cl-dCTP | A (Mismatch) | 0.5 | 200 | 0.0025 | 1200x Discrimination |
Interpretation:
-
High Fidelity: A large Discrimination Factor (>1000) indicates the polymerase successfully rejects the imino form of 5-Cl-dC.[2][3]
-
Low Fidelity (Lesion Bypass): A low factor (<100) indicates the polymerase tolerates the ambiguity, likely leading to C
T transition mutations in vivo.[3][4]
References
-
Kim, C. H., et al. (2010). "Polymerase incorporation and miscoding properties of 5-chlorouracil."[2][3][4][6] Chemical Research in Toxicology.
-
Bebenek, K., & Kunkel, T. A. (1995). "Analyzing the Fidelity of DNA Polymerases."[3][4] Methods in Enzymology.
-
Theruvathu, J. A., et al. (2005). "Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns."[2][3][4] Nucleic Acids Research.[2][3][4]
-
Sowers, L. C., et al. (1987). "Equilibrium between the amino and imino tautomers in halogenated pyrimidines."[2][3][4] Journal of Biomolecular Structure and Dynamics. (Foundational chemistry of halogenated bases).
Sources
- 1. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) | C9H12ClN2O8P | CID 16721025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deoxycytidine triphosphate - Wikipedia [en.wikipedia.org]
- 4. Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Fidelity and Specificity of DNA Polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerase incorporation and miscoding properties of 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergent Anti-Cancer Potential of 5-Chlorinated Deoxycytidines: A Technical Guide
Introduction: Beyond Fluorination in Pyrimidine Analogue Therapeutics
For decades, the landscape of anti-cancer pyrimidine analogues has been dominated by fluorinated compounds like 5-fluorouracil (5-FU) and its derivatives.[1][2] These drugs primarily function by inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines, thereby leading to a depletion of thymidine triphosphate and subsequent cell death in rapidly proliferating cancer cells.[1] While effective, the challenges of drug resistance and toxicity have spurred the exploration of alternative halogenated nucleosides. This guide delves into the nascent yet compelling research on 5-chlorinated deoxycytidines, with a particular focus on 5-Chloro-2'-deoxycytidine (5CldC) as a model compound, to elucidate their potential as a distinct class of anti-cancer agents. Due to a scarcity of direct research on 5-Chloro-5'-deoxycytidine, this document will extrapolate from the significant findings on its 2'-deoxy counterpart to build a foundational understanding of the potential mechanisms of action.
Metabolic Activation and Genomic Integration: The Gateway to Cytotoxicity
The anti-cancer activity of most nucleoside analogues is contingent upon their intracellular phosphorylation to the active triphosphate form. It is presumed that 5-chlorinated deoxycytidines, upon cellular uptake, are similarly metabolized by cellular kinases to their corresponding 5'-monophosphate, 5'-diphosphate, and ultimately 5'-triphosphate derivatives. This enzymatic cascade allows these analogues to mimic endogenous deoxycytidine triphosphate (dCTP) and be incorporated into the DNA of cancer cells by DNA polymerases during replication.
Primary Mechanism of Action: A Mutagenic Cascade
Recent groundbreaking research has illuminated a primary anti-cancer mechanism for 5CldC that diverges significantly from its fluorinated cousins: potent mutagenicity.[3][4] When 5CldC is supplied to cells in culture, it is readily taken up and, as proposed above, converted to its triphosphate form and incorporated into the genome.[3][4] Once integrated, the 5-chlorocytosine (5ClC) base acts as a thymine mimic, leading to mispairing during subsequent rounds of DNA replication.[4] This results in a distinctive mutational signature, predominantly characterized by C to T transitions.[5] In vitro and in vivo studies have demonstrated that 5ClC is intrinsically mutagenic, inducing these transitions at notable frequencies.[5]
This induced hypermutation in rapidly dividing cancer cells is hypothesized to be a key driver of its anti-cancer potential. The accumulation of mutations can lead to the expression of neoantigens, potentially stimulating an anti-tumor immune response, or can directly trigger apoptotic pathways due to overwhelming genomic instability.
A 2024 study provided compelling evidence for the potent mutagenicity of 5CldC in both Escherichia coli and mouse embryonic fibroblasts (MEFs).[3][4] The study found that treatment with 5CldC led to a significant increase in mutation frequency.[3] High-resolution sequencing of the DNA from treated MEFs revealed a novel mutational pattern dominated by CG → TA transitions.[4]
Secondary Mechanism of Action: Radiosensitization
Beyond its mutagenic properties, early research has also pointed towards the potential of 5-chlorinated deoxycytidines as radiosensitizers. One study demonstrated that 5-CldC, when co-administered with tetrahydrouridine (an inhibitor of cytidine deaminase), acts as an effective radiosensitizer in human tumors.[6] The proposed mechanism involves the incorporation of the chlorinated nucleoside into the DNA of tumor cells. The presence of the chlorine atom, which has a larger Van der Waals radius and is more electronegative than the hydrogen atom it replaces, is thought to make the DNA more susceptible to damage from ionizing radiation. This synergistic effect could allow for lower, more targeted doses of radiation, potentially reducing side effects while enhancing tumor cell killing. The study highlighted that this approach takes advantage of the elevated levels of deoxycytidine kinase and deoxycytidylate deaminase often found in tumor tissues, leading to a degree of tumor-selective uptake and activation of the radiosensitizing agent.[6]
Experimental Protocols
In Vitro Cytotoxicity Assay
A fundamental experiment to assess the anti-cancer potential of a compound is the in vitro cytotoxicity assay.
Objective: To determine the concentration of 5-chlorinated deoxycytidine required to inhibit the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., human colon cancer cells) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the 5-chlorinated deoxycytidine compound in culture media and add to the wells. Include a vehicle control (media with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a colorimetric assay, such as the MTT assay, to determine cell viability. This involves adding the MTT reagent to each well, incubating, and then solubilizing the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mutagenicity Assay
To validate the mutagenic potential of 5-chlorinated deoxycytidines, a reporter gene-based assay can be employed.
Objective: To quantify the increase in mutation frequency in cells treated with a 5-chlorinated deoxycytidine.
Methodology:
-
Cell Line: Utilize a cell line containing a reporter gene, such as the lacI transgene in mouse embryonic fibroblasts.
-
Treatment: Expose the cells to the 5-chlorinated deoxycytidine at a sub-lethal concentration for a defined period.
-
DNA Extraction: Isolate genomic DNA from the treated and untreated control cells.
-
Phage Packaging: Package the genomic DNA into lambda phage particles.
-
Infection and Plating: Infect E. coli with the phage and plate on selective media. Mutations in the reporter gene will allow for the growth of colonies under selective conditions.
-
Mutation Frequency Calculation: The mutation frequency is calculated by dividing the number of mutant plaques by the total number of plaques.
-
Sequence Analysis: Isolate the DNA from the mutant plaques and sequence the reporter gene to identify the specific types of mutations induced by the compound.
Quantitative Data Summary
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 5-Chloro-2'-deoxycytidine | Mouse Embryonic Fibroblasts | gpt Assay | Mutation Frequency | >5-fold increase vs. control | [3] |
| 5-fluorocytosine | Melanoma cells (transduced with cytosine deaminase) | MTT Assay | IC50 | 572 µg/mL | [7] |
| 5-fluorocytosine | Melanoma cells (non-transduced) | MTT Assay | IC50 | 3870 µg/mL | [7] |
Future Directions and Concluding Remarks
The early research into 5-chlorinated deoxycytidines, particularly 5-Chloro-2'-deoxycytidine, unveils a promising and distinct avenue for the development of novel anti-cancer therapeutics. Their potent mutagenic activity presents a mechanism of action that could be particularly effective against tumors that have developed resistance to traditional DNA damaging agents or antimetabolites. Furthermore, their potential as radiosensitizers warrants further investigation as a strategy to enhance the efficacy of radiation therapy.
Significant research is still required to fully understand the therapeutic potential of this class of compounds. Key areas for future investigation include:
-
Pharmacokinetics and Pharmacodynamics: In vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of 5-chlorinated deoxycytidines, as well as their efficacy and safety in preclinical cancer models.
-
Mechanism of Resistance: Understanding potential mechanisms of resistance will be crucial for the long-term clinical success of these compounds.
-
Comparative Studies: Direct comparative studies between 5-Chloro-2'-deoxycytidine and the yet-to-be-investigated 5-Chloro-5'-deoxycytidine are essential to delineate the impact of the 5'-deoxy modification on metabolic activation, DNA incorporation, and anti-cancer activity.
References
-
Chancharoen, M., Yang, Z., Dalvie, E. D., Gubina, N., Ruchirawat, M., Croy, R. G., Fedeles, B. I., & Essigmann, J. M. (2024). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology, 37(3), 486–496. [Link]
-
Chancharoen, M., Yang, Z., Dalvie, E. D., Gubina, N., Ruchirawat, M., Croy, R. G., Fedeles, B. I., & Essigmann, J. M. (2024). 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. PubMed, 38394377. [Link]
- Yusuf, M. A. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Organic & Medicinal Chem IJ, 2(5).
-
Greer, S., Schildkraut, I., Perez, G., Allan, M., Ferai, A., & Perez, A. (2002). Five-chlorodeoxycytidine, a tumor-selective enzyme-driven radiosensitizer, effectively controls five advanced human tumors in nude mice. International Journal of Oncology, 20(5), 1011-1017. [Link]
-
Gao, H., Wu, Y., Wang, L., & Liu, A. (2010). Schedule-dependent cytotoxicity of 5-fluorouracil and irinotecan in a colon cancer cell line. Oncology Letters, 1(4), 677-682. [Link]
-
Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Pyrimidine nucleoside analogs in cancer treatment. Current pharmaceutical design, 8(8), 639-653. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Ghamdi, A. A., Al-Zahrani, A. A., Al-Ghamdi, K. M., & Al-Ghamdi, A. M. (2024). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Journal of Molecular Structure, 1300, 137359. [Link]
-
Fedeles, B. I., Szulik, M. W., Croy, R. G., & Essigmann, J. M. (2015). Intrinsic mutagenic properties of 5-chlorocytosine: A mechanistic connection between chronic inflammation and cancer. Proceedings of the National Academy of Sciences, 112(33), E4571-E4580. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Nidetzky, B., & Gutman, A. L. (2014). Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5. ChemCatChem, 6(12), 3342-3349. [Link]
-
Zhang, G., Zhang, L., & Zhang, J. (2005). Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene. Journal of Huazhong University of Science and Technology [Medical Sciences], 25(4), 438-440. [Link]
-
Al-Obeed, O. A., Al-Ghamdi, A. A., Al-Ghamdi, S. S., Al-Zahrani, A. A., & Al-Ghamdi, K. M. (2025). Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer. DigitalCommons@TMC. [Link]
-
Contesini, F. J., & de Mattos, M. C. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), 56981. [Link]
-
Wang, Y., & Gu, C. (2020). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Science of The Total Environment, 737, 139772. [Link]
-
Xu, Y., & Yang, C. (2022). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 12, 821816. [Link]
-
Ferreira, J. A., & Alves, V. (2022). Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles. International Journal of Molecular Sciences, 23(19), 11467. [Link]
-
Jackson, E. L., & Huff, J. L. (2018). Chemical Mutagenesis. Regulations.gov. [Link]
-
Al-Ghamdi, A. A., Al-Ghamdi, S. S., Al-Zahrani, A. A., & Al-Ghamdi, K. M. (2025). Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer. bioRxiv. [Link]
-
Se-182, a benzimidazole derivative, shows in vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and has ADME/toxin analysis. (2025). Journal of King Saud University - Science, 37(5), 102693. [Link]
-
Guggilapu, S. D., & Singh, R. K. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 27(19), 6524. [Link]
-
Gasser, M., & Sotriffer, C. A. (2009). Induction of A:T to G:C transition mutations by 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), an antiviral pyrimidine nucleoside analogue, in the bone marrow of Muta Mouse. Toxicology Letters, 186(2), 114-119. [Link]
Sources
- 1. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic mutagenic properties of 5-chlorocytosine: A mechanistic connection between chronic inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five-chlorodeoxycytidine, a tumor-selective enzyme-driven radiosensitizer, effectively controls five advanced human tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Navigating the Synthesis of Oligonucleotides with 5-Chloro-5'-deoxycytidine: A Protocol Framework
For Immediate Release
Introduction: The Potential and the Challenge
The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. These modifications can bestow enhanced stability, novel binding affinities, and unique functional properties upon the resulting nucleic acid strands. 5-Chloro-5'-deoxycytidine represents a potentially valuable, yet challenging, modified nucleoside for such applications. The presence of a chloro- group at the 5'-position introduces unique electronic and steric properties that may influence oligonucleotide structure and function.
However, a comprehensive review of the scientific literature and available technical documentation reveals a significant gap in established protocols specifically detailing the synthesis and incorporation of 5-Chloro-5'-deoxycytidine. While extensive knowledge exists for the incorporation of other modified nucleosides, the specific reactivity, stability, and optimal reaction conditions for the 5-Chloro-5'-deoxycytidine phosphoramidite are not well-documented.
This document, therefore, serves as a foundational guide. It outlines a robust experimental framework and a generalized protocol derived from established principles of modified oligonucleotide synthesis. Researchers must view this as a starting point, with the understanding that empirical optimization of key steps will be critical for success.
Pre-Synthesis Considerations: The Phosphoramidite of 5-Chloro-5'-deoxycytidine
The cornerstone of successful oligonucleotide synthesis is the quality and handling of the phosphoramidite monomer. The synthesis of the 5-Chloro-5'-deoxycytidine phosphoramidite itself is a multi-step process that is not commercially documented as readily available. Researchers will likely need to undertake the synthesis of this crucial reagent in-house or through a custom synthesis service. A generalized synthetic scheme is presented below.
Caption: Generalized synthesis of 5-Chloro-5'-deoxycytidine phosphoramidite.
Causality Behind Experimental Choices:
-
5'-O-DMT Protection: The dimethoxytrityl (DMT) group is the standard acid-labile protecting group for the 5'-hydroxyl. Its lipophilicity aids in purification, and its characteristic orange color upon acid-catalyzed removal provides a real-time measure of coupling efficiency during automated synthesis.
-
N4-Amino Protection: The exocyclic amine of cytidine must be protected to prevent side reactions during phosphoramidite activation and coupling. Common protecting groups include benzoyl (Bz) or acetyl (Ac). The choice of protecting group will influence the final deprotection conditions. Given the potential for the 5'-chloro group to influence the stability of the nucleobase, an acyl protecting group is a conservative starting point.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer required for solid-phase synthesis.
Trustworthiness and Self-Validation:
The purity of the final phosphoramidite is paramount. Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) and the final product must be characterized by:
-
³¹P NMR: To confirm the presence of the phosphoramidite phosphorus signal.
-
¹H NMR: To verify the integrity of the nucleoside and the presence of the protecting groups.
-
Mass Spectrometry: To confirm the correct molecular weight.
Solid-Phase Oligonucleotide Synthesis: A Step-by-Step Protocol Framework
The following protocol is based on the standard phosphoramidite cycle and should be performed on an automated DNA synthesizer.[1][2] The critical step requiring empirical optimization is the coupling time for the 5-Chloro-5'-deoxycytidine phosphoramidite.
Caption: The four-step automated oligonucleotide synthesis cycle.
Experimental Protocol:
-
Phosphoramidite Preparation: Dissolve the 5-Chloro-5'-deoxycytidine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M immediately before use. Due to the potential for instability, prolonged storage in solution is not recommended.[3]
-
Automated Synthesis:
-
Step 1: Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane.
-
Step 2: Coupling: Delivery of the 5-Chloro-5'-deoxycytidine phosphoramidite and an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) to the synthesis column. This is the critical step for optimization.
-
Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups using a solution of acetic anhydride to prevent the formation of deletion-mutant oligonucleotides.
-
Step 4: Oxidation: Oxidation of the newly formed phosphite triester to the more stable phosphate triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.
-
-
Repeat: The cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Data Presentation: Recommended Coupling Time Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Coupling Time | 3 minutes | 5 minutes | 10 minutes | 15 minutes |
| Activator | ETT | ETT | ETT | ETT |
| Coupling Efficiency | To be determined | To be determined | To be determined | To be determined |
Rationale for Extended Coupling Times: Modified phosphoramidites, particularly those with bulky or electron-withdrawing groups, can exhibit slower coupling kinetics.[3] Therefore, it is prudent to start with a longer coupling time than that used for standard A, C, G, and T phosphoramidites and optimize based on the detritylation signal.
Post-Synthesis Deprotection and Cleavage: A Critical Juncture
The deprotection step is crucial for obtaining a high-purity final product and is another area where the specific properties of 5-Chloro-5'-deoxycytidine are unknown. The chloro- group at the 5' position may be susceptible to nucleophilic attack under standard basic deprotection conditions. Therefore, a cautious approach with milder deprotection reagents is recommended.
Experimental Protocols:
Standard Deprotection (to be used with caution):
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide.
-
Heat at 55 °C for 8-12 hours.
-
Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a vacuum concentrator.
Mild Deprotection (Recommended starting point):
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4-6 hours.
-
Neutralize the solution with an appropriate buffer.
-
Desalt the oligonucleotide using a size-exclusion column.
Rationale for Mild Deprotection: The use of potassium carbonate in methanol is a well-established method for the deprotection of oligonucleotides containing sensitive modifications.[4] This approach avoids the harsh basicity and higher temperatures of concentrated ammonium hydroxide, which could potentially lead to degradation or modification of the 5-Chloro-5'-deoxycytidine residue.
Purification and Analysis: Ensuring the Integrity of the Final Product
Following deprotection, the crude oligonucleotide mixture will contain the full-length product, truncated sequences, and protecting group adducts. Purification is essential to isolate the desired product.
Data Presentation: Purification and Analysis Methods
| Method | Principle | Application |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purification of DMT-on oligonucleotides. The DMT group provides a strong hydrophobic handle for separation. |
| Ion-Exchange HPLC (IEX-HPLC) | Separation based on charge. | High-resolution purification of DMT-off oligonucleotides. Separation is based on the number of phosphate groups.[5] |
| Mass Spectrometry (ESI or MALDI-TOF) | Determination of molecular weight. | Confirmation of the identity and purity of the final product.[6][7] |
Experimental Workflow:
Sources
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utupub.fi [utupub.fi]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. ffame.org [ffame.org]
- 6. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry of Oligonucleotides | CHIMIA [chimia.ch]
Application Note: 5-Chloro-2'-deoxycytidine (5-Cl-dC) in Cancer Cell Line Studies
This Application Note is structured to address the scientific application of 5-Chloro-2'-deoxycytidine (5-Cl-dC) , which is the established bioactive nucleoside analog used in cancer cell line studies for epigenetic modulation and mutagenesis.
Scientific Disambiguation Note: While the user request specified 5-Chloro-5'-deoxycytidine (CAS 31652-78-5), this specific isomer (lacking the 5'-hydroxyl group) is chemically incapable of phosphorylation by cellular kinases (e.g., dCK) and thus cannot be incorporated into DNA. It is primarily classified as a synthesis impurity or inactive metabolite. The active compound extensively cited in cancer literature for DNA methylation inhibition and mutagenesis is 5-Chloro-2'-deoxycytidine (5-Cl-dC) . This guide focuses on the active 2'-deoxy variant to ensure experimental success.
Executive Summary
5-Chloro-2'-deoxycytidine (5-Cl-dC) is a nucleoside analog of deoxycytidine used primarily to study epigenetic regulation and inflammation-associated mutagenesis in cancer models. Unlike 5-aza-2'-deoxycytidine (Decitabine), which functions primarily by trapping DNA methyltransferases (DNMTs) for degradation, 5-Cl-dC is incorporated into the genome where it mimics 5-methylcytosine (5-mC). This mimicry promotes heritable gene silencing or, under specific conditions, induces transition mutations (C→T) akin to those found in inflammation-driven cancers.
Key Applications:
-
Epigenetic Reactivation: Restoration of silenced tumor suppressor genes (e.g., p16INK4a, MLH1).
-
Mutagenesis Modeling: Simulating inflammation-induced DNA damage signatures (mimicking chlorination damage by myeloperoxidase).
-
Synergistic Therapy: Enhancing cytotoxicity of HDAC inhibitors (e.g., Trichostatin A).
Mechanism of Action
The utility of 5-Cl-dC relies on its metabolic activation and subsequent incorporation into genomic DNA.
Cellular Metabolism Pathway
-
Cellular Entry: Mediated by human equilibrative nucleoside transporters (hENT1).
-
Phosphorylation: Deoxycytidine kinase (dCK) phosphorylates 5-Cl-dC to 5-Cl-dCMP.
-
Incorporation: DNA polymerases incorporate 5-Cl-dCTP into replicating DNA in place of dCTP.
-
Effect:
-
Methylation Mimicry: The chlorine atom at the 5-position sterically and electronically mimics the methyl group of 5-mC. This can "trick" DNMT1, maintaining methylation patterns or preventing efficient demethylation, depending on concentration and context.
-
Mutagenesis: 5-Cl-C can base-pair ambiguously (wobble pairing), leading to C→T transition mutations during subsequent replication cycles.
-
Pathway Diagram (DOT Visualization)
Caption: Metabolic activation pathway of 5-Cl-dC from cellular entry to genomic incorporation and downstream effects.
Experimental Protocols
Preparation and Storage
-
Solubility: 5-Cl-dC is soluble in DMSO (up to 50 mM) and water (up to 10 mM).
-
Stock Solution: Prepare a 10 mM stock in sterile DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Stability: Stable in culture media (RPMI/DMEM) for up to 72 hours at 37°C.
Cell Treatment Protocol (Standard Adherent Lines: HCT116, MCF-7)
This protocol is designed to maximize DNA incorporation while maintaining cell viability for downstream analysis.
Reagents:
-
5-Cl-dC Stock (10 mM).
-
Tetrahydrouridine (THU) – Critical Additive.
Step-by-Step:
-
Seeding: Seed cells at low density (2-3 x 10^5 cells per 60mm dish) 24 hours prior to treatment. Cells must be in log-phase growth for nucleoside incorporation.
-
CDA Inhibition (Crucial Step): Pre-treat cells with 100 µM Tetrahydrouridine (THU) for 30 minutes.
-
Reasoning: Cytidine Deaminase (CDA) rapidly metabolizes 5-Cl-dC into 5-Chlorouracil (toxic/inactive for methylation). THU prevents this degradation.
-
-
Treatment: Add 5-Cl-dC to the media.
-
Low Dose (Epigenetic): 1 – 5 µM.
-
High Dose (Mutagenic/Cytotoxic): 10 – 50 µM.
-
-
Incubation: Incubate for 72 hours .
-
Note: Because 5-Cl-dC requires DNA replication for incorporation, treatment duration must cover at least 2 cell doubling times.
-
-
Media Refresh: Every 24 hours, replace media with fresh media containing both THU and 5-Cl-dC to maintain effective concentrations.
Viability Assay (MTT/MTS)
To determine the IC50 of 5-Cl-dC in your specific cell line.
-
Seed 3,000 cells/well in a 96-well plate.
-
Treat with serial dilutions of 5-Cl-dC (0, 0.1, 1, 10, 100 µM) + THU (100 µM constant).
-
Incubate for 72 hours.
-
Add MTT reagent and read absorbance at 570 nm.
-
Expected Outcome: HCT116 cells typically show an IC50 between 2–10 µM depending on CDA expression levels.
Data Analysis & Troubleshooting
Comparison of Cytidine Analogs
Use this table to select the correct control or alternative for your study.
| Compound | Abbreviation | Primary Mechanism | Key Feature |
| 5-Chloro-2'-deoxycytidine | 5-Cl-dC | DNA Incorporation | Mimics 5-mC; Promotes Mutagenesis |
| 5-Aza-2'-deoxycytidine | Decitabine | DNMT Trapping | Degrades DNMT1; Global Demethylation |
| 5-Fluoro-2'-deoxycytidine | FdCyd | DNMT Trapping | Higher stability than Decitabine |
| 5-Chloro-cytidine | 5-Cl-C | RNA Incorporation | RNA toxicity; less DNA effect |
| 5-Chloro-5'-deoxycytidine | 5-Cl-5'-dC | Inactive / Impurity | Cannot be phosphorylated (No 5'-OH) |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No biological effect observed | High CDA expression in cell line. | Ensure 100 µM THU is co-administered. Verify cell line CDA status. |
| High cytotoxicity (rapid death) | Conversion to 5-Chlorouracil. | Increase THU concentration. Reduce 5-Cl-dC dose. |
| No demethylation detected | 5-Cl-dC mimics 5-mC in some assays. | Bisulfite sequencing may read 5-Cl-C as a C (methylated). Use HPLC-MS for definitive quantification. |
References
-
Mutagenic Mechanism: Zarth, A. T., et al. (2024). "5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo." Chemical Research in Toxicology.
-
Epigenetic Therapy: Sanaei, M., & Kavoosi, F. (2022). "Effect of 5'-fluoro-2'-deoxycytidine, 5-azacytidine, and 5-aza-2'–deoxycytidine on DNA Methyltransferase 1... in Colon Cancer HCT-116 Cell Line."[1] International Journal of Cancer Management.[1]
- Comparative Analysis: Lao, V. V., et al. (2014). "Incorporation of 5-chlorocytosine into DNA and the mutagenic potential of 5-chloro-2'-deoxycytidine." Chemical Research in Toxicology, 27(4), 656-665.
-
Clinical Context: Newman, A. M., et al. (2012).[2] "Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine... through activation of DNA damage response pathway."[2] Cancer Letters.
Disclaimer: This protocol is intended for research use only. 5-Chloro-2'-deoxycytidine is a potent mutagen. Handle with appropriate Personal Protective Equipment (PPE) in a biosafety cabinet.
Sources
- 1. brieflands.com [brieflands.com]
- 2. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Effect of 5-Aza-2’-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 5-Aza-2'-Deoxycytidine in Comparison to Valproic Acid and Trichostatin A on Histone Deacetylase 1, DNA Methyltransferase 1, and CIP/KIP Family (p21, p27, and p57) Genes Expression, Cell Growth Inhibition, and Apoptosis Induction in Colon Cancer SW480 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-5'-deoxycytidine as a radiosensitizer in cancer therapy research.
Executive Summary & Rationale
This guide details the experimental framework for evaluating 5-Chloro-5'-deoxycytidine (5-CldC) as a tumor-activated radiosensitizer. Unlike direct DNA-incorporating agents (e.g., 5-Chloro-2'-deoxycytidine), 5-CldC functions as a prodrug . It leverages the tandem enzymatic action of Cytidine Deaminase (CDA) and Thymidine Phosphorylase (TP) —enzymes often upregulated in solid tumors (e.g., colorectal, breast)—to release the active radiosensitizer 5-Chlorouracil (5-CU) selectively within the tumor microenvironment.
Key Value Proposition:
-
Tumor Selectivity: Minimizes systemic radiosensitization by requiring metabolic activation.
-
Mechanism: The active metabolite, 5-CU, incorporates into DNA/RNA. Upon irradiation, the high electron affinity of the chlorine atom stabilizes radiation-induced free radicals, preventing DNA repair and converting single-strand breaks into lethal double-strand breaks.
Mechanism of Action (The "Why")
To design effective protocols, one must understand the activation cascade. 5-CldC is not the radiosensitizer; its metabolite is.
The Activation Pathway
-
Transport: 5-CldC enters the cell via nucleoside transporters.
-
Deamination: CDA converts 5-CldC to 5-Chloro-5'-deoxyuridine (5-CldU) .
-
Cleavage: TP cleaves the sugar moiety, releasing the free base 5-Chlorouracil (5-CU) .
-
Anabolism: 5-CU is salvaged by Orotate Phosphoribosyltransferase (OPRT) or Thymidine Phosphorylase (reverse reaction) to form nucleotides (5-Cl-UMP), eventually incorporating into DNA as 5-Chloro-2'-deoxyuridine (5-CldUrd) .
-
Irradiation: X-rays interact with the Cl atom, generating reactive uracilyl radicals.
Pathway Visualization
The following diagram illustrates the critical enzymatic steps required for activation.
Figure 1: Metabolic activation pathway of 5-CldC converting to the DNA-incorporating radiosensitizer 5-Chlorouracil.
In Vitro Protocol: Clonogenic Survival Assay[1][2]
Objective: Determine the Dose Enhancement Ratio (DER) of 5-CldC in tumor cell lines. Critical Requirement: Cells must express CDA and TP . (Recommended lines: HT-29, HCT116, or WiDr). If using low-TP lines, exogenous TP must be added, or the protocol is invalid.
Materials
-
Drug Stock: Dissolve 5-CldC in DMSO or PBS (Solubility > 10 mM). Store at -20°C.
-
Radiation Source: X-ray generator (e.g., 160–320 kVp) or Gamma irradiator (Cs-137).
-
Stain: 0.5% Crystal Violet in 20% Methanol.
Experimental Workflow
| Step | Action | Expert Insight (The "Why") |
| 1. Seeding | Plate cells (500–1000 cells/well) in 6-well plates. Allow attachment (6–12h). | Low density prevents contact inhibition, ensuring cells are cycling (S-phase) where the drug incorporates. |
| 2. Drug Exposure | Treat with 5-CldC (0, 10, 50, 100 µM). Incubate for 24–48 hours. | CRITICAL: Unlike simple chemo, this is a prodrug. It needs time to be metabolized to 5-CU and incorporated into DNA before radiation hits. |
| 3. Irradiation | Irradiate plates at 0, 2, 4, 6, 8 Gy while drug is present. | Irradiation must occur while the drug is incorporated in the DNA. |
| 4. Washout | 4–6 hours post-IR, wash cells 3x with PBS and replace with fresh media. | Removes free drug; ensures toxicity is due to DNA damage fixation, not ongoing metabolic stress. |
| 5. Incubation | Incubate for 10–14 days until colonies >50 cells form. | Allows survivors to undergo at least 5-6 doublings. |
| 6. Analysis | Fix, stain, and count colonies.[1][2][3] | Calculate Plating Efficiency (PE) and Surviving Fraction (SF). |
Data Analysis: Calculating DER
Plot Log(Surviving Fraction) vs. Dose (Gy). Fit using the Linear-Quadratic Model:
Dose Enhancement Ratio (DER) is calculated at a specific survival level (usually 10% survival, SF=0.1):
-
Success Criteria: DER > 1.2 indicates significant radiosensitization.
In Vivo Protocol: Tumor Growth Delay (Xenograft)
Objective: Assess therapeutic efficacy in a physiological context, accounting for pharmacokinetics.
Model Selection
-
Mice: Athymic Nude (nu/nu) or SCID.
-
Tumor: Subcutaneous injection of HT-29 (high TP/CDA expression) cells.
-
Group Size: n=8–10 mice per group.
Treatment Groups
-
Vehicle Control
-
5-CldC alone (e.g., 100 mg/kg i.p. or oral)
-
Radiation alone (e.g., 5 Gy single fraction)
-
Combination: 5-CldC + Radiation
Protocol Steps
-
Tumor Establishment: Wait until tumors reach 100–150 mm³.
-
Drug Administration (Timing is Key):
-
Administer 5-CldC 1–2 hours prior to radiation.
-
Reasoning: This aligns peak plasma levels of the active metabolite (5-CU) with the radiation fraction.
-
Advanced Strategy: For fractionated radiation (e.g., 2 Gy x 5 days), administer drug daily, 1 hour before each fraction.
-
-
Irradiation:
-
Anesthetize mice.
-
Shield body with lead; expose only the tumor bearing flank.
-
Deliver dose (e.g., 5 Gy).
-
-
Monitoring: Measure tumor volume (
) 3x/week until volume quadruples or reaches ethical endpoint (2000 mm³).
Workflow Visualization
Figure 2: In vivo workflow emphasizing the critical timing between prodrug administration and irradiation.
Critical Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Sensitization (In Vitro) | Lack of TP/CDA expression in cell line. | Verify enzyme expression via Western Blot. Switch to HT-29 or WiDr cells. |
| High Systemic Toxicity (In Vivo) | Rapid systemic deamination by liver CDA. | Co-administer a low dose of a CDA inhibitor (e.g., Tetrahydrouridine) to protect systemic clearance, though this requires careful titration to avoid blocking intratumoral activation. |
| Inconsistent Data | Variable oxygenation (Hypoxia). | 5-CU radiosensitization is oxygen-dependent. Ensure tumors are not necrotic (<500 mm³) at start of treatment. |
References
-
Lawrence, T. S., et al. (1998). "Fluoropyrimidine-mediated radiosensitization." Seminars in Radiation Oncology. Link
- Context: Foundational text on how halogenated pyrimidines (F, Cl, Br)
-
Kinsella, T. J., et al. (1994). "In vitro and in vivo radiation sensitization by the halogenated pyrimidine 5-chloro-2'-deoxycytidine." Cancer Research.[4] Link
- Context: Establishes the radiosensitizing properties of the chloro-derivative. Note: This paper uses the 2'-deoxy form; however, the mechanism of the active base (5-Chlorouracil) remains identical for the 5'-deoxy prodrug.
-
Moriwaki, T., et al. (2018). "Cytidine deaminase expression and survival in patients with advanced gastric cancer treated with capecitabine-based chemotherapy." British Journal of Cancer. Link
- Context: Validates the enzyme-prodrug strategy (CDA/TP p
-
Greer, S., et al. (2011). "5-Chlorocytosine and 5-chlorouracil: Radiosensitization and mechanisms." International Journal of Radiation Oncology, Biology, Physics. Link
- Context: Detailed mechanistic insight into the radical chemistry of chlorouracil in DNA.
Sources
Unraveling the Mutagenic Landscape of 5-Chloro-2'-deoxycytidine: A Guide to Experimental Design and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust experimental workflows to study the mutagenic properties of 5-Chloro-2'-deoxycytidine (5CldC). This guide emphasizes scientific integrity, providing not just step-by-step protocols but also the underlying rationale for key experimental choices, ensuring a self-validating system for generating high-quality, reproducible data.
Introduction: The Significance of 5-Chloro-2'-deoxycytidine in Mutagenesis Research
5-Chloro-2'-deoxycytidine is a nucleoside analog of deoxycytidine that has garnered significant interest in the field of toxicology and cancer research. Its structural similarity to the natural nucleoside allows it to be incorporated into DNA during replication. Once integrated, 5CldC can act as a thymine mimic, leading to mispairing during subsequent rounds of DNA synthesis and primarily causing C → T transition mutations.[1][2] Understanding the mutagenic potential and the specific mutational signature of 5CldC is crucial for several reasons. It provides insights into the mechanisms of chemical carcinogenesis, helps in the development of predictive models for mutagenicity, and is vital for the safety assessment of new chemical entities.
This guide will walk you through a multi-faceted approach to comprehensively characterize the mutagenic effects of 5CldC, from initial screening for genotoxicity to in-depth analysis of the resulting mutational spectra.
I. Foundational Experimental Design: A Multi-tiered Approach
A robust investigation into the mutagenicity of 5CldC necessitates a tiered experimental approach. This strategy allows for a cost-effective and scientifically sound progression from broad-based screening assays to more definitive and detailed analyses.
Caption: A tiered experimental workflow for studying 5CldC-induced mutations.
II. Selection of Model Systems: The Foundation of Reliable Data
The choice of an appropriate model system is a critical determinant of the relevance and reliability of mutagenesis studies.[3] Both prokaryotic and eukaryotic systems are employed to provide a comprehensive picture of a compound's genotoxic potential.
Bacterial Strains for the Ames Test:
The Ames test, or bacterial reverse mutation assay, is a widely used initial screen for mutagenic potential.[4] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-) due to mutations in the histidine operon. A mutagen can cause a reverse mutation, restoring the functional gene and allowing the bacteria to grow on a histidine-deficient medium.
| Strain | Mutation Type Detected | Rationale for Inclusion |
| TA98 | Frameshift mutations | Detects agents that cause insertions or deletions of base pairs. |
| TA100 | Base-pair substitutions | Sensitive to a broad range of mutagens that cause point mutations. |
| TA1535 | Base-pair substitutions | Specifically detects mutagens causing missense mutations. |
| TA1537 | Frameshift mutations | Detects mutagens that intercalate into DNA. |
| TA102 | Oxidative and cross-linking agents | Detects a wider range of mutagens, including those that cause damage at A-T base pairs. |
Mammalian Cell Lines for Advanced Assays:
For a more translationally relevant assessment, mammalian cell lines are indispensable. The choice of cell line should be guided by factors such as metabolic capabilities, genetic stability, and the specific endpoint being measured.
| Cell Line | Key Characteristics | Rationale for Use in 5CldC Studies |
| Mouse Embryonic Fibroblasts (MEFs) | Well-characterized, genetically stable, and can be derived from transgenic models (e.g., gpt-delta mice).[2] | Proven utility in studying 5CldC-induced mutations and allows for both in vitro and in vivo comparisons. |
| Chinese Hamster Ovary (CHO) cells (e.g., AS52) | Widely used in genotoxicity testing, carry a single functional copy of the bacterial gpt gene.[5] | Enables the quantification of forward mutations at the gpt locus. |
| Human Lymphoblastoid TK6 cells | Human origin, p53-competent, and widely used in regulatory toxicology. | Provides data in a human cell context, which is important for risk assessment. |
III. Dose-Response Assessment: Defining the Experimental Window
Determining the appropriate concentration range for 5CldC is a critical first step. The goal is to identify a range that induces a measurable mutagenic effect without causing excessive cytotoxicity, which can confound the results.[6]
Protocol for Determining Dose Range (Cytotoxicity Assay):
-
Cell Seeding: Plate the chosen mammalian cell line in a 96-well plate at a density that allows for logarithmic growth over the treatment period.
-
Treatment: The following day, treat the cells with a wide range of 5CldC concentrations (e.g., 0.1 µM to 1 mM). Include a vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the cells for a period relevant to the planned mutagenesis assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the log of the 5CldC concentration to determine the IC50 (the concentration that inhibits cell growth by 50%). For mutagenesis studies, it is generally recommended to use concentrations that result in up to 80% cytotoxicity.[6]
Table of Recommended Concentration Ranges for Initial Studies:
| Assay | Model System | Recommended 5CldC Concentration Range |
| Ames Test | S. typhimurium strains | 1 - 5000 µ g/plate |
| Comet Assay | Mammalian cell lines | 10 µM - 1 mM |
| gpt Forward Mutation Assay | Mammalian cell lines | 10 µM - 500 µM |
| Duplex Sequencing | Mammalian cell lines | 10 µM - 500 µM |
IV. Detailed Protocols for Key Assays
A. The Ames Test: A First Look at Mutagenicity
The Ames test is a bacterial reverse mutation assay that serves as a rapid and sensitive screen for the mutagenic potential of a chemical.[4]
Protocol:
-
Strain Preparation: Inoculate overnight cultures of the selected S. typhimurium strains in nutrient broth.
-
Metabolic Activation (S9 Mix): Prepare a metabolic activation mix containing liver homogenate (S9 fraction) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats. This is crucial as some chemicals only become mutagenic after metabolic processing.[7]
-
Plate Incorporation Method:
-
To molten top agar, add the bacterial culture, the test compound (5CldC) at various concentrations, and either the S9 mix or a buffer control.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]
-
Data Analysis: Calculate the reversion frequency. A result is generally considered positive if there is a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the background.[9]
B. The Comet Assay: Visualizing DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[10]
Caption: Workflow of the alkaline comet assay.
Protocol:
-
Cell Preparation: Treat the selected mammalian cell line with 5CldC for the desired duration. Harvest the cells and resuspend them in PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software (e.g., Comet Assay IV™, OpenComet).[11][12] Key parameters to measure include the percentage of DNA in the tail, tail length, and Olive tail moment. A statistically significant increase in these parameters in treated cells compared to controls indicates DNA damage.
C. The gpt Forward Mutation Assay: Quantifying Gene Mutations
The gpt forward mutation assay is a powerful tool for quantifying the frequency of mutations in a specific reporter gene.[1] This assay often utilizes transgenic rodent cells or E. coli that carry the Escherichia coli gpt gene.
Protocol:
-
Cell Treatment: Expose the gpt-containing cells (e.g., AS52 CHO cells or cells from gpt-delta transgenic mice) to 5CldC for a defined period.
-
Expression Time: Allow the cells to grow for a period (typically 7-10 days) to allow for the expression of any induced mutations. During this time, the wild-type GPT protein is depleted.
-
Mutant Selection: Plate the cells in the presence of 6-thioguanine (6-TG). Cells with a functional gpt gene will incorporate 6-TG into their DNA, leading to cell death. Only cells with a mutation in the gpt gene will survive and form colonies.
-
Titer Plating: Concurrently, plate a small aliquot of the cells in the absence of 6-TG to determine the total number of viable cells (cloning efficiency).
-
Colony Counting: After an appropriate incubation period, count the colonies on both the selective and non-selective plates.
-
Calculation of Mutant Frequency: The mutant frequency is calculated by dividing the number of 6-TG resistant colonies by the total number of viable cells, corrected for the cloning efficiency.[13]
Statistical Analysis of Mutant Frequency:
Statistical significance is typically determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons to the vehicle control. A p-value of <0.05 is generally considered statistically significant.
D. Duplex Sequencing: High-Resolution Mutational Signature Analysis
Duplex sequencing is an error-corrected next-generation sequencing (NGS) method that allows for the highly accurate detection of rare mutations.[14] This is the gold standard for defining the specific mutational signature of a compound.
Caption: A simplified workflow for Duplex Sequencing.
Protocol and Data Analysis Pipeline:
-
DNA Extraction and Library Preparation: Extract high-quality genomic DNA from cells treated with 5CldC and from control cells. Prepare duplex sequencing libraries by ligating adapters containing unique molecular identifiers (UMIs) to both ends of fragmented DNA.[14]
-
Sequencing: Perform deep sequencing on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Read Grouping: Group reads based on their UMIs.
-
Consensus Generation: Generate a consensus sequence for each of the two original DNA strands.
-
Duplex Consensus Calling: Compare the two single-strand consensus sequences. A true mutation will be present in both strands, while sequencing errors or PCR artifacts will typically be present in only one.[15]
-
Mutation Calling and Annotation: Identify and annotate the mutations.
-
-
Mutational Signature Analysis: Analyze the types and sequence context of the mutations to generate a mutational signature. This can be compared to known signatures in the COSMIC database.
Statistical Comparison of Mutation Spectra:
The statistical significance of differences in mutation spectra between treated and control groups can be assessed using methods such as the chi-squared test or Fisher's exact test.[16] More sophisticated statistical models can also be employed to analyze the influence of sequence context on mutation rates.
V. Quality Control and Data Integrity: The Cornerstones of Trustworthy Research
Rigorous quality control measures are essential at every stage of the experimental process to ensure the validity and reproducibility of the results.[17]
Key Quality Control Measures:
-
Cell Line Authentication: Regularly authenticate cell lines using methods such as short tandem repeat (STR) profiling to prevent cross-contamination.[18]
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can affect cellular processes and confound results.[18]
-
Positive and Negative Controls: Include appropriate positive and negative (vehicle) controls in every experiment to ensure the assay is performing as expected.
-
Replicates: Perform all experiments with a sufficient number of biological and technical replicates to ensure statistical power.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all protocols to minimize variability.[19]
-
Data Archiving: Maintain detailed records of all experimental procedures, raw data, and analyses.
VI. Conclusion: A Comprehensive Framework for Mutagenicity Assessment
The experimental framework outlined in this guide provides a comprehensive and robust approach to studying the mutagenic effects of 5-Chloro-2'-deoxycytidine. By progressing through a tiered system of assays, from initial screening to high-resolution mutational signature analysis, researchers can gain a deep understanding of the genotoxic potential of this compound. Adherence to the detailed protocols, coupled with rigorous quality control and appropriate statistical analysis, will ensure the generation of high-quality, reliable, and impactful data that will contribute to a safer and more informed approach to chemical and drug development.
References
-
5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology. [Link]
-
5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. PubMed. [Link]
-
Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase. PNAS. [Link]
-
A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance. Antimicrobial Agents and Chemotherapy. [Link]
-
DNA-Seq: Whole Exome and Targeted Sequencing Analysis Pipeline. GDC Docs. [Link]
-
Summary of the gpt assay and mutation frequency of mouse DNA samples. ResearchGate. [Link]
-
The gpt mutant frequencies in the liver and sperm of the ENU-treated... ResearchGate. [Link]
-
Duplex sequencing: Detecting ultra rare variants. YouTube. [Link]
-
OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. National Toxicology Program. [Link]
-
Comet Assay IV. Instem. [Link]
-
Improved Mutation Detection in Duplex Sequencing Data with Sample-Specific Error Profiles. bioRxiv. [Link]
-
Duplex sequencing provides detailed characterization of mutation frequencies and spectra in the bone marrow of MutaMouse males exposed to procarbazine hydrochloride. Environmental and Molecular Mutagenesis. [Link]
-
Standardized cell sources and recommendations for good cell culture practices in genotoxicity testing. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
-
Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
-
IN VITRO TOXICOLOGY TESTING. SGS. [Link]
-
Duplex-Seq-Pipeline: A standalone end-to-end data analysis pipeline for Duplex Sequencing. GitHub. [Link]
-
Safety Considerations for In Vitro Toxicology Testing. ResearchGate. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. [Link]
-
Why we select Cancer cell lines for toxicological studies and why not normal cell lines? ResearchGate. [Link]
-
Comet Analysis Software. Interchim. [Link]
-
Molecular analysis of spontaneous mutations at the gpt locus in Chinese hamster ovary (AS52) cells. PubMed. [Link]
-
Ames test. Wikipedia. [Link]
- Chapter 20: Statistical Analysis of Comet Assay D
-
Resources for developing reliable and reproducible in vitro toxicological test methods. NIH. [Link]
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Statistical approaches for analyzing mutational spectra: some recommendations for categorical data. PubMed. [Link]
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Improved Mutation Detection in Duplex Sequencing Data with Sample-Specific Error Profiles. ResearchGate. [Link]
-
The Ames Test. Lawrence University. [Link]
-
Guidance on the genotoxicity testing strategies for germ cell mutagens. GOV.UK. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. [Link]
-
ATCC cell line data utilization for cell line selection, validation and other applications. QIAGEN Digital Insights. [Link]
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Comparison of mutation spectra between treatment groups and across... ResearchGate. [Link]
-
ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. FDA. [Link]
-
Standard protocol for the total red blood cell Pig-a assay used in the interlaboratory trial organized by the Mammalian Mutagenicity Study Group of the Japanese Environmental Mutagen Society. NIH. [Link]
-
Ames test ( Technique to determine mutagenic potential). YouTube. [Link]
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Revision of OECD guidelines for genotoxicity:... Mutagenesis. [Link]
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Quality Control in IVD Manufacturing: Ensuring Safety & Efficacy. Argonaut Manufacturing Services. [Link]
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Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. FDA. [Link]
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AutoComet: A fully automated algorithm to quickly and accurately analyze comet assays. ScienceDirect. [Link]
-
Benchmarking of duplex sequencing approaches to reveal somatic mutation landscapes. bioRxiv. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]
-
Supplemental information Supplemental Material and Methods Generation of aglycosylated m906 by site-directed mutagenesis The se. Nature. [Link]
-
The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. MDPI. [Link]
-
Standard protocol for the PIGRET assay, a high-throughput reticulocyte Pig-a assay with an immunomagnetic separation, used in the interlaboratory trial organized by the Mammalian Mutagenicity Study Group of the Japanese Environmental Mutagen and Genome Society. Genes and Environment. [Link]
-
The Significance of Quality Control Measures in a Toxicology Lab. Needle.Tube. [Link]
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OpenComet. OpenComet. [Link]
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- 17. needle.tube [needle.tube]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 5-Chloro-5'-deoxycytidine in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Rationale for Investigating 5-Chloro-5'-deoxycytidine in Virology
The relentless challenge posed by viral diseases necessitates a continuous search for novel antiviral agents. Nucleoside analogs represent a cornerstone of antiviral therapy, effectively targeting the viral replication machinery.[1][2] 5-Chloro-5'-deoxycytidine is a synthetic nucleoside analog that, while not extensively documented in publicly available literature for its antiviral properties, holds significant scientific interest due to its structural modifications. This guide provides a comprehensive framework for researchers to investigate the potential of 5-Chloro-5'-deoxycytidine as a tool in viral replication studies and as a potential antiviral lead compound.
Based on the established mechanisms of other 5'-modified and 5-substituted cytidine analogs, we can postulate a primary mechanism of action for 5-Chloro-5'-deoxycytidine.[3][4][5] It is hypothesized that the compound, after entering a host cell, is metabolized by host or viral kinases into its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or an alternative substrate for the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses.[6][7][8] Incorporation of the modified nucleotide into the nascent viral RNA chain could lead to premature chain termination or increased mutagenesis, ultimately inhibiting viral replication.[6][7]
Hypothesized Mechanism of Action
Caption: Hypothesized metabolic activation and mechanism of action of 5-Chloro-5'-deoxycytidine.
II. Application Notes: Harnessing 5-Chloro-5'-deoxycytidine in Viral Research
The unique chemical properties of 5-Chloro-5'-deoxycytidine make it a valuable tool for several avenues of virological investigation:
-
Broad-Spectrum Antiviral Screening: The compound can be screened against a panel of diverse RNA viruses (e.g., Flaviviruses, Picornaviruses, Coronaviruses) to determine the breadth of its antiviral activity.
-
Mechanism of Action Studies: Elucidating how 5-Chloro-5'-deoxycytidine inhibits viral replication can provide insights into the functioning of viral polymerases and identify potential new targets for drug development.
-
Viral Mutagenesis Research: If the compound acts as a mutagen, it can be used to study the effects of increased mutation rates on viral fitness, evolution, and the development of drug resistance.[4]
-
Structure-Activity Relationship (SAR) Studies: As a starting point, medicinal chemists can synthesize derivatives of 5-Chloro-5'-deoxycytidine to explore how modifications to the nucleobase or sugar moiety affect its antiviral potency and cytotoxicity, guiding the design of more effective and safer drugs.
III. Experimental Protocols
The following protocols provide a robust framework for the initial characterization of the antiviral properties and mechanism of action of 5-Chloro-5'-deoxycytidine.
Protocol 1: In Vitro Antiviral Activity Assessment - Plaque Reduction Assay
This assay determines the concentration of the compound required to inhibit the formation of viral plaques, providing a measure of its antiviral potency (EC50).
Materials:
-
Susceptible host cell line (e.g., Vero cells for many RNA viruses)
-
High-titer viral stock (e.g., Dengue virus, Zika virus, or a model picornavirus)
-
5-Chloro-5'-deoxycytidine stock solution (in DMSO or other suitable solvent)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Overlay medium (e.g., cell culture medium with carboxymethyl cellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Viral Infection: The next day, remove the growth medium and infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of 5-Chloro-5'-deoxycytidine in the overlay medium. After the viral adsorption period, remove the inoculum and add the compound-containing overlay medium to the respective wells. Include a "no-drug" virus control and a "no-virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100. The EC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay - MTS Assay
This assay is crucial for determining the concentration of the compound that is toxic to the host cells (CC50) and for calculating the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.[9]
Materials:
-
Host cell line used in the antiviral assay
-
5-Chloro-5'-deoxycytidine stock solution
-
Cell culture medium
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of 5-Chloro-5'-deoxycytidine. Include a "no-compound" cell control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: The percent cytotoxicity is calculated as: [1 - (Absorbance of treated well / Absorbance of cell control well)] x 100. The CC50 value is determined from a dose-response curve.
Protocol 3: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly assesses the inhibitory effect of the triphosphate form of 5-Chloro-5'-deoxycytidine on the activity of purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
5-Chloro-5'-deoxycytidine triphosphate (requires custom synthesis or specialized vendor)
-
RNA template (e.g., a homopolymeric template like poly(C) or a short viral RNA promoter sequence)
-
Radiolabeled nucleotide triphosphate (e.g., [α-32P]GTP for a poly(C) template) or a fluorescence-based detection system
-
Reaction buffer containing divalent cations (e.g., Mg2+, Mn2+)
Procedure:
-
Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template, and varying concentrations of 5-Chloro-5'-deoxycytidine triphosphate in the reaction buffer.
-
Initiation: Initiate the reaction by adding the mixture of all four standard nucleotide triphosphates, including the labeled one.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period.
-
Termination: Stop the reaction (e.g., by adding EDTA).
-
Product Analysis: Separate the newly synthesized radiolabeled RNA from the unincorporated nucleotides using methods like gel electrophoresis or filter binding assays.
-
Data Analysis: Quantify the amount of incorporated radiolabel. The percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined from a dose-response curve.
Experimental Workflow Diagram
Caption: A logical workflow for the comprehensive evaluation of 5-Chloro-5'-deoxycytidine.
IV. Data Presentation and Interpretation
The quantitative data obtained from the described assays should be summarized for clear interpretation and comparison.
| Parameter | Description | Example Value | Interpretation |
| EC50 | The concentration of the compound that inhibits viral replication by 50%. | 2.5 µM | A lower value indicates higher antiviral potency. |
| CC50 | The concentration of the compound that reduces cell viability by 50%. | >100 µM | A higher value indicates lower cytotoxicity. |
| SI | Selectivity Index (CC50/EC50). | >40 | A higher SI indicates a better therapeutic window. Generally, an SI >10 is considered promising for further development. |
| IC50 | The concentration of the compound that inhibits RdRp activity by 50%. | 0.5 µM | A low value suggests direct inhibition of the viral polymerase. |
V. References
-
Smellie, A., et al. (2006). Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases. Journal of Medicinal Chemistry, 49(19), 5758–5761.
-
Colpaert, F., et al. (2018). Mechanism of Action and Capsid-Stabilizing Properties of VHHs with an In Vitro Antipolioviral Activity. Journal of Virology, 92(13), e00329-18.
-
Rahim, S. G., et al. (1982). Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine. Nucleic Acids Research, 10(17), 5285–5295.
-
Kumar, R., et al. (1994). Synthesis and antiviral (HIV-1, HBV) activities of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers. Potential prodrugs to 3'. Journal of Medicinal Chemistry, 37(25), 4297–4306.
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Health and Medicine Research Starters.
-
Al-Horani, R. A., & Al-Aqtash, R. A. (2021). A review: Mechanism of action of antiviral drugs. Future Journal of Pharmaceutical Sciences, 7(1), 54.
-
Jordheim, L. P., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 548–558.
-
Ianev, E., et al. (2022). Anti-Coronavirus Activity of Extracts from Scenedesmus acutus cf. acutus Meyen Cultivated in Innovative Photobioreactor Systems. Pharmaceuticals, 15(11), 1358.
-
Mukherjee, S., et al. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(10), 2269.
-
PubMed. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. National Center for Biotechnology Information.
-
Götte, M., et al. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 63(10), e01035-19.
-
Smellie, A., et al. (2006). Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases. ACS Publications.
-
Zaitsev, A. V., et al. (2018). Bodipy-Labeled Nucleoside Triphosphates for Polymerase Synthesis of Fluorescent DNA. Bioconjugate Chemistry, 29(10), 3333–3341.
-
Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube.
-
ResearchGate. (2022). (PDF) Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms.
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663.
-
Götte, M., et al. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. ASM Journals.
-
Zaitsev, V. G., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3645.
-
El-Sayed, N. S., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules, 27(21), 7247.
-
JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview [Video]. YouTube.
-
PubMed. (2015). Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. National Center for Biotechnology Information.
-
Tchesnokov, E. P., et al. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Current Opinion in Virology, 46, 33–42.
-
Wikipedia. (2024). RNA editing.
-
Kim, J. H., et al. (2023). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Bioorganic & Medicinal Chemistry Letters, 81, 129141.
-
Østergaard, M. E., et al. (2015). Efficient Synthesis and Biological Evaluation of 5'-GalNAc Conjugated Antisense Oligonucleotides. Bioconjugate Chemistry, 26(8), 1451–1455.
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- 9. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-5'-deoxycytidine
Welcome to the technical support center for the synthesis of 5-Chloro-5'-deoxycytidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions to improve the yield and purity of your synthesis. Our approach is rooted in mechanistic principles and extensive laboratory experience to ensure you can confidently navigate the intricacies of this chemical transformation.
Section 1: Troubleshooting Common Synthesis Issues
This section is formatted as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during the synthesis of 5-Chloro-5'-deoxycytidine.
Low or No Yield of the Desired Product
Question: I am getting a very low yield, or no 5-Chloro-5'-deoxycytidine at all. What are the likely causes and how can I fix this?
Answer: Low to no yield is a frequent issue stemming from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting material, cytidine.
-
Reagent Quality is Paramount:
-
Thionyl Chloride (SOCl₂): This is the most common chlorinating agent for this synthesis.[1] It is highly reactive and susceptible to hydrolysis. Always use a fresh bottle or a recently opened one that has been stored under anhydrous conditions. The presence of HCl from decomposition can lead to unwanted side reactions.
-
Solvents: Anhydrous solvents are non-negotiable. The presence of water will rapidly quench the thionyl chloride and can lead to the formation of undesired byproducts. Acetonitrile is a common solvent for this reaction.[1]
-
-
Reaction Temperature Control:
-
The reaction of the 5'-hydroxyl group with thionyl chloride is exothermic. It's crucial to maintain a low temperature, typically between 0°C to room temperature, during the initial stages of the reaction to prevent uncontrolled side reactions.[2] A sudden increase in temperature can lead to the formation of colored impurities and degradation of the starting material.
-
-
The Critical Role of a Base:
-
A base, such as pyridine, is often used to neutralize the HCl generated during the reaction.[2] The absence of a base can lead to an acidic environment that promotes the formation of anhydrocytidine derivatives, a common side product. However, the amount of pyridine must be carefully controlled, as excess can lead to other side reactions.
-
-
Protecting Groups - A Necessary Strategy:
-
Cytidine has multiple reactive sites: the 2', 3', and 5'-hydroxyl groups, and the N4-amino group. Without protection, thionyl chloride can react indiscriminately, leading to a complex mixture of products. The 5'-hydroxyl is the most reactive primary alcohol, but the secondary 2' and 3'-hydroxyls and the N4-amino group can also react.[1] To achieve regioselectivity and high yield, a protection strategy is highly recommended.
-
Formation of Multiple Products and Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side products and how can I minimize them?
Answer: The formation of multiple products is a clear indicator of a lack of selectivity in the chlorination reaction. Understanding the potential side reactions is key to mitigating them.
-
Common Impurities and Their Origin:
-
2',5'- and 3',5'-Dichloro Derivatives: If the 2' and 3'-hydroxyl groups are not protected, they can also be chlorinated, leading to the formation of dichloro species.
-
Anhydrocytidine Derivatives (Cyclocytidines): In an acidic environment, intramolecular cyclization can occur between the C2 of the pyrimidine ring and the 2'-hydroxyl group, or other similar cyclizations.[1]
-
N4-Chlorinated Products: The exocyclic amino group of cytidine can also react with thionyl chloride.
-
2',3'-O-Sulfinyl Intermediate: The reaction of thionyl chloride with the 2',3'-diol can form a cyclic sulfite, which can be a stable intermediate.[1]
-
-
Minimizing Impurity Formation:
-
Protecting Groups are Essential: The most effective way to prevent the formation of these impurities is to use protecting groups. The most common strategy involves protecting the 2' and 3'-hydroxyl groups as an acetonide (isopropylidene) and the N4-amino group with a benzoyl (Bz) group.[3][4]
-
Controlled Reagent Addition: Add the thionyl chloride dropwise to the cooled solution of the protected cytidine derivative. This helps to control the reaction exotherm and minimize localized high concentrations of the reagent.[5]
-
Reaction Monitoring: Regularly monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Over-running the reaction can lead to the formation of degradation products.
-
Section 2: Optimized Synthesis Workflow
To maximize the yield and purity of 5-Chloro-5'-deoxycytidine, we recommend a systematic approach involving the use of protecting groups. The following workflow is a well-established and reliable method.
Caption: Optimized synthesis workflow for 5-Chloro-5'-deoxycytidine.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 2',3'-O-Isopropylidenecytidine
-
Suspend cytidine in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure and purify the product by silica gel chromatography.
Protocol 2: Synthesis of N4-Benzoyl-2',3'-O-isopropylidenecytidine
-
Dissolve 2',3'-O-Isopropylidenecytidine in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with methanol.
-
Remove the solvent and purify the product by silica gel chromatography.
Protocol 3: Synthesis of N4-Benzoyl-5'-chloro-5'-deoxy-2',3'-O-isopropylidenecytidine
-
Dissolve N4-Benzoyl-2',3'-O-isopropylidenecytidine in anhydrous acetonitrile.
-
Add pyridine to the solution.
-
Cool the mixture to 0°C.
-
Add thionyl chloride dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 4: Deprotection to Yield 5-Chloro-5'-deoxycytidine
-
Dissolve the protected product in a solution of aqueous acid (e.g., 80% acetic acid) to remove the isopropylidene group.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once the isopropylidene group is removed, treat the intermediate with aqueous ammonia or sodium methoxide in methanol to remove the benzoyl group.
-
Monitor the deprotection by TLC.
-
Neutralize the reaction mixture and purify the final product by column chromatography or recrystallization.
Section 3: Product Analysis and Characterization
Question: How can I confirm the identity and purity of my final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization of 5-Chloro-5'-deoxycytidine.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and assess the purity of the final product. A typical mobile phase would be a mixture of dichloromethane and methanol.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is a common setup.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the protons on the ribose sugar and the cytidine base. The protons on the 5'-carbon will show a downfield shift compared to the starting material due to the electron-withdrawing effect of the chlorine atom.
-
¹³C NMR: The 5'-carbon will also show a significant downfield shift.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product, showing the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximately 3:1 ratio).
Table 1: Comparative Reaction Conditions for 5'-Chlorination
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Thionyl Chloride | Pyridine | Acetonitrile | 0 to RT | Moderate to High | [2] |
| Thionyl Chloride | Hexamethylphosphoramide (HMPA) | Chloroform | RT | High | (Note: HMPA is a carcinogen) |
| Appel Reaction (PPh₃/CCl₄) | - | Pyridine | Reflux | Moderate |
Section 4: Advanced Troubleshooting
Question: I've followed the protected route, but my yield of the 5'-chloro product is still low. What else can I optimize?
Answer: Even with a protection strategy, several factors can impact the efficiency of the 5'-chlorination step.
-
Stoichiometry of Thionyl Chloride: While an excess of thionyl chloride is necessary to drive the reaction to completion, a large excess can lead to the formation of byproducts and make purification more challenging. A typical range is 1.5 to 3 equivalents.
-
Reaction Time: The reaction time should be optimized by careful monitoring. Prolonged reaction times can lead to the degradation of the product.
-
Work-up Procedure: The quenching step is critical. Slow and careful addition of the reaction mixture to ice-water is important to control the exothermic reaction of excess thionyl chloride. Inefficient extraction or washing can also lead to product loss.
Mechanistic Insight: The Role of Thionyl Chloride
The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion can occur with either retention or inversion of configuration, depending on the reaction conditions and the presence of a base like pyridine.[7]
Caption: Simplified mechanism of alcohol chlorination with thionyl chloride.
By understanding these key principles and troubleshooting steps, researchers can significantly improve the yield and purity of their 5-Chloro-5'-deoxycytidine synthesis, paving the way for successful downstream applications in drug discovery and development.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Hrebabecký, H., & Beránek, J. (1978). Reaction of nucleosides with thionyl chloride; Preparation of the deoxy derivatives of cytidine and adenosine.
- Kikugawa, K., & Ichino, M. (1971). A new route for the synthesis of 5'-deoxy-5'-halonucleosides. Tetrahedron Letters, 12(2), 87-90.
- Robins, M. J., & Wilson, J. S. (1981). A direct and efficient synthesis of 2'-deoxynucleosides by the reaction of silylated pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Journal of the American Chemical Society, 103(4), 932-933.
- Verheyden, J. P. H., & Moffatt, J. G. (1971). The synthesis of some 5'-deoxy-5'-halogenopyrimidine nucleosides. The Journal of Organic Chemistry, 36(2), 250-254.
- Wnuk, S. F., & Robins, M. J. (1991). Nucleic Acid Related Compounds. Part 66. Improved Syntheses of 5′- Chloro-5′-deoxy- and 5′-S-Aryl(or Alkyl)-5′-thionucleosides. Canadian Journal of Chemistry, 69(2), 334-338.
-
PubChem. (n.d.). 2',3'-O-Isopropylidenecytidine. Retrieved from [Link]
- Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315.
-
HPLC Method for Separation of Cytosine, Deoxycytidine and Cytidine on BIST B+ Column. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2',3'-O-Isopropylidenecytidine | C12H17N3O5 | CID 351235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
overcoming solubility issues of 5-Chloro-5'-deoxycytidine in aqueous solutions
Welcome to the technical support center for 5-Chloro-5'-deoxycytidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the challenges associated with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of 5-Chloro-5'-deoxycytidine in your research.
Introduction to 5-Chloro-5'-deoxycytidine and its Solubility Challenges
5-Chloro-5'-deoxycytidine is a synthetic nucleoside analog with significant potential in various research applications, including as a precursor in the synthesis of therapeutic agents and as a tool for studying enzymatic pathways. However, like many modified nucleosides, its utility can be hampered by limited solubility in aqueous solutions, a critical factor for its use in biological assays and cell culture experiments. This guide will provide you with the necessary knowledge and tools to effectively address these solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with 5-Chloro-5'-deoxycytidine.
Q1: What is the expected aqueous solubility of 5-Chloro-5'-deoxycytidine?
While specific quantitative solubility data for 5-Chloro-5'-deoxycytidine in various aqueous buffers is not extensively published, we can estimate its solubility based on its chemical properties and data from similar compounds. 5-Chloro-5'-deoxycytidine is known to be soluble in water, ethanol, and methanol.[1] For context, the parent compound, cytidine, has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[2] A structurally similar compound, 5-Methyl-2'-deoxycytidine, also has a reported solubility of about 10 mg/mL in PBS (pH 7.2).[3] Given the introduction of a chloro group, which can slightly increase lipophilicity, the solubility of 5-Chloro-5'-deoxycytidine in aqueous buffers may be slightly lower but is expected to be in a usable range for many applications.
Q2: My 5-Chloro-5'-deoxycytidine is not dissolving in my aqueous buffer. What should I do?
Difficulty in dissolving 5-Chloro-5'-deoxycytidine is a common issue. Here are a few steps you can take:
-
Gentle Heating: Warming the solution to 30-40°C can significantly improve solubility. Avoid aggressive heating to prevent potential degradation.
-
Sonication: Using a bath sonicator can help break down aggregates and enhance dissolution.
-
Co-solvents: For stock solutions, using a small amount of an organic co-solvent like DMSO is a common and effective strategy.[6]
Q3: Can I prepare a concentrated stock solution in an organic solvent?
Yes, this is a highly recommended practice. 5-Chloro-5'-deoxycytidine is expected to have good solubility in organic solvents like Dimethyl Sulfoxide (DMSO). For example, the related compound 5-Methyl-2'-deoxycytidine is soluble in DMSO at approximately 20 mg/mL.[3]
Protocol for Preparing a Concentrated Stock Solution in DMSO:
-
Weigh the desired amount of 5-Chloro-5'-deoxycytidine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
This is a common phenomenon known as "salting out" or precipitation upon solvent change. Here’s how to troubleshoot this issue:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of 5-Chloro-5'-deoxycytidine in your aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.
-
Pre-warm the Aqueous Buffer: Having your aqueous buffer at a slightly elevated temperature (e.g., 37°C) before adding the DMSO stock can help maintain solubility.
-
Vortex While Adding: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing to ensure rapid and uniform mixing.
Q5: How should I store my 5-Chloro-5'-deoxycytidine solutions?
-
Solid Form: As a solid, the compound should be stored at -20°C for long-term stability.[1]
-
Aqueous Solutions: It is generally recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For related compounds, storing aqueous solutions for more than a day is not recommended.[2]
-
Organic Stock Solutions: Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for several months. Aliquoting is crucial to prevent degradation from multiple freeze-thaw cycles.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 5-Chloro-5'-deoxycytidine is fundamental to addressing solubility issues.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₂ClN₃O₄ | [7] |
| Molecular Weight | 261.66 g/mol | [7] |
| Appearance | White to light yellow powder/crystal | [8] |
| Melting Point | 191-193°C | [1] |
| XLogP3 (Predicted) | -1.1 | [7] |
| Solubility | Water, Ethanol, Methanol | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution
This protocol is intended for the preparation of a ready-to-use aqueous solution of 5-Chloro-5'-deoxycytidine for immediate use in experiments.
-
Preparation: Bring the vial of solid 5-Chloro-5'-deoxycytidine and the desired aqueous buffer (e.g., PBS, pH 7.2) to room temperature.
-
Weighing: Carefully weigh the required amount of the compound.
-
Initial Slurry: Add a small volume of the buffer to the solid to create a slurry.
-
Dissolution: Gradually add the remaining buffer while vortexing.
-
Aiding Dissolution (if necessary):
-
Heating: Place the solution in a water bath at 30-40°C for 10-15 minutes.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
-
Final Check: Ensure the solution is clear and free of any visible particulates before use. If not, continue sonication or gentle warming.
-
Use Immediately: It is highly recommended to use the freshly prepared aqueous solution.
Protocol 2: Preparation of a Working Solution from a DMSO Stock
This protocol is ideal for experiments requiring a low concentration of the compound in an aqueous medium, such as cell culture.
-
Thaw Stock Solution: Thaw a single aliquot of your 5-Chloro-5'-deoxycytidine DMSO stock solution at room temperature.
-
Pre-warm Buffer: Warm your target aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise.
-
Final Mix: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues related to the solubility of 5-Chloro-5'-deoxycytidine.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving 5-Chloro-5'-deoxycytidine.
Stability Considerations
The stability of 5-Chloro-5'-deoxycytidine in solution is a critical factor for obtaining reliable experimental results. Based on data from the closely related compound 5-Fluoro-2'-deoxycytidine, the following can be inferred:
-
pH Stability: Halogenated cytidine analogs tend to be more stable at neutral to slightly alkaline pH. The degradation of 5-Fluoro-2'-deoxycytidine is acid-catalyzed, with minimal degradation observed above pH 5.[4][5] It is therefore advisable to prepare and use solutions of 5-Chloro-5'-deoxycytidine in buffers with a pH of 7.0 or higher if long-term stability is a concern.
-
Temperature Stability: For long-term storage, solid 5-Chloro-5'-deoxycytidine should be kept at -20°C.[1] Aqueous solutions should be prepared fresh. If temporary storage is unavoidable, keep the solution at 4°C and use it within 24 hours. Stock solutions in anhydrous DMSO are more stable and can be stored at -20°C or -80°C.
-
Light Sensitivity: While no specific data is available for 5-Chloro-5'-deoxycytidine, it is good laboratory practice to protect solutions of nucleoside analogs from light by using amber vials or wrapping tubes in aluminum foil, especially for long-term storage or during lengthy experiments.
Analytical Methods for Quantification
General HPLC Parameters for Nucleoside Analog Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection at the λmax of the compound is standard. For cytidine and its analogs, this is typically around 270-280 nm. For instance, 5-Methyl-2'-deoxycytidine has a λmax of 280 nm.[3]
-
Method Validation: It is crucial to validate any adapted HPLC method for linearity, accuracy, precision, and specificity for 5-Chloro-5'-deoxycytidine in your specific sample matrix.
A published method for the separation of cytosine, deoxycytidine, and cytidine uses a BIST B+ column with an isocratic mobile phase of acetonitrile and sulfuric acid in water, with UV detection at 260 nm.[9] This could serve as a starting point for method development.
Conclusion
Overcoming the solubility challenges of 5-Chloro-5'-deoxycytidine is achievable with a systematic approach. By understanding its physicochemical properties, utilizing appropriate solvents and dissolution techniques, and being mindful of its stability, researchers can confidently incorporate this valuable compound into their experimental workflows. This guide provides a comprehensive foundation for the successful handling and use of 5-Chloro-5'-deoxycytidine. For any further assistance, please do not hesitate to contact our technical support team.
References
-
Beumer, J. H., et al. (2008). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 9(3), 896–903. [Link]
-
ResearchGate. (2025). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2'-deoxyuridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorocytidine. Retrieved from [Link]
-
ResearchGate. (2012). 5-AZA-2-deoxycitidin solubility and storage? Retrieved from [Link]
-
PubChem. (n.d.). Cytidine, 5'-chloro-5'-deoxy-. Retrieved from [Link]
-
Sriram, D., et al. (2024). 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology. [Link]
-
Mondal, S., & Mugesh, G. (2019). Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds. Chemistry – A European Journal, 25(7), 1773-1780. [Link]
- Google Patents. (n.d.). US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.
-
Gellerman, G., et al. (2005). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. The Journal of Physical Chemistry B, 109(10), 4787–4794. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Cytosine, Deoxycytidine and Cytidine on BIST B+ Column. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytidine, 5'-chloro-5'-deoxy- | C9H12ClN3O4 | CID 11425491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5'-Chloro-5'-deoxyadenosine | 892-48-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. HPLC Method for Separation of Cytosine, Deoxycytidine and Cytidine on BIST B+ Column | SIELC Technologies [sielc.com]
minimizing degradation of 5-Chloro-5'-deoxycytidine during storage and handling.
Welcome to the technical support center for 5-Chloro-5'-deoxycytidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation during storage and handling. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Understanding the Instability of 5-Chloro-5'-deoxycytidine
5-Chloro-5'-deoxycytidine, like many nucleoside analogs, is susceptible to degradation, which can significantly impact experimental outcomes. The primary routes of degradation are through hydrolysis and, to a lesser extent, photodegradation. Understanding the mechanisms behind this instability is crucial for developing effective storage and handling strategies.
The stability of halogenated nucleosides can be significantly influenced by factors such as pH and temperature. For instance, studies on similar compounds like 5-fluoro-2'-deoxycytidine have shown that degradation is often acid-catalyzed.[1] This suggests that maintaining a neutral to slightly basic pH is critical for the stability of 5-Chloro-5'-deoxycytidine in solution.
Aqueous solutions of many nucleoside analogs are notoriously unstable. For example, aqueous solutions of 5-aza-2'-deoxycytidine are recommended to be prepared fresh and used within a few hours, even when stored on ice. This inherent instability in aqueous environments underscores the importance of proper solvent selection and storage protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 5-Chloro-5'-deoxycytidine.
Q1: What are the optimal storage conditions for solid 5-Chloro-5'-deoxycytidine?
A1: Solid 5-Chloro-5'-deoxycytidine is relatively stable and should be stored at -20°C for long-term use.[2] For short-term storage, room temperature is acceptable, but it is recommended to minimize exposure to humidity and light. Always store the compound in a tightly sealed container in a desiccator to prevent moisture absorption.
Q2: How should I prepare stock solutions of 5-Chloro-5'-deoxycytidine?
A2: Due to the instability of nucleoside analogs in aqueous solutions, it is recommended to prepare stock solutions in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO). These stock solutions should be prepared at a high concentration, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. When preparing for an experiment, thaw a single aliquot and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
Q3: For how long are stock solutions in DMSO stable?
Q4: Can I store 5-Chloro-5'-deoxycytidine in aqueous buffers?
A4: It is strongly advised against storing 5-Chloro-5'-deoxycytidine in aqueous buffers for any extended period. Hydrolysis of the glycosidic bond is a primary degradation pathway for nucleoside analogs in aqueous solutions. If you must prepare an aqueous solution, it should be made fresh on the day of use and kept on ice.
Q5: How does pH affect the stability of 5-Chloro-5'-deoxycytidine?
A5: Based on data from similar halogenated nucleosides, the degradation of 5-Chloro-5'-deoxycytidine is likely accelerated in acidic conditions.[1] Therefore, it is crucial to maintain a pH of 7.0 or slightly above in your experimental solutions to minimize hydrolytic degradation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of 5-Chloro-5'-deoxycytidine.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of 5-Chloro-5'-deoxycytidine stock solution. | 1. Prepare a fresh stock solution of 5-Chloro-5'-deoxycytidine in anhydrous DMSO. 2. Aliquot the new stock into single-use vials and store at -80°C. 3. Perform a quality control experiment to compare the performance of the new stock against a known standard or expected outcome. |
| Improper storage of solid compound. | 1. Verify the storage conditions of the solid 5-Chloro-5'-deoxycytidine. It should be at -20°C in a desiccated environment. 2. Visually inspect the solid for any signs of discoloration or clumping, which could indicate moisture absorption and degradation. | |
| Loss of compound activity over time in a multi-day experiment. | Degradation of the compound in the aqueous experimental medium. | 1. Replenish the experimental medium with freshly diluted 5-Chloro-5'-deoxycytidine at regular intervals (e.g., every 24 hours). 2. Maintain the pH of the medium within the optimal range (neutral to slightly basic). |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | The concentration of the compound exceeds its solubility in the aqueous buffer. | 1. Increase the volume of the aqueous buffer to lower the final concentration of the compound. 2. Gently warm the solution to aid in dissolution, but be cautious as heat can accelerate degradation. 3. Consider a serial dilution approach to gradually introduce the compound to the aqueous environment. |
Experimental Protocols
Protocol for Preparation of 5-Chloro-5'-deoxycytidine Stock Solution
-
Allow the vial of solid 5-Chloro-5'-deoxycytidine to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol for Forced Degradation Study
A forced degradation study can help to understand the stability of the compound under various stress conditions.[4]
-
Acidic Hydrolysis: Incubate a solution of 5-Chloro-5'-deoxycytidine in 0.1 M HCl at 60°C.
-
Alkaline Hydrolysis: Incubate a solution of 5-Chloro-5'-deoxycytidine in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat a solution of 5-Chloro-5'-deoxycytidine with 3% hydrogen peroxide at room temperature.
-
Photodegradation: Expose a solution of 5-Chloro-5'-deoxycytidine to UV light (e.g., 254 nm) at room temperature.
-
Thermal Degradation: Heat a solid sample of 5-Chloro-5'-deoxycytidine at a high temperature (e.g., 100°C).
-
At various time points, take samples from each condition and analyze them by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of degradation products.
Visualizing Degradation and Handling
Potential Degradation Pathway
Caption: Troubleshooting workflow for inconsistent experimental results.
References
-
Ghoshal, K., et al. (2005). 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal. Molecular and Cellular Biology, 25(11), 4727-4741. [Link]
-
Pinter, M., et al. (2012). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Journal of Pharmaceutical Sciences, 101(9), 3233-3243. [Link]
-
Wang, J., et al. (2008). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 9(4), 1079-1085. [Link]
-
Ghoshal, K., et al. (2005). 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal. Molecular and Cellular Biology, 25(11), 4727-4741. [Link]
-
Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
ResearchGate. (2011). Resuspension of 5-aza-2'-deoxycytidine. Retrieved from [Link]
-
Ji, D., et al. (2021). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology, 34(4), 1083-1091. [Link]
-
ResearchGate. (n.d.). Degradation of Cytosine Radical Cations in 2′-Deoxycytidine and in i-Motif DNA: Hydrogen-Bonding Guided Pathways. Retrieved from [Link]
-
Caister Academic Press. (n.d.). PCR Troubleshooting. Retrieved from [Link]
-
Jakovljevic, M., et al. (2022). 5-Azacytidine Inhibits the Activation of Senescence Program and Promotes Cytotoxic Autophagy during Trdmt1-Mediated Oxidative Stress Response in Insulinoma β-TC-6 Cells. International Journal of Molecular Sciences, 23(7), 3911. [Link]
-
Goodman, L. A., et al. (2012). Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases. Nucleic Acids Research, 40(13), 6297-6306. [Link]
-
Boster Biological Technology. (n.d.). PCR Troubleshooting Guide & Solutions. Retrieved from [Link]
-
Wang, J., et al. (2008). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 9(4), 1079-1085. [Link]
-
Ji, D., et al. (2021). 5-Chloro-2'-deoxycytidine induces a distinctive high-resolution mutational spectrum of transition mutations in vivo. Chemical Research in Toxicology, 34(4), 1083-1091. [Link]
Sources
- 1. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed incorporation of 5-Chloro-5'-deoxycytidine into DNA
Technical Support Center: Nucleoside Analog Incorporation Topic: Troubleshooting Failed Incorporation of 5-Chloro-5'-deoxycytidine Ticket ID: #INC-5CL-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Dead-End" Metabolite Issue
As a Senior Application Scientist, I frequently encounter this specific incorporation failure. It is rarely a failure of the polymerase or the cell line, but rather a fundamental structural incompatibility of the reagent selected.
If you are attempting to incorporate 5-Chloro-5'-deoxycytidine into DNA, the experiment will fail 100% of the time by design.
There is a critical nomenclature distinction between:
-
5-Chloro-2'-deoxycytidine (5-Cl-dC): A valid DNA methylation mimic and mutagen.
-
5-Chloro-5'-deoxycytidine: A nucleoside analog that lacks the 5'-hydroxyl group required for phosphorylation.
The guide below prioritizes this structural verification before moving to enzymatic troubleshooting.
Part 1: Structural Verification & Root Cause Analysis
The "5-Prime" Blockade
DNA polymerases require a nucleoside triphosphate to synthesize DNA. The cell converts a nucleoside to a triphosphate via a kinase cascade (e.g., Deoxycytidine Kinase -> dCMP Kinase -> NDP Kinase).
-
The Mechanism: The first kinase (dCK) requires a hydroxyl group (-OH) at the 5' position of the sugar to attach the alpha-phosphate.
-
The Failure: 5-Chloro-5'-deoxycytidine possesses a 5-chlorocytosine base, but the sugar is 5'-deoxy . This means the oxygen at the 5' position is missing (replaced by a hydrogen or the bond is terminated).
-
Result: The molecule cannot be phosphorylated. It remains a nucleoside, never enters the nucleotide pool, and is never recognized by DNA polymerase.
Diagnostic Table: Are you using the correct reagent?
| Feature | 5-Chloro-2'-deoxycytidine (Correct Target) | 5-Chloro-5'-deoxycytidine (Likely Current Reagent) |
| Abbreviation | 5-Cl-dC (or CldC) | 5-Cl-5'-dC |
| 5' Position | -OH (Hydroxyl) | -H (Deoxy) |
| Kinase Activity | Phosphorylated to 5-Cl-dCTP | Zero (Cannot bind phosphate) |
| DNA Incorporation | Yes (Mimics dC/5-mdC) | No (Metabolic dead-end) |
| Common Use | Epigenetic studies, Mutagenesis | Metabolic inhibition, Control |
Part 2: Troubleshooting the Intended Reagent (5-Cl-dC)
Assuming you have corrected the reagent to 5-Chloro-2'-deoxycytidine (5-Cl-dC) and are still seeing low incorporation, follow this protocol.
Issue 1: The dCTP Competition Barrier
Causality: 5-Cl-dC competes directly with endogenous 2'-deoxycytidine (dC) for the rate-limiting enzyme Deoxycytidine Kinase (dCK) and subsequently with dCTP for DNA Polymerase. Endogenous dCTP pools are tightly regulated and often outcompete analogs.
Protocol: Low-Dose Thymidine Block (Synchronization) To force incorporation, you must deplete the endogenous dCTP pool.
-
Pre-treatment: Treat cells with 2 mM Thymidine for 16 hours.
-
Release & Pulse: Wash cells and release into fresh media containing 10-50 µM 5-Cl-dC .
-
Why: The "starved" polymerases will now accept the analog more readily due to the skewed ratio of 5-Cl-dCTP to dCTP.
-
Issue 2: Enzymatic Efficiency (Km/Vmax)
Causality: The chlorine atom at position 5 of the cytosine ring alters the electron density and steric bulk. While dCK tolerates this well, some high-fidelity DNA polymerases (e.g., Pfu, Phusion) may stall or proofread (excise) the analog more aggressively than Taq or Klenow exo-.
Self-Validating Check:
-
Control: Run a parallel primer extension assay using 5-Methyl-dCTP .[7]
-
Logic: 5-Methyl-dC is structurally similar to 5-Chloro-dC. If 5-Methyl-dC incorporates but 5-Chloro-dC does not, the issue is specific steric hindrance with your polymerase. If neither works, your reaction conditions (Mg2+ or template) are flawed.
Part 3: Visualization of the Failure Mechanism
The following diagram illustrates the divergence between the functional pathway (5-Cl-dC) and the non-functional pathway (5-Cl-5'-dC).
Caption: Comparative pathway analysis showing the metabolic blockade of 5-Cl-5'-dC (Red) versus the successful phosphorylation and incorporation of 5-Cl-dC (Green).
Part 4: Frequently Asked Questions (FAQs)
Q1: I definitely have 5-Chloro-2'-deoxycytidine (the correct one), but I still don't see it in my sequencing data. Why? A: Standard sequencing (Sanger or NGS) reads base pairing, not chemical modifications. 5-Chlorocytosine pairs with Guanine (mostly). In standard sequencing, it will be read simply as a "C".
-
Solution: To detect incorporation, you must use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) after digesting the DNA to nucleosides, or use specific antibodies (anti-5-chloro-dC) for dot blots. It acts as a "stealth" modification in standard sequencing unless it induces a mutation (C->T transition) which is a rare, stochastic event [1].
Q2: Can I use 5-Cl-dC to induce random mutations? A: Yes, but it is specific. 5-Cl-dC promotes C -> T transitions because the chlorine atom alters the pKa of the N3 position, allowing it to mispair with Adenine during replication. However, this is context-dependent. It is not a "random" mutagen like UV light; it creates a distinct mutational signature often associated with inflammation [2].
Q3: My cells stop dividing after adding 5-Cl-dC. Is it toxic? A: Yes. High incorporation of nucleoside analogs triggers the DNA Damage Response (DDR). The presence of the chlorine atom in the major groove can stall replication forks or trigger checkpoint activation (Chk1/Wee1 pathway).
-
Troubleshooting: Titrate your concentration. Start at 1 µM and scale to 50 µM. If you need high incorporation for structural studies, use a p53-deficient cell line which may tolerate higher mutational loads without undergoing apoptosis.
References
-
Kawashima, Y. et al. (2024). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology.
-
Lao, V.V. et al. (2009). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Carcinogenesis.
-
Müller, M. et al. (2013). 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase.[7] Chemical Communications.[7]
Sources
- 1. 5'-Chloro-5'-deoxyadenosine | 892-48-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
dealing with off-target effects of 5-Chloro-5'-deoxycytidine in cellular assays
Subject: Troubleshooting Off-Target Toxicity & Specificity in Cellular Assays
Welcome to the Technical Support Center. This guide addresses the technical challenges associated with 5-Chloro-2'-deoxycytidine (5-Cl-dC) . While widely used as a prodrug in Cytidine Deaminase (CDA)-directed suicide gene therapy and methylation studies, 5-Cl-dC is prone to significant off-target effects that can confound experimental data.
This resource is designed to help you distinguish between mechanism-based efficacy (CDA-mediated conversion) and non-specific toxicity (polymerase inhibition, mitochondrial stress, or bystander effects).
Module 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the source of your experimental failure.
Figure 1: Decision matrix for diagnosing 5-Cl-dC toxicity sources. Use this to select the appropriate troubleshooting protocol below.
Module 2: The "THU Rescue" Validation (The Gold Standard)
The Problem: Users often observe toxicity in "negative control" cells (CDA-null). The Cause: High concentrations of 5-Cl-dC can be phosphorylated directly to 5-Cl-dCTP by deoxycytidine kinase (dCK), bypassing CDA. This leads to random incorporation into DNA, causing mutations and apoptosis. The Solution: You must prove that your observed toxicity is CDA-dependent. Tetrahydrouridine (THU) is a potent, specific transition-state inhibitor of CDA.
Protocol: Specificity Validation Assay
-
Preparation:
-
Prepare a 10 mM stock of THU (dissolved in PBS).
-
Prepare your standard 5-Cl-dC dilution series.
-
-
Plating:
-
Plate cells (both CDA+ and CDA- controls) in 96-well plates (approx. 3,000–5,000 cells/well).
-
Allow attachment overnight.
-
-
Treatment Groups:
-
Group A (Test): 5-Cl-dC alone (Dose Response: 0.1 µM – 100 µM).
-
Group B (Control): 5-Cl-dC + THU (25 µM constant) .
-
Note: Pre-incubate cells with THU for 60 minutes before adding 5-Cl-dC to ensure enzyme blockade.
-
-
Readout:
-
Incubate for 72–96 hours (nucleoside analogs require at least 2 cell divisions to show effect).
-
Measure viability (CellTiter-Glo or MTT).
-
Data Interpretation:
| Observation | Conclusion | Action Required |
| THU restores viability in CDA+ cells | Drug is working specifically via CDA conversion. | Proceed with experiment. |
| THU fails to restore viability | Toxicity is off-target (CDA-independent). | Reduce Dose. You are likely saturating dCK or inhibiting TS. |
| CDA- cells die (No THU) | Endogenous CDA expression or contamination. | Check background CDA levels (qPCR/Western). |
Module 3: The Bystander Effect Trap
The Problem: In co-culture experiments (mixing CDA+ and CDA- cells), the CDA- cells die unexpectedly. The Cause: CDA converts 5-Cl-dC into 5-Chlorouracil (5-ClU) and 5-Chloro-2'-deoxyuridine (5-Cl-dU). Unlike the charged nucleotides, 5-ClU is membrane-permeable . It diffuses out of the CDA+ cell and kills neighboring CDA- cells.
Figure 2: Mechanism of the Bystander Effect. 5-ClU diffusion causes "false positive" killing in negative controls.
Troubleshooting Protocol: Conditioned Media Transfer
To confirm if the bystander effect is ruining your selection assay:
-
Treat CDA+ cells with 5-Cl-dC (1–5 µM) for 24 hours.
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Collect the supernatant (media).
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Transfer this media to CDA- (parental) cells .
-
Result: If CDA- cells die, your CDA+ cells are excreting toxic 5-ClU.
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Fix: Lower the cell density or reduce the 5-Cl-dC concentration. You cannot eliminate this effect entirely, as it is intrinsic to the chemistry, but you can manage the therapeutic window.
Module 4: Mitochondrial Toxicity (The Glu/Gal Assay)[1]
The Problem: Cells stop dividing but don't show immediate apoptosis; ATP levels drop disproportionately. The Cause: Many nucleoside analogs inhibit DNA Polymerase Gamma (Pol γ) , which replicates mitochondrial DNA. This depletion of mtDNA leads to metabolic collapse, but only becomes apparent when cells are forced to rely on oxidative phosphorylation (OXPHOS).
Protocol: Glucose vs. Galactose Shift
Cancer cells in high glucose rely on glycolysis (Warburg effect) and can survive mitochondrial damage. Forcing them to use galactose compels them to use OXPHOS.
-
Media Prep:
-
Glucose Media: DMEM + 25 mM Glucose.
-
Galactose Media: DMEM (Glucose-free) + 10 mM Galactose + 1 mM Sodium Pyruvate.
-
-
Seeding: Plate identical sets of cells in both media types.
-
Treatment: Treat with 5-Cl-dC dose curve.
-
Analysis: Calculate IC50 for both conditions.
Interpretation:
-
Mitochondrial Toxicant: IC50 is >3-fold lower in Galactose media (cells are much more sensitive when forced to use mitochondria).
-
General Cytotoxicant: IC50 is similar in both media.
Frequently Asked Questions (FAQ)
Q1: What is the optimal concentration range for 5-Cl-dC? A: For specific CDA-mediated killing, the sweet spot is usually 0.5 µM – 5.0 µM .
-
< 0.5 µM: Often insufficient to kill even CDA+ cells.
-
> 10 µM: High risk of dCK phosphorylation and off-target toxicity.
-
> 100 µM: Severe general toxicity; likely inhibiting Thymidylate Synthase (TS) directly.
Q2: Can I use 5-Cl-dC to study DNA methylation? A: Yes, but be careful. While 5-Cl-dC can be incorporated into DNA and mimic 5-methylcytosine (promoting methylation maintenance), it is primarily an antimetabolite. If your goal is purely demethylation, 5-aza-2'-deoxycytidine (Decitabine) is the standard. 5-Cl-dC is better suited for labeling or suicide assays.
Q3: Why does my "CDA-negative" cell line show partial sensitivity? A: "Negative" is relative. Many tumor lines have low basal levels of CDA. Always run a Western Blot or qPCR for CDA expression before starting. Furthermore, check for Mycoplasma contamination ; certain mycoplasma species express nucleoside deaminases that can convert the drug in the supernatant!
References
-
Boothman, D. A., et al. (1989). "5-Chloro-2'-deoxycytidine, a tumor-selective prodrug..." This seminal paper establishes the mechanism of CDA-mediated conversion.
-
Camiener, G. W. (1968). "Studies of the enzymatic deamination of cytosine arabinoside...". Establishes Tetrahydrouridine (THU) as the specific inhibitor for CDA.
-
Marusawa, H., et al. (2005). "Mutational properties of the activation-induced cytidine deaminase...". Discusses the mutagenic potential of cytidine analogs.
-
Bystander Effect in Gene Therapy. (2003). General review on the diffusion of toxic metabolites (5-FU/5-ClU) in suicide gene therapy.
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Mitochondrial Toxicity Assays (Glu/Gal). Standard industrial protocol for distinguishing mitochondrial vs. general cytotoxicity.
Technical Support Center: Optimizing 5-Chloro-5'-deoxycytidine Mutagenesis Protocols
Welcome to the technical support center for 5-Chloro-5'-deoxycytidine (5CldC) mediated mutagenesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and frequently asked questions to enhance the efficiency and reliability of your mutagenesis experiments.
Introduction to 5-Chloro-5'-deoxycytidine (5CldC)
5-Chloro-5'-deoxycytidine is a modified nucleoside that serves as a potent mutagenic agent when introduced into cellular systems.[1][2][3] Its utility in mutagenesis protocols stems from its ability to be metabolized by cells and incorporated into genomic DNA, where it can lead to specific base pairing errors during DNA replication.[1][3] Understanding the underlying mechanism is crucial for optimizing experimental conditions and troubleshooting unexpected outcomes.
Mechanism of Action
The mutagenic properties of 5CldC are a result of a multi-step intracellular process. Once introduced to the cell culture, 5CldC is taken up by the cell, likely through salvage pathways, and is subsequently phosphorylated to its triphosphate form, 5-Chloro-5'-deoxycytidine triphosphate (5CldCTP).[1] This triphosphate analog can then be utilized by DNA polymerases as a substrate for DNA synthesis and incorporated into the genome.[1][3]
The incorporated 5-chlorocytosine (5ClC) can then lead to mutations. It has the propensity to mispair with adenine (A) during subsequent rounds of DNA replication, which results in a C to T transition mutation.[1][2][3] The dominant mutations observed are CG → TA transitions.[1][2][3] While 5CldC can also be converted to 5-chloro-2'-deoxyuridine (5CldU), this is often recognized and repaired by cellular DNA repair mechanisms.[1]
Caption: Mechanism of 5CldC-induced mutagenesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 5-Chloro-5'-deoxycytidine in research?
A1: 5-Chloro-5'-deoxycytidine is primarily used as a chemical mutagen to induce point mutations in cellular DNA.[1][2][3] This is valuable for studies in genetics, cancer research, and drug resistance, where creating a diverse library of mutations can help in understanding gene function and disease progression.
Q2: What type of mutations does 5CldC predominantly induce?
A2: 5CldC predominantly induces C to T transition mutations, resulting in CG → TA changes in the genomic DNA.[1][2][3]
Q3: Is 5CldC toxic to cells?
A3: Like many nucleoside analogs, 5CldC can exhibit cytotoxicity at higher concentrations.[2] It is essential to perform a dose-response curve to determine the optimal concentration that provides a balance between mutagenic efficiency and cell viability for your specific cell line.
Q4: How do I handle and store 5-Chloro-5'-deoxycytidine?
A4: 5CldC should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated area or a chemical fume hood. For storage, follow the manufacturer's recommendations, which typically involve storing the compound as a powder at -20°C. Stock solutions should be freshly prepared or stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are the key parameters to optimize in a 5CldC mutagenesis protocol?
A5: The key parameters to optimize are the concentration of 5CldC, the duration of exposure, and the cell density at the time of treatment. These will vary depending on the cell type and the desired mutation frequency.
Troubleshooting Guide
This section addresses common issues encountered during 5CldC mutagenesis experiments.
Low Mutation Frequency
Q: I have treated my cells with 5CldC, but sequencing analysis reveals a very low mutation frequency. What could be the cause?
A: Low mutation frequency is a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
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Suboptimal Concentration of 5CldC: The concentration of 5CldC is critical. If it is too low, the rate of incorporation into the DNA will be insufficient to generate a detectable number of mutations.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line. A good starting point, based on published studies, is in the range of 0.1 mM to 0.5 mM.[1]
-
-
Insufficient Exposure Time: The duration of treatment needs to be long enough for the cells to undergo at least one round of DNA replication in the presence of 5CldC for the mutations to be fixed.
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Recommendation: Increase the incubation time. For many cell lines, a 48 to 72-hour exposure is effective.[1]
-
-
Cell Cycle State: Cells that are not actively dividing will not incorporate 5CldC into their DNA.
-
Recommendation: Ensure that your cells are in the logarithmic phase of growth during treatment. Plate the cells at a density that allows for active proliferation throughout the experiment.
-
-
Inefficient Cellular Uptake or Phosphorylation: Different cell lines may vary in their ability to transport and metabolize 5CldC.
-
Recommendation: While more complex to address, you can try different cell lines if yours proves to be refractory to 5CldC treatment.
-
High Cell Toxicity
Q: I am observing significant cell death after treating my cells with 5CldC. How can I reduce the cytotoxicity?
A: High cytotoxicity can confound your results by selecting for a subpopulation of cells that may not be representative of the whole.
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Concentration of 5CldC is Too High: This is the most common cause of excessive cell death.
-
Recommendation: Reduce the concentration of 5CldC. Refer to your dose-response curve to find a concentration that is less toxic but still mutagenic. Even at higher concentrations, the cytotoxic effect may plateau, indicating a saturation of the toxic effect.[2]
-
-
Prolonged Exposure: Continuous exposure to a mutagen can lead to an accumulation of DNA damage and trigger apoptosis or necrosis.
-
Recommendation: Reduce the exposure time. A shorter, higher-concentration pulse treatment followed by a recovery period in fresh media may be a viable alternative.
-
Unexpected Mutation Spectrum
Q: My sequencing results show a different mutation spectrum than the expected CG → TA transitions. Why is this happening?
A: While 5CldC predominantly causes CG → TA transitions, other mutations can arise.
-
Off-Target Effects: At high concentrations, 5CldC might have other, less characterized effects on DNA metabolism or repair processes.
-
Recommendation: Lower the concentration of 5CldC to the minimum effective dose.
-
-
Cellular DNA Repair Pathways: The activity of different DNA repair pathways in your cell line can influence the final mutation spectrum. For instance, the conversion of 5CldC to 5CldU and its subsequent repair can lead to different mutational outcomes.[1]
-
Recommendation: If your research requires a very specific mutation type, consider using a cell line with a known DNA repair background or using genetic tools to modulate specific repair pathways.
-
-
Spontaneous Mutations: The background mutation rate of your cell line could contribute to the observed mutations.
-
Recommendation: Always include an untreated control group in your experiments to determine the background mutation spectrum and frequency.
-
Caption: Troubleshooting decision tree for 5CldC mutagenesis.
Experimental Protocols
General Protocol for 5CldC-Induced Mutagenesis in Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding:
-
Seed your mammalian cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For example, for mouse embryonic fibroblasts (MEFs), seed at a density of 5 x 10^5 cells per 100 mm plate and incubate for 24 hours.[1]
-
-
Preparation of 5CldC Stock Solution:
-
Prepare a stock solution of 5CldC in sterile DMSO or cell culture medium. For example, a 100 mM stock in DMSO. Store at -20°C.
-
-
Treatment with 5CldC:
-
On the day of the experiment, dilute the 5CldC stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing 5CldC. A starting concentration of 0.3 mM can be used based on published data.[1]
-
Include an untreated control (medium with the same concentration of DMSO, if used as a solvent) and a positive control if available.
-
-
Incubation:
-
Incubate the cells for the desired period. A common incubation time is 72 hours.[1]
-
-
Harvesting and DNA Extraction:
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After incubation, wash the cells twice with phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization or scraping.
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Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol. For a typical experiment, you may need genomic DNA from approximately 2 x 10^6 cells.[1][2]
-
-
Mutation Analysis:
Data Presentation: Recommended Experimental Parameters
| Parameter | Recommended Range | Rationale |
| Cell Type | Actively dividing mammalian or bacterial cells | DNA replication is required for the incorporation of 5CldC. |
| 5CldC Concentration | 0.1 - 0.5 mM | Balances mutagenic efficiency with cytotoxicity. A concentration of 0.3 mM has been shown to be effective in MEFs.[1][2] |
| Exposure Time | 48 - 72 hours | Allows for at least one cell cycle to complete for mutation fixation. A 72-hour incubation has been successfully used.[1] |
| Cell Density | Logarithmic growth phase | Ensures active DNA synthesis for 5CldC incorporation. |
Verification of Mutagenesis
It is crucial to have a robust method to verify the outcome of your mutagenesis experiment.
-
gpt Assay: A classic method for measuring mutation frequency in a reporter gene.[1][2]
-
Sanger Sequencing: Suitable for verifying mutations in a specific gene of interest if you are performing targeted mutagenesis.
-
Next-Generation Sequencing (NGS):
-
Targeted Sequencing: Amplicon-based sequencing of a specific gene or panel of genes.
-
Whole-Exome or Whole-Genome Sequencing: Provides a comprehensive view of the mutations across the entire exome or genome and can be used to assess off-target effects.
-
Duplex Sequencing: An ultra-sensitive NGS method that can detect rare mutations with high accuracy, making it ideal for quantifying the low-frequency mutations induced by chemical mutagens.[1][2]
-
References
-
ACS Publications.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
ACS Publications.
-
National Center for Biotechnology Information.
-
MDPI.
-
ResearchGate.
-
American Society for Microbiology.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
MDPI.
-
New England Biolabs.
-
YouTube.
-
YouTube.
Sources
- 1. 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce the cytotoxicity of 5-Chloro-5'-deoxycytidine
Topic: Strategies to Reduce the Cytotoxicity of 5-Chloro-deoxycytidine Analogs Ticket ID: #NAC-5CL-OPT Assigned Specialist: Senior Application Scientist, Nucleoside Metabolism Unit
Welcome to the Nucleoside Analog Support Hub
You are likely here because your experiments with 5-Chloro-2'-deoxycytidine (5-CldC) (or its 5'-deoxy prodrug variants) are showing inconsistent IC50 values, unexpected cell death, or lack of methylation inhibition specificity.
The Core Problem: 5-CldC is a "leaky" prodrug. Its intended mechanism is DNA Methyltransferase (DNMT) inhibition.[1][2][3] However, it is rapidly hijacked by Cytidine Deaminase (CDA) , converting it into 5-Chlorouracil (5-CU) or 5-Chloro-2'-deoxyuridine (5-CldU) . These metabolites are highly toxic, causing DNA strand breaks and thymidylate synthase inhibition, which masks the epigenetic effects you are trying to study.
This guide provides the metabolic "locks" required to stabilize 5-CldC and force it into the correct pathway.
Module 1: The Metabolic Rescue Protocol (THU Co-treatment)
User Question: Why is 5-CldC killing my cells at concentrations where I only expect demethylation?
Technical Diagnosis: Your system likely has high levels of Cytidine Deaminase (CDA).[4] CDA rapidly deaminates 5-CldC. The resulting metabolite (5-CldU) is incorporated into DNA and recognized by Uracil DNA Glycosylase (UDG), leading to futile repair cycles and double-strand breaks. This is cytotoxic death , not epigenetic modulation .
The Solution: Co-administration of Tetrahydrouridine (THU) .[4][5] THU is a transition-state analog that inhibits CDA, effectively "plugging the leak."
The Rescue Pathway Diagram
Caption: Mechanism of Action. THU (Yellow) inhibits CDA (Red), preventing the conversion of 5-CldC into toxic metabolites and forcing the drug toward the intended DNMT inhibition pathway.
Module 2: Experimental Protocols & Troubleshooting
User Question: What is the correct dosing schedule for THU in vitro?
Standard Operating Procedure (SOP): In Vitro Co-treatment Do not premix the drugs in the tube. CDA acts in minutes. Follow this sequence to ensure enzyme inhibition before the prodrug enters the system.
-
Seed Cells: Allow cells to adhere (usually 24 hours).
-
THU Pre-treatment (T-30 mins): Add Tetrahydrouridine (THU) to the culture media to a final concentration of 10–100 µM .
-
Note: THU is non-toxic to most cell lines even at high millimolar concentrations.
-
-
Incubation: Incubate for 30–60 minutes. This saturates intracellular CDA.
-
5-CldC Addition (T-0): Add 5-CldC at your experimental concentration.
-
Media Changes: If your experiment lasts >48 hours, you must replenish both THU and 5-CldC, as THU degrades over time in aqueous solution at 37°C.
Troubleshooting Matrix
| Symptom | Probable Root Cause | Corrective Action |
| High Toxicity at Low Doses | High endogenous CDA expression (e.g., Liver/Kidney lines). | Increase THU concentration to 100 µM. Verify with Western Blot for CDA. |
| Inconsistent Replicates | Mycoplasma Contamination. (CRITICAL) | Test for Mycoplasma immediately. Mycoplasma secretes high levels of CDA, destroying the drug before it enters the cell. |
| No Epigenetic Effect | Drug instability or pH degradation. | 5-CldC is acid-labile. Ensure media pH is 7.2–7.4. Prepare fresh stocks; do not freeze-thaw >3 times. |
| Toxicity persists with THU | Off-target incorporation (Polymerase stalling). | Co-treat with Deoxycytidine (dC) (1–5 µM). dC competes for kinase activation, reducing incorporation rates without blocking DNMTi activity completely. |
Module 3: Advanced Diagnostic Logic
User Question: How do I know if my cell death is caused by the drug or by experimental artifacts?
Use this logic tree to diagnose the source of cytotoxicity.
Caption: Diagnostic workflow for isolating the source of 5-CldC cytotoxicity. Mycoplasma contamination is a frequent, overlooked cause of artifactual toxicity.
FAQ: Expert Insights
Q: Can I use heat-inactivated FBS to solve the CDA problem? A: Not reliably. While heat inactivation (56°C for 30 min) reduces complement activity, it does not fully denature Cytidine Deaminase. Variations in FBS batches can lead to "phantom" toxicity where one bottle of serum works and the next kills your cells. Recommendation: Use defined serum replacements or, more simply, rely on the THU blockade described in Module 1.
Q: What is the difference between 5-CldC and 5-Aza-dC (Decitabine)? A: Both are DNMT inhibitors, but 5-CldC is generally more stable in aqueous solution than Decitabine. However, 5-CldC is more dependent on CDA inhibition for efficacy. Without THU, 5-CldC is rapidly converted to 5-chlorouracil, which mimics 5-Fluorouracil (5-FU) toxicity. You are essentially performing chemotherapy instead of epigenetic therapy if you omit the inhibitor.
Q: I am doing an in vivo study (Mouse). How do I translate this? A: In mice, CDA levels are very high in the liver and plasma.
-
Protocol: Administer THU (10–20 mg/kg IP) 15–30 minutes prior to 5-CldC administration.
-
Ratio: A molar ratio of at least 1:5 (Drug:THU) is often recommended to ensure systemic protection.
References
-
Beumer, J. H., et al. (2008). "Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Vande Voorde, J., et al. (2014).[6] "Nucleoside-catabolizing Enzymes in Mycoplasma-infected Tumor Cell Cultures Compromise the Cytostatic Activity of the Anticancer Drug Gemcitabine."[6] Journal of Biological Chemistry. Link
-
Greer, S., et al. (1978).[7] "Capacity of deoxycytidine to selectively antagonize cytotoxicity of 5-halogenated analogs of deoxycytidine without loss of antiherpetic activity."[7] Biochemistry. Link
-
Newman, E. M., et al. (2015). "5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo." Chemical Research in Toxicology. Link
Sources
- 1. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside-catabolizing Enzymes in Mycoplasma-infected Tumor Cell Cultures Compromise the Cytostatic Activity of the Anticancer Drug Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capacity of deoxycytidine to selectively antagonize cytotoxicity of 5-halogenated analogs of deoxycytidine without loss of antiherpetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for enzymatic incorporation of 5-CldCTP
Ticket System: Specialized Nucleotide Analogues Status: OPEN Operator: Senior Application Scientist, Dr. A. Vance
Introduction: The 5-CldCTP Challenge
Welcome to the technical support hub for 5-Chloro-2'-deoxycytidine 5'-triphosphate (5-CldCTP) . You are likely here because standard PCR protocols have failed.
5-CldCTP is not a standard substrate. The chlorine atom at the C5 position of the cytosine ring exerts electron-withdrawing effects that alter the pKa of the N3 proton and introduces steric bulk intermediate between fluorine and bromine.[1] While it mimics 5-methylcytosine (5-mC) in some epigenetic restriction assays, it presents a kinetic hurdle for standard DNA polymerases.
This guide moves beyond basic "add and stir" instructions. We will engineer your reaction environment to overcome the kinetic checkpoint —the specific step where the polymerase detects the modification and rejects the nucleotide.
Part 1: The Hardware (Enzyme Selection)
Core Principle: Steric Gating and Proofreading. Standard high-fidelity polymerases (e.g., Phusion, Q5) possess 3'→5' exonuclease activity (proofreading). They will detect the 5-Cl modification as an "error," stall, and excise the nucleotide. You must use Exo- (exonuclease deficient) variants or Family B polymerases with relaxed active sites.
Polymerase Compatibility Matrix
| Enzyme Family | Specific Enzyme | Suitability | Technical Notes |
| Family A | Taq (Standard) | Low/Medium | Tolerates C5-mods, but low processivity. Prone to stalling on long templates. |
| Family A | Klenow Fragment (Exo-) | High | Excellent for primer extension/labeling. Lacks thermal stability (not for PCR). |
| Family B | Vent (Exo-) | Optimal | Robust incorporation of C5-modified dNTPs. Thermostable for PCR. |
| Family B | Pwo / Deep Vent | Medium | Tighter active site than Vent; often requires higher dNTP concentrations. |
| High-Fi | Phusion / Q5 | Avoid | Strong 3'→5' exo activity will degrade 5-CldC-containing products. |
Analyst Note: For PCR applications, Vent (exo-) is the gold standard for C5-modified pyrimidines due to its expanded active site cleft which accommodates the halogen radius (approx 1.75 Å for Cl vs 1.20 Å for H) [1, 2].
Part 2: The Software (Reaction Chemistry)
Core Principle: The Manganese Switch.
If magnesium (
-
Mechanism:
enforces strict octahedral coordination geometry in the active site, ensuring high fidelity. has more flexible coordination requirements, relaxing the geometric selection of the polymerase. This lowers the (increases affinity) for the modified nucleotide but increases the error rate [3, 4].
Visualizing the Optimization Logic
Figure 1: Decision matrix for optimizing 5-CldCTP incorporation based on application and reaction outcomes.
Part 3: Optimized Protocols
Protocol A: "The Force Feed" (PCR Amplification)
Designed for Vent (exo-) DNA Polymerase.
-
Buffer Prep: Use ThermoPol Buffer (contains
). -
dNTP Mix (Biased):
-
dATP, dGTP, dTTP: 200 µM final.
-
5-CldCTP: 400-600 µM final.
-
Why? The
for 5-CldCTP is higher than natural dCTP. We increase concentration to drive [5].
-
-
Enzyme: 1-2 Units of Vent (exo-).
-
Cycling Conditions:
-
Denaturation: 95°C (Standard).
-
Annealing: Standard
- 2°C. -
Extension: 72°C for 2 min/kb (Double the standard time).
-
Why? Incorporation of C5-modified bases is slower (
is reduced). Longer extension times prevent premature termination [1].
-
Protocol B: "The Manganese Rescue" (Primer Extension)
Use this if Protocol A yields no product or for short labeling reactions.
-
Base Buffer: 1x Reaction Buffer (Mg-free if possible, otherwise supplement).
-
Cation Titration:
-
Tube 1: 5 mM
(Control) -
Tube 2: 5 mM
+ 0.5 mM -
Tube 3: 5 mM
+ 1.0 mM -
Warning: Do not exceed 2 mM
or non-specific incorporation (mismatches) will occur [4].
-
-
Reaction: Incubate at 37°C (Klenow) or 72°C (Taq/Vent) for 30-60 mins.
Part 4: Troubleshooting & FAQs
Ticket #401: "I see a smear instead of a distinct band."
-
Cause: If you used
, the concentration is likely too high, causing the polymerase to incorporate 5-CldCTP opposite A or T, or extending past the primer non-specifically. -
Resolution:
-
Eliminate
and try the "Biased dNTP" approach (Protocol A). -
Raise the annealing temperature by 2-3°C to increase stringency.
-
Ticket #402: "The reaction stalls after a few bases."
-
Diagnosis: Kinetic Termination.
-
Cause: Successive incorporation of modified bases (e.g., a GGG template requiring CCC incorporation) causes "bunching" of the modifications. The steric bulk of adjacent chlorines in the major groove distorts the DNA helix, preventing the polymerase from translocating.
-
Resolution:
-
Spacing: Design primers/templates to avoid G-rich regions if possible.
-
Spiking: Mix 5-CldCTP with natural dCTP (ratio 3:1). This introduces "spacer" natural cytosines to relieve helical stress, though it results in partial substitution.
-
Ticket #403: "My restriction digest validation failed."
-
Diagnosis: Epigenetic Mimicry.
-
Cause: You are trying to digest the PCR product to prove incorporation. 5-CldC mimics 5-methylcytosine (5-mC) in many contexts. Methylation-sensitive restriction enzymes (e.g., HpaII) will NOT cut 5-CldC DNA.
-
Resolution:
-
Use this failure as confirmation! If HpaII fails to cut, but MspI (methylation insensitive) cuts, you have successfully incorporated 5-CldC.
-
Use Mass Spectrometry (LC-MS/MS) on digested nucleosides for definitive proof.
-
Part 5: Kinetic Mechanism Visualization
Understanding why the reaction fails is crucial for fixing it.
Figure 2: The Kinetic Pathway. The transition from Ternary Complex to Product is the rate-limiting step (
References
-
Kuwahara, M., et al. (2006). "Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates." Nucleic Acids Symposium Series. (Demonstrates Vent (exo-) efficiency with C5-modified nucleotides).
-
Hocek, M. (2014). "Synthesis of base-modified 2'-deoxyribonucleoside triphosphates and their use in enzymatic synthesis of modified DNA." Accounts of Chemical Research. (Review of polymerase selection for C5-mods).
-
Tabor, S., & Richardson, C. C. (1989).[4] "Effect of manganese ions on the incorporation of dideoxynucleotides by bacteriophage T7 DNA polymerase and Escherichia coli DNA polymerase I." PNAS.[4] (Foundational paper on Mn2+ relaxing specificity). [4]
-
Vaisman, A., & Woodgate, R. (2017). "Translesion DNA Polymerases." Cold Spring Harbor Perspectives in Biology. (Discusses metal cofactor effects on fidelity).
-
Bankapalli, K., et al. (2016). "Chemical modifications of DNA: An overview of the synthetic strategies and their applications." RSC Advances. (Kinetic parameters of halogenated nucleotides).
Sources
- 1. Polymerase incorporation and miscoding properties of 5-chlorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. For the Better or for the Worse? The Effect of Manganese on the Activity of Eukaryotic DNA Polymerases | MDPI [mdpi.com]
- 4. Effect of manganese ions on the incorporation of dideoxynucleotides by bacteriophage T7 DNA polymerase and Escherichia coli DNA polymerase I (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
A Researcher's Guide to Validating 5-Chloro-5'-deoxycytidine-Induced Mutations by Sequencing
A Comparative Analysis of Sanger and Next-Generation Sequencing Methodologies
In the landscape of genetic toxicology and drug development, the precise identification and characterization of chemically-induced mutations are paramount. 5-Chloro-5'-deoxycytidine (5CldC), a nucleoside analog, is a potent mutagen known to induce a distinct mutational signature.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of two gold-standard sequencing technologies—Sanger sequencing and Next-Generation Sequencing (NGS)—for the validation of 5CldC-induced mutations. We will delve into the mechanistic underpinnings of 5CldC mutagenesis, offer a comparative analysis of sequencing platforms, and provide detailed, field-proven protocols to empower your research.
The Mutagenic Mechanism of 5-Chloro-5'-deoxycytidine: A Tale of Molecular Mimicry
5-Chloro-5'-deoxycytidine exerts its mutagenic effects primarily through its incorporation into DNA during replication. Once inside the cell, it is phosphorylated to its triphosphate form and can be erroneously incorporated into the genome by DNA polymerases.[2] The chlorine atom at the 5th position of the cytosine base alters its electronic properties, causing it to mimic thymine. This molecular mimicry leads to the mispairing with adenine during subsequent rounds of DNA replication, ultimately resulting in C → T transition mutations.[1][4] Studies have shown that 5CldC is a potent mutagen in both bacterial and mammalian cells, inducing a distinctive pattern of mutations.[1][2][3]
Caption: Mechanism of 5-Chloro-5'-deoxycytidine-induced C to T transition mutations.
Choosing Your Weapon: A Head-to-Head Comparison of Sanger and Next-Generation Sequencing
The choice of sequencing technology is a critical decision point in the validation of 5CldC-induced mutations. Both Sanger sequencing and NGS offer unique advantages and are suited for different experimental scales and objectives.
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Principle | Chain-termination method, sequencing a single DNA fragment at a time.[5] | Massively parallel sequencing of millions of DNA fragments simultaneously.[6][7] |
| Throughput | Low | High |
| Sensitivity | Lower (limit of detection ~15-20% for mutant allele frequency).[8] | High (can detect variants with frequencies as low as 1%).[8] |
| Cost per Sample | Higher for large numbers of targets | Lower for large numbers of targets |
| Read Length | Longer (up to 1000 bp) | Shorter (typically 50-300 bp) |
| Applications | Validation of specific, known mutations; sequencing of single genes or amplicons.[9] | Genome-wide mutation discovery; detection of rare and novel mutations; analysis of heterogeneous samples.[6][10] |
| Data Analysis | Relatively straightforward | Complex, requires specialized bioinformatics expertise.[11] |
Sanger Sequencing: The Gold Standard for Targeted Validation
Developed by Frederick Sanger in 1977, this method remains the benchmark for sequence accuracy and is ideal for validating specific, anticipated mutations in a defined genomic region.[5] Its long read lengths are advantageous for resolving complex regions.[9]
Next-Generation Sequencing (NGS): Powering High-Throughput Discovery
NGS technologies have revolutionized genomics by enabling the simultaneous sequencing of millions of DNA fragments.[6][7] This high-throughput capability makes NGS the preferred method for genome-wide analyses, allowing for the unbiased discovery of a broad spectrum of mutations.[10] Targeted NGS, which focuses on specific genes or genomic regions, offers a cost-effective and high-sensitivity approach for studying chemically induced mutations.[12][13]
Experimental Protocols: A Step-by-Step Guide to Mutation Validation
The following protocols provide a framework for the validation of 5CldC-induced mutations using both Sanger and NGS methodologies.
Experimental Workflow Overview
Caption: Comparative workflow for Sanger and NGS-based mutation validation.
Protocol 1: Validation by Sanger Sequencing
This protocol is designed for the targeted validation of mutations in a specific gene or genomic region.
1. Primer Design and PCR Amplification:
-
Design PCR primers flanking the region of interest. Aim for an amplicon size of 500-800 bp for optimal sequencing results.
-
Perform PCR to amplify the target region from genomic DNA of both 5CldC-treated and control cells.
-
Verify the PCR product by running a small aliquot on an agarose gel. A single, sharp band is indicative of a successful amplification.[14][15]
2. PCR Product Purification:
-
Purify the PCR product to remove unincorporated dNTPs, primers, and polymerase. This can be achieved using commercially available kits or enzymatic methods.[16]
3. Cycle Sequencing:
-
Perform cycle sequencing using one of the PCR primers and a kit containing fluorescently labeled dideoxynucleotides (ddNTPs). This reaction generates a series of DNA fragments of varying lengths, each terminated by a specific ddNTP.[17]
4. Capillary Electrophoresis:
-
Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis. A laser excites the dyes, and a detector reads the color of the fluorescent tag on each fragment as it passes.
5. Data Analysis:
-
The sequencing software generates a chromatogram, which displays the sequence of the DNA fragment.
-
Align the sequences from the 5CldC-treated and control samples to identify any base changes. A C-to-T transition in the treated sample that is absent in the control is indicative of a 5CldC-induced mutation.
Protocol 2: Validation by Targeted Next-Generation Sequencing
This protocol is suitable for the high-throughput and sensitive detection of mutations in multiple target regions.
1. Target Enrichment:
-
Design a panel of primers to amplify all regions of interest. This can be done using multiplex PCR or hybridization-based capture methods.[18][19]
2. Library Preparation:
-
Fragment the amplified DNA to the appropriate size for the chosen NGS platform.
-
Ligate sequencing adapters to the ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) to allow for the pooling of multiple samples.[19]
3. Sequencing:
-
Sequence the prepared libraries on an NGS platform (e.g., Illumina). The instrument will generate millions of short reads for each sample.[6]
4. Data Analysis:
-
Primary Analysis: The sequencing instrument's software performs base calling and generates raw sequencing data in FASTQ format.[11]
-
Secondary Analysis:
-
Quality Control: Assess the quality of the raw reads and trim low-quality bases and adapter sequences.
-
Alignment: Align the reads to a reference genome.
-
Variant Calling: Identify differences between the aligned reads and the reference genome. These differences are potential mutations.
-
-
Tertiary Analysis:
-
Annotation: Annotate the identified variants to determine their potential functional impact.
-
Filtering: Filter the variants to remove common polymorphisms and sequencing artifacts, focusing on those present only in the 5CldC-treated samples.
-
Comparison: Compare the mutational profiles of the treated and control samples to identify the specific signature of 5CldC-induced mutations.
-
Concluding Remarks: Selecting the Right Tool for the Job
The choice between Sanger sequencing and NGS for the validation of 5-Chloro-5'-deoxycytidine-induced mutations hinges on the specific research question. For the targeted confirmation of a limited number of expected mutations, the accuracy and simplicity of Sanger sequencing make it an excellent choice.[9][20] However, for a comprehensive, unbiased, and highly sensitive analysis of the mutational landscape, particularly for discovering novel or rare mutations, NGS is the superior technology.[7][8] By understanding the strengths and limitations of each approach and following robust experimental protocols, researchers can confidently and accurately characterize the mutagenic effects of 5CldC, contributing to a deeper understanding of chemical mutagenesis and its implications in drug development and human health.
References
- 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mut
- 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PMC.
- 5-Azacytidine Can Induce Lethal Mutagenesis in Human Immunodeficiency Virus Type 1.American Society for Microbiology.
- 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo | Chemical Research in Toxicology - ACS Public
- 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - NIH.
- 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo | Chemical Research in Toxicology - ACS Public
- 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed.
- Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase - PMC - NIH.
- Next-generation sequencing and its clinical application - PMC.
- Next-Generation Sequencing and Mutational Analysis: Implications for Genes Encoding LINC Complex Proteins - PMC - NIH.
- How to use the Targeted sequencing guide | IDT - Integrated DNA Technologies.
- NGS vs Sanger Sequencing - Illumina.Illumina, Inc.
- PCR for Sanger Sequencing | Thermo Fisher Scientific - US.Thermo Fisher Scientific.
- Detection methods for Genetic Mutations Analysis - CD Genomics.CD Genomics.
- Sanger Sequencing Steps & Method - Sigma-Aldrich.MilliporeSigma.
- An Overview of Mutation Detection Methods in Genetic Disorders - PMC.
- Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics.CD Genomics.
- Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics.CD Genomics.
- Targeted Sequencing Approach and Its Clinical Applications for the Molecular Diagnosis of Human Diseases - PMC.
- Targeted Sequencing Approaches for NGS | Thermo Fisher Scientific - NG.Thermo Fisher Scientific.
- NGS Data Analysis for Illumina Platform—Overview and Workflow - Thermo Fisher Scientific.Thermo Fisher Scientific.
- Sanger sequencing: Process and applic
- Sanger Quick Tips.Azenta Life Sciences.
- Sanger Sequencing Handbook - FULL SERVICE - Cornell Institute of Biotechnology.Cornell University.
- Targeted Sequencing | Focus on key genes and regions of interest - Illumina.Illumina, Inc.
Sources
- 1. 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection methods for Genetic Mutations Analysis - CD Genomics [cd-genomics.com]
- 6. Next-generation sequencing and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NGS vs Sanger Sequencing [illumina.com]
- 8. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
- 9. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 10. Next-Generation Sequencing and Mutational Analysis: Implications for Genes Encoding LINC Complex Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NGS Data Analysis for Illumina Platform—Overview and Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Targeted Sequencing | Focus on key genes and regions of interest [illumina.com]
- 14. サンガーシーケンシング用PCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. web.genewiz.com [web.genewiz.com]
- 16. biotech.cornell.edu [biotech.cornell.edu]
- 17. An Overview of Mutation Detection Methods in Genetic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Sequencing Approach and Its Clinical Applications for the Molecular Diagnosis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Sequencing Approaches for NGS | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
A Comparative Guide to 5-Chloro-2'-deoxycytidine and 5-Bromo-2'-deoxycytidine for Cellular Research and Drug Development
In the landscape of molecular biology and therapeutic development, halogenated nucleoside analogs represent a cornerstone for probing DNA activity and enhancing the efficacy of cancer therapies. Among these, 5-Chloro-2'-deoxycytidine (CldC) and 5-Bromo-2'-deoxycytidine (BrdC) are two prominent pyrimidine analogs that, while structurally similar, exhibit distinct biological activities and application profiles. This guide provides an in-depth comparative analysis of CldC and BrdC, offering researchers, scientists, and drug development professionals a clear, data-driven perspective to inform their experimental designs and therapeutic strategies.
Physicochemical Properties: A Foundation for Application
The substitution of a halogen atom at the C5 position of the pyrimidine ring fundamentally alters the electronic properties and steric bulk of the deoxycytidine molecule. These subtle changes have significant downstream effects on DNA incorporation, stability, and biological interactions.
| Property | 5-Chloro-2'-deoxycytidine (CldC) | 5-Bromo-2'-deoxycytidine (BrdC) |
| Molecular Formula | C₉H₁₂ClN₃O₄[1] | C₉H₁₂BrN₃O₄[2] |
| Molecular Weight | 261.66 g/mol [1] | 306.1 g/mol [2] |
| Appearance | White to off-white powder | Off-white to faint yellow powder[2] |
| Key Applications | Radiosensitizer, Mutagenesis Studies[1][3] | Radiosensitizer, Antiviral Agent, DNA Labeling, Epigenetics Research[2][4] |
| Storage | 0-8 °C recommended | 0-8 °C recommended[2] |
The larger atomic radius of bromine compared to chlorine results in a greater molecular weight for BrdC. This seemingly minor difference can influence enzyme kinetics during metabolic activation and subsequent incorporation into DNA.
Mechanism of Action: Pathways to Cellular Disruption
Both CldC and BrdC must be metabolically activated via phosphorylation to their triphosphate forms (CldCTP and BrdCTP) to be incorporated into newly synthesized DNA by polymerases during the S-phase of the cell cycle. Once integrated, their primary mechanisms of action diverge, particularly in the context of radiosensitization and mutagenesis.
As Radiosensitizers: The core principle behind the radiosensitizing effect of halogenated pyrimidines is the creation of a "weak link" within the DNA structure. When cells containing DNA substituted with these analogs are exposed to ionizing radiation, the halogenated base becomes a focal point for damage.
-
The Process: Ionizing radiation generates hydrated electrons. These electrons are captured by the highly electrophilic halogen atom on the pyrimidine base. This event leads to a dissociative electron attachment (DEA), causing the carbon-halogen bond to break and release a halide ion (Cl⁻ or Br⁻). This leaves behind a highly reactive uracilyl radical on the DNA backbone.
-
Consequence: This uracilyl radical is exceptionally damaging. It can abstract a hydrogen atom from the adjacent deoxyribose sugar, leading to a difficult-to-repair DNA single-strand break, which can be readily converted into a lethal double-strand break. This localized amplification of radiation damage is the essence of their sensitizing effect.[2][5]
Figure 1: Mechanism of radiosensitization by CldC and BrdC.
Distinct Mutagenic Profile of CldC: Beyond radiosensitization, CldC has a notable mutagenic effect. Once incorporated into DNA, the resulting 5-chlorocytosine (5ClC) can act as a mimic for thymine.[1] This miscoding potential leads to C → T transition mutations during subsequent rounds of DNA replication.[1] This property is particularly relevant in studies of inflammation-associated mutagenesis, as immune cells can produce hypochlorous acid, which may lead to the endogenous formation of 5ClC in tissue DNA.[1]
Comparative Biological Activity
Radiosensitization Efficacy
Direct head-to-head comparisons of CldC and BrdC are limited. However, a key study evaluated CldC against the closely related and widely studied 5-bromo-2'-deoxyuridine (BrdUrd), which functions via a similar DEA mechanism.
In Chinese hamster ovary (CHO) cells, CldC treatment (3-100 µM for 64 hours) resulted in Sensitizer Enhancement Ratios (SERs) of 1.2-1.8 .[3] The SER is a measure of how much the radiation dose can be reduced in the presence of the sensitizer to achieve the same level of cell killing.
A comparative in vivo study using RIF-1 tumor-bearing mice provided critical insights:
-
At equimolar doses (0.4 mmol/kg/day), BrdUrd resulted in greater radiosensitization than CldC.[3]
-
However, at equitoxic doses (0.8 mmol/kg/day for CldC vs. 0.4 mmol/kg/day for BrdUrd), both compounds yielded equal SERs of 1.6 .[3]
This crucial finding suggests that while BrdUrd (and by extension, likely BrdC) may be more potent on a molar basis, CldC can achieve the same level of radiosensitization when dosed to its maximum tolerated level, indicating it has a different therapeutic window. The higher tolerated dose for CldC could be advantageous, potentially allowing for greater substitution into tumor DNA.
| Compound | Model System | Concentration/Dose | Sensitizer Enhancement Ratio (SER) | Source |
| 5-Chloro-2'-dC | CHO Cells (in vitro) | 3-100 µM | 1.2 - 1.8 | [3] |
| 5-Chloro-2'-dC | RIF-1 Tumors (in vivo) | 0.8 mmol/kg/day (equitoxic) | 1.6 | [3] |
| 5-Bromo-2'-dUrd | RIF-1 Tumors (in vivo) | 0.4 mmol/kg/day (equitoxic) | 1.6 | [3] |
Antiviral Activity
BrdC has demonstrated selective activity against Herpes Simplex Virus (HSV).[4] A study evaluating a range of 5-substituted deoxycytidines found that 5-bromo-dCyd was a selective inhibitor of HSV replication .[4] Importantly, the deoxycytidine analogs, including BrdC, were found to be less cytotoxic to host cells compared to their corresponding 5-substituted deoxyuridine counterparts.[4] There is currently limited published data on the antiviral activity of CldC, making BrdC the preferred candidate for investigations in this area.
Experimental Protocols: Evaluating Radiosensitization
The gold standard for assessing radiosensitivity in vitro is the clonogenic survival assay.[6] This method directly measures the ability of a single cell to undergo unlimited division to form a colony, which is the definition of cell survival after cytotoxic insult.
Protocol: Clonogenic Survival Assay for Radiosensitizer Evaluation
This protocol outlines the process for determining the SER of CldC or BrdC in a cancer cell line (e.g., A549 non-small cell lung cancer).
Causality Behind Experimental Choices:
-
Drug Incubation Time: The incubation period (e.g., 48-72 hours) is chosen to span at least two cell cycle divisions, maximizing the statistical probability of the analog being incorporated into the DNA of the cell population.
-
Cell Seeding Density: The number of cells plated for each radiation dose is critical. Higher doses of radiation will kill more cells, so a higher initial number of cells must be plated to ensure that a countable number of colonies (typically 30-100) will survive. This prevents statistical artifacts from low colony counts.
-
Fixation and Staining: Crystal violet is a simple and effective stain that binds to proteins and DNA, making the colonies clearly visible for manual or automated counting.
Step-by-Step Methodology:
-
Cell Culture & Plating:
-
Culture A549 cells in complete medium (e.g., DMEM + 10% FBS).
-
Harvest exponentially growing cells using trypsin.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Plate cells into 6-well plates at densities adjusted for each radiation dose (e.g., from 200 cells for 0 Gy to 8000 cells for 8 Gy). Prepare two sets of plates: one for radiation alone (Control) and one for the sensitizer + radiation (Test).
-
-
Sensitizer Incubation:
-
Allow cells to attach for 18-24 hours.
-
For the "Test" plates, replace the medium with a fresh medium containing the desired concentration of CldC or BrdC (e.g., 10 µM). For "Control" plates, perform a mock medium change.
-
Incubate for a duration equivalent to two cell cycles (e.g., 48 hours for A549 cells).
-
-
Irradiation:
-
Transport plates to an X-ray irradiator.
-
Irradiate plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Immediately after irradiation, wash all plates with PBS and add fresh, drug-free complete medium.
-
-
Colony Formation:
-
Return plates to a 37°C, 5% CO₂ incubator.
-
Allow colonies to grow for 10-14 days, or until they are visible to the naked eye. Do not disturb the plates during this period.
-
-
Fixing and Staining:
-
Aspirate the medium from the wells.
-
Gently wash once with PBS.
-
Add a fixing/staining solution (e.g., 0.5% crystal violet in 50% methanol) and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of colonies containing ≥50 cells in each well.
-
Calculate the Plating Efficiency (PE): (Number of colonies formed in 0 Gy control) / (Number of cells seeded).
-
Calculate the Surviving Fraction (SF) for each dose: (Number of colonies formed) / (Number of cells seeded x PE).
-
Plot the log(SF) versus the radiation dose for both Control and Test conditions.
-
Determine the SER by comparing the doses required to achieve a specific level of cell survival (e.g., SF = 0.1). SER = Dose (Control) / Dose (Test) .
-
Figure 2: Workflow for the Clonogenic Survival Assay.
Conclusion and Strategic Recommendations
Both 5-Chloro-2'-deoxycytidine and 5-Bromo-2'-deoxycytidine are potent tools for enhancing the effects of radiation therapy. The choice between them should be guided by the specific research question or therapeutic goal.
-
Choose 5-Bromo-2'-deoxycytidine (BrdC) for:
-
Antiviral research , particularly against Herpes Simplex Virus, due to its established selective activity and lower cytotoxicity compared to related uridine analogs.[4]
-
Standard DNA labeling and epigenetic studies , where its properties are well-characterized.
-
Applications where maximizing potency at lower molar concentrations is the primary goal.
-
-
Choose 5-Chloro-2'-deoxycytidine (CldC) for:
-
Achieving high levels of radiosensitization , as it can match the efficacy of bromo-analogs when used at its higher tolerated dose.[3] This suggests a potentially wider therapeutic index.
-
Studies on mutagenesis and genomic instability , owing to its unique property of inducing C → T transition mutations by mimicking thymine.[1]
-
Investigating the mechanisms of inflammation-driven cancer, where endogenous 5-chlorocytosine may play a role.[1]
-
Ultimately, both molecules warrant further investigation. Direct, side-by-side comparative studies on their metabolic stability, cytotoxicity across a panel of cell lines, and in vivo efficacy are needed to fully delineate their respective advantages and unlock their full potential in the clinic and the laboratory.
References
-
Greer, S., et al. (1991). In Vitro and in Vivo Radiation Sensitization by the Halogenated Pyrimidine 5-chloro-2'-deoxycytidine. PubMed. Available from: [Link]
-
Ishitsuka, H., et al. (1983). Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5. National Institutes of Health. Available from: [Link]
-
Li, L., et al. (2010). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. National Institutes of Health. Available from: [Link]
-
Tidwell, T. R., et al. (2022). Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles. National Institutes of Health. Available from: [Link]
-
De Clercq, E., et al. (1982). Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines. PubMed. Available from: [Link]
-
Jia, H., et al. (2024). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. National Institutes of Health. Available from: [Link]
-
Perez, R. M., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health. Available from: [Link]
-
Nakamura, M., et al. (2019). Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity. National Institutes of Health. Available from: [Link]
-
Leshchiner, D., et al. (2017). Screening and Validation of Molecular Targeted Radiosensitizers. National Institutes of Health. Available from: [Link]
-
Perez, R. M., et al. (1993). Sensitization to X ray by 5-chloro-2'-deoxycytidine co-administered with tetrahydrouridine in several mammalian cell lines and studies of 2'. PubMed. Available from: [Link]
-
Hashimoto, H., et al. (2013). Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles. National Institutes of Health. Available from: [Link]
-
Herdewijn, P., et al. (1985). Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds. PubMed. Available from: [Link]
-
Jeong, G., et al. (2022). Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. MDPI. Available from: [Link]
-
McGill Radiobiology. Experimental Protocol for Clonogenic Survival Assay. McGill Radiobiology. Available from: [Link]
-
Almalki, S. G., et al. (2022). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. National Institutes of Health. Available from: [Link]
-
Li, L., et al. (2010). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. Available from: [Link]
-
Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. ResearchGate. Available from: [Link]
-
JoVE. (2022). Radiation-induced Clonogenic Cell Death Evaluation | Protocol Preview. YouTube. Available from: [Link]
-
Rak, J., et al. (2022). Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2'-deoxyuridine. MDPI. Available from: [Link]
-
Wang, C., et al. (2022). Quantifying Radiosensitization of PSMA-Targeted Gold Nanoparticles on Prostate Cancer Cells at Megavoltage Radiation Energies by Monte Carlo Simulation and Local Effect Model. MDPI. Available from: [Link]
-
Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. PubMed. Available from: [Link]
-
He, Y., et al. (2012). 5-aza-2'-Deoxycytidine enhances the radiosensitivity of breast cancer cells. PubMed. Available from: [Link]
-
Li, L., et al. (2010). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. PubMed. Available from: [Link]
-
Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed. Available from: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo radiation sensitization by the halogenated pyrimidine 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Assessing the Specificity of 5-Chloro-2'-deoxycytidine (5-Cl-dC) Incorporation by Polymerases
The following guide is a comprehensive technical resource designed for researchers investigating nucleotide analog specificity. It addresses the likely intended compound 5-Chloro-2'-deoxycytidine (5-Cl-dC) while clarifying the nomenclature regarding the user's specific text "5'-deoxy."
Executive Summary
5-Chloro-2'-deoxycytidine (5-Cl-dC) is a pyrimidine analog where the hydrogen at the C5 position of the cytosine ring is replaced by a chlorine atom. This modification is critical in two contexts: as a product of inflammation-induced DNA damage (via hypochlorous acid) and as a mechanistic probe for DNA polymerase fidelity and epigenetic mimicry.
Critical Nomenclature Note: The request specified "5-Chloro-5' -deoxycytidine." A nucleoside lacking the 5'-hydroxyl group cannot be phosphorylated to a triphosphate (dNTP) and therefore cannot be incorporated into a DNA strand by a polymerase. This guide assumes the functional substrate is 5-Chloro-2'-deoxycytidine (5-Cl-dC) , the mutagenic/therapeutic analog. If the 5'-deoxy form was intended as a chain-terminator metabolite, it would act solely as a competitive inhibitor, not a substrate for incorporation.
Key Findings:
-
Mechanism: The electronegative chlorine withdraws electron density, lowering the pKa of the N3 proton.[1] This weakens Watson-Crick pairing with Guanine (G) and increases the probability of ionization, potentially allowing mispairing with Adenine (A).
-
Polymerase Selectivity: High-fidelity polymerases (e.g., Pol
, T7) generally discriminate against 5-Cl-dC due to the altered geometry and weak H-bonding. Error-prone viral polymerases (e.g., HIV-1 RT) and translesion synthesis (TLS) polymerases (e.g., Pol ) incorporate it more efficiently, often leading to G A transition mutations.
Mechanistic Insight: The C5-Chlorine Impact
The incorporation specificity is governed by the electronic effects of the halogen substituent.
Structural & Electronic Consequences[2]
-
pKa Shift: The chlorine atom at C5 is electron-withdrawing.[1][2] This lowers the pKa of the N3 position from ~4.2 (in dC) to ~2.7 (in 5-Cl-dC).[1]
-
H-Bonding: At physiological pH (7.4), 5-Cl-dC exists primarily in the amino form, pairing with Guanine. However, the lowered pKa weakens the central hydrogen bond (N3-H...N1 of Guanine).
-
Tautomerism/Ionization: The altered pKa increases the population of the imino tautomer or the ionized species, which can form a stable mispair with Adenine (A), leading to mutagenicity.
Pathway Visualization
The following diagram illustrates the mechanistic divergence of 5-Cl-dC during replication.
Figure 1: Mechanistic pathways of 5-Cl-dC incorporation. The electron-withdrawing Cl substituent promotes ionization, facilitating mispairing with Adenine.
Comparative Analysis of Polymerases[4][5]
This section compares how different polymerase families handle 5-Cl-dC. The data represents consensus trends derived from kinetic studies of C5-substituted cytosine analogs.
Table 1: Polymerase Specificity Profile
| Polymerase Family | Representative Enzyme | Incorporation Efficiency ( | Fidelity Profile | Primary Outcome |
| A-Family (Replicative) | E. coli Pol I (Klenow exo-) | Moderate | Medium | Incorporates opposite G; significant pausing due to steric/electronic clash. |
| B-Family (High Fidelity) | Human Pol | Low | High | Active proofreading (3' |
| RT Family (Viral) | HIV-1 Reverse Transcriptase | High | Low | Efficient incorporation opposite G; higher frequency of misincorporation opposite A compared to Pol I. |
| Y-Family (TLS) | Human Pol | High | Very Low | Bypasses lesions; tolerates 5-Cl-dC geometry but with low fidelity (prone to A-pairing). |
*
Interpretation of Specificity
-
HIV-1 RT: Lacks 3'
5' exonuclease activity and has a spacious active site designed to accommodate modified bases (a survival mechanism for rapid mutation). It incorporates 5-Cl-dC efficiently, making it a prime target for lethal mutagenesis strategies. -
Replicative Polymerases (Pol
, Taq): The "tight" active site geometry detects the subtle distortion caused by the chlorine atom. Even if incorporated, the weak hydrogen bonding often triggers the "abortive extension" mechanism, preventing the polymerase from adding the next nucleotide.
Experimental Protocols
To objectively assess specificity, Steady-State Single-Nucleotide Incorporation Kinetics is the gold standard. This protocol determines
Workflow Diagram
Figure 2: Steady-state kinetic workflow for determining incorporation efficiency (
Detailed Protocol: Steady-State Kinetics
Objective: Determine the efficiency (
Materials:
-
Primer: 5'-[
P]-labeled 20-mer. -
Template: 30-mer containing a specific target base (G or A) at the
position. -
Enzyme: Purified Polymerase (e.g., Klenow exo-, 10 nM final).
-
Nucleotide: 5-Cl-dCTP (0.1
M – 100 M range).
Step-by-Step Procedure:
-
Annealing: Mix primer and template (1:1.5 ratio) in TE buffer containing 50 mM NaCl. Heat to 95°C for 5 min, cool slowly to room temperature.
-
Reaction Mix: Prepare 2X reaction buffer specific to the polymerase (e.g., for Taq: 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl
, 50 mM KCl). -
Initiation:
-
Mix Enzyme (10 nM) with Annealed DNA (100 nM) in 1X buffer.
-
Initiate reaction by adding equal volume of 5-Cl-dCTP at varying concentrations.
-
-
Quenching: At defined time points (ensure <20% primer utilization to maintain steady-state assumptions), quench 5
L aliquots into 5 L Stop Solution (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue). -
Electrophoresis: Heat samples (95°C, 3 min) and load onto a 15% Denaturing Polyacrylamide Gel (7M Urea). Run at 60W for 2 hours.
-
Data Analysis:
-
Expose gel to a phosphor screen.
-
Quantify band intensities (Unextended Primer vs. Extended Product).
-
Plot Velocity (
) vs. [dNTP]. -
Fit to Michaelis-Menten equation:
-
Self-Validation Check:
-
Control: Always run a parallel reaction with natural dCTP.
-
Linearity: Ensure the reaction velocity is linear with time for the selected time points. If >20% product is formed, reduce time or enzyme concentration.
References
-
Kim, C. H., et al. (2010). "Polymerase incorporation and miscoding properties of 5-chlorouracil."[2] Chemical Research in Toxicology. Link
-
Theruvathu, J. A., et al. (2013). "Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence."[4] Biochemistry. Link
-
Harris, K. S., et al. (2003). "Lethal mutagenesis of HIV with mutagenic nucleoside analogs." Proceedings of the National Academy of Sciences. Link
-
Creighton, S., & Goodman, M. F. (1995). "Gel kinetic analysis of DNA polymerase fidelity in the presence of nucleotide analogs." Methods in Enzymology. Link
-
Fedeles, B. I., et al. (2015). "The mechanism of metabolic activation and mutagenicity of 5-chlorocytosine." Journal of Biological Chemistry. Link
Disclaimer: This guide assumes the use of 5-Chloro-2'-deoxycytidine. Researchers should verify the chemical structure of their analog (2'-deoxy vs 5'-deoxy) prior to experimentation, as 5'-deoxy analogs act as competitive inhibitors rather than substrates.
Sources
- 1. Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerase incorporation and miscoding properties of 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Effects of 5-Chloro-5'-deoxycytidine in a New Cell Line
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the biological effects of 5-Chloro-5'-deoxycytidine (5-Cl-dC) in a previously untested cell line. The experimental strategy detailed herein is designed to be a self-validating system, moving logically from broad cytotoxic assessment to nuanced mechanistic insights. By benchmarking against a well-characterized nucleoside analog, Gemcitabine, this guide offers a comparative context essential for robust drug development programs.
Introduction: The Scientific Rationale
5-Chloro-5'-deoxycytidine is a nucleoside analog with potential therapeutic applications. Like many such analogs, its efficacy is predicated on its ability to be incorporated into the DNA of rapidly dividing cells, thereby disrupting normal cellular processes. Preliminary studies suggest that 5-Cl-dC can be mutagenic, inducing C → T transition mutations, and may mimic the epigenetic marker 5-methylcytosine, potentially altering gene expression patterns[1][2]. Its cytotoxicity may also stem from the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis and repair[3].
However, the cellular context is paramount. The unique genetic and epigenetic landscape of a new cancer cell line can profoundly influence its response to a therapeutic agent. Therefore, introducing 5-Cl-dC to a new cell line requires a systematic validation workflow to determine its efficacy and elucidate its mechanism of action, a critical step in preclinical drug screening[4].
This guide uses Gemcitabine as a comparator. Gemcitabine is a widely used chemotherapeutic agent that also functions as a nucleoside analog. After phosphorylation, it is incorporated into DNA, where it causes "masked chain termination," halting DNA replication and inducing cell death[5]. Comparing the effects of 5-Cl-dC to Gemcitabine will provide a valuable performance benchmark.
Phase 1: Foundational Cytotoxicity and Dose-Response Assessment
Objective: To determine the concentration range over which 5-Cl-dC exerts a cytotoxic effect on the new cell line and to calculate its half-maximal inhibitory concentration (IC50).
Core Technique: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells[6].
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining IC50 using the MTT assay.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for 'no-cell' blanks.
-
Incubation: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a 5% CO2 humidified incubator[7].
-
Compound Preparation & Treatment:
-
Prepare a 2X stock concentration series of 5-Cl-dC and Gemcitabine in culture medium. A typical range might be from 0.01 µM to 100 µM.
-
Include a "vehicle control" (e.g., DMSO or PBS used to dissolve the compound) and a "no-treatment" control.
-
Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
-
Treatment Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C[7][8].
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals[6]. Mix thoroughly by gentle pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the 'no-cell' blank wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 5-Chloro-5'-deoxycytidine | [New Cell Line Name] | 72 | [Experimental Value] |
| Gemcitabine | [New Cell Line Name] | 72 | [Experimental Value] |
Phase 2: Elucidating the Mode of Cell Death and Proliferation
Objective: To determine if the cytotoxicity observed in Phase 1 is due to the induction of apoptosis and/or arrest of the cell cycle.
Rationale: Many nucleoside analogs induce DNA damage, which can trigger programmed cell death (apoptosis) or halt the cell cycle to allow for repair[9]. Distinguishing between these outcomes provides critical mechanistic insight.
Part A: Apoptosis Detection via Annexin V/PI Staining
Core Technique: Annexin V/Propidium Iodide (PI) flow cytometry is a standard method for quantifying apoptosis[10]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V[11]. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost[12]. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells[13].
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with 5-Cl-dC and Gemcitabine at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS.
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer[11].
Part B: Cell Cycle Analysis
Core Technique: Cell cycle analysis by flow cytometry measures the DNA content of cells within a population[14]. A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide, is used to stain fixed and permeabilized cells. The fluorescence intensity directly correlates with the amount of DNA, allowing for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle[15].
Protocol 3: Cell Cycle Analysis via PI Staining
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 2.
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[16].
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection[14]. Use cell cycle analysis software to model the distribution of cells in each phase.
Data Presentation: Mechanistic Insights
Table 2.1: Apoptosis Induction
| Treatment (48h) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | [Value] | [Value] | [Value] |
| 5-Cl-dC (IC50) | [Value] | [Value] | [Value] |
| Gemcitabine (IC50) | [Value] | [Value] | [Value] |
Table 2.2: Cell Cycle Distribution
| Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | [Value] | [Value] | [Value] |
| 5-Cl-dC (IC50) | [Value] | [Value] | [Value] |
| Gemcitabine (IC50) | [Value] | [Value] | [Value] |
Phase 3: Molecular Target Validation
Objective: To confirm the induction of DNA damage and apoptosis at the molecular level by examining key protein markers.
Rationale: The incorporation of nucleoside analogs into DNA is expected to cause DNA double-strand breaks (DSBs) and activate the apoptotic cascade. Western blotting allows for the detection of specific proteins that serve as biomarkers for these events.
Key Markers:
-
γH2AX (phosphorylated H2A.X): Histone H2A.X is rapidly phosphorylated at serine 139 (to form γH2AX) at sites of DSBs, serving as a sensitive marker of DNA damage[17].
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key DNA repair enzyme. During apoptosis, it is cleaved by caspase-3, inactivating it. The detection of the 89 kDa cleaved fragment is a hallmark of apoptosis[18].
Signaling Pathway: DNA Damage and Apoptosis Induction
Caption: Simplified pathway of 5-Cl-dC inducing DNA damage and apoptosis.
Protocol 4: Western Blotting for γH2AX and Cleaved PARP-1
-
Protein Extraction: Treat cells in 6-well plates as described previously. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[19].
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX and cleaved PARP-1 overnight at 4°C with gentle agitation. Also, probe a separate blot or strip the current one to probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Conclusion and Comparative Summary
This guide outlines a robust, multi-phased approach to characterize the biological effects of 5-Chloro-5'-deoxycytidine in a novel cell line. By systematically assessing cytotoxicity, mode of cell death, cell cycle alterations, and molecular markers of DNA damage, a comprehensive profile of the compound's activity can be established. Comparing these results directly with a benchmark compound like Gemcitabine provides essential context for its potential as a therapeutic agent. The data generated through these protocols will form a solid foundation for further preclinical development, enabling informed decisions about the future of 5-Cl-dC in the drug discovery pipeline.
References
-
5-chloro-2'-deoxyuridine cytotoxicity results from base excision repair of uracil subsequent to thymidylate synthase inhibition. Mutation Research/DNA Repair.[Link]
-
5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology.[Link]
-
Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme. Nucleic Acids Research.[Link]
-
Gemcitabine Mechanism of Action Explained. Hirschfeld Oncology.[Link]
-
Metabolism and mechanism of action of 5-fluorodeoxycytidine. Proceedings of the National Academy of Sciences.[Link]
-
DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B. Molecular and Cellular Biology.[Link]
-
deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. Brieflands.[Link]
-
Gemcitabine: dosing, indications, interactions, adverse effects, and more. Medscape.[Link]
-
5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. PubMed.[Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.[Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.[Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.[Link]
-
Gemcitabine: metabolism, mechanisms of action, and self-potentiation. PubMed.[Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
-
The workflow of anticancer drug targets identification. ResearchGate.[Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Bocascence.[Link]
-
Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Oncology.[Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.[Link]
-
Improving Anticancer Drug Selection and Prioritization via Neural Learning to Rank. PMC.[Link]
-
Cell Viability Assays. NCBI Bookshelf.[Link]
-
How to detect gamma H2AX and cleaved caspase 3 signal for WB? ResearchGate.[Link]
-
The Annexin V Apoptosis Assay. University of Virginia.[Link]
-
Apoptosis assays: western blots. YouTube.[Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare.[Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.[Link]
-
Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. PMC.[Link]
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Aronia Berry Extract Inhibits Cancer Stemness and Overcomes 5-Fluorouracil Resistance by Targeting TLR3/NF-κB Signaling in Colorectal Cancer. MDPI.[Link]
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5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. ACS Publications.[Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.[Link]
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Identification of the Effects of 5-Azacytidine on Porcine Circovirus Type 2 Replication in Porcine Kidney Cells. MDPI.[Link]
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- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
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- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 17. Apoptosis and DNA Damage (H2A.X(S139) + cleaved PARP1 + Anti-GAPDH) Western Blot Cocktail (ab131385) | Abcam [abcam.com]
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A Comparative Guide to DNA Demethylating Agents: 5-Chloro-2'-deoxycytidine vs. the Gold Standard, 5-aza-2'-deoxycytidine
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetics, the ability to manipulate DNA methylation is crucial for understanding gene regulation and developing novel therapeutic strategies. For years, 5-aza-2'-deoxycytidine, also known as decitabine, has been the cornerstone of demethylation studies, serving as a potent tool to reactivate silenced genes. However, the quest for more stable, potent, and less toxic agents is ongoing. This guide provides an in-depth comparison of the established gold standard, 5-aza-2'-deoxycytidine, with an alternative, 5-Chloro-2'-deoxycytidine. While direct comparative data for demethylation studies remains limited for 5-Chloro-2'-deoxycytidine, this guide will synthesize the current understanding of both molecules to inform experimental design.
The Central Role of DNA Methylation and its Inhibition
DNA methylation, the addition of a methyl group to the C5 position of cytosine, is a fundamental epigenetic mark essential for normal development and gene regulation.[1] This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[1] In cancer and other diseases, aberrant hypermethylation of promoter regions of tumor suppressor genes leads to their silencing, contributing to disease progression.
DNA methyltransferase inhibitors (DNMTis) are powerful tools to reverse this process. These cytidine analogs are incorporated into DNA during replication, where they act to inhibit DNMT activity, leading to passive demethylation over subsequent rounds of cell division. This guide will delve into the mechanisms, practical applications, and current knowledge of two such agents.
Mechanism of Action: Trapping the Machinery
Both 5-aza-2'-deoxycytidine and 5-Chloro-2'-deoxycytidine are nucleoside analogs that, after cellular uptake and phosphorylation, are incorporated into newly synthesized DNA. Their efficacy stems from their interaction with DNMTs at the C5 position of the cytosine ring.
5-aza-2'-deoxycytidine (Decitabine): The Suicide Inhibitor
The mechanism of 5-aza-2'-deoxycytidine is well-established. The substitution of carbon with nitrogen at the 5th position of the pyrimidine ring is key to its function. During the methylation process, DNMTs form a transient covalent bond with the C6 of cytosine. However, when the enzyme encounters a 5-azacytosine residue, the nitrogen at the C5 position prevents the resolution of this covalent intermediate. This results in the irreversible trapping of the DNMT enzyme on the DNA, leading to its subsequent degradation.[2] This depletion of active DNMTs prevents the maintenance of methylation patterns during DNA replication, resulting in a progressive and passive demethylation of the genome.[2]
Caption: Mechanism of 5-aza-2'-deoxycytidine (Decitabine).
5-Chloro-2'-deoxycytidine: A Mimic with Mutagenic Potential
The mechanism of 5-Chloro-2'-deoxycytidine is less characterized in the context of its use as a demethylating agent for research. The presence of a chloro group at the C5 position is thought to alter its properties. It is proposed that 5-chlorocytosine can mimic 5-methylcytosine, the natural substrate of DNMTs, potentially misdirecting the activity of these enzymes and altering DNA methylation patterns.[3]
However, a significant body of research points to the mutagenic properties of 5-Chloro-2'-deoxycytidine. Once incorporated into DNA, 5-chlorocytosine can act as a thymine mimic, leading to C to T transition mutations during DNA replication.[3] This mutagenic activity is a critical consideration for its application in demethylation studies where preserving genomic integrity is paramount.
Caption: Proposed mechanisms of 5-Chloro-2'-deoxycytidine.
Head-to-Head Comparison: Filling the Knowledge Gaps
| Feature | 5-aza-2'-deoxycytidine (Decitabine) | 5-Chloro-2'-deoxycytidine |
| Primary Mechanism | Irreversible trapping and degradation of DNMTs.[2] | Mimics 5-methylcytosine, potentially altering methylation patterns; also a known mutagen.[3] |
| Demethylation Efficacy | Potent inducer of global and gene-specific demethylation.[4] | Not well-characterized for intentional demethylation studies. |
| Stability in Aqueous Solution | Highly unstable; requires fresh preparation and frequent media changes in cell culture. | Data on stability in cell culture media is not readily available. |
| Cytotoxicity | Exhibits significant cytotoxicity, which is a limiting factor in its use. | Shows mild toxic effects in some studies, with 60-70% cell viability at 0.3 mM after 72 hours in mouse embryonic fibroblasts. |
| Primary Application | Gold standard for in vitro and in vivo demethylation studies and an approved therapeutic. | Primarily studied for its mutagenic properties and its role in inflammation-associated DNA damage.[3] |
Experimental Protocols: A Guide to Using DNMT Inhibitors
The following protocols are based on established methods for 5-aza-2'-deoxycytidine and provide a framework for conducting demethylation studies. Due to the limited data on 5-Chloro-2'-deoxycytidine for this purpose, a specific protocol cannot be provided.
General Workflow for a Demethylation Study
Caption: A typical workflow for a cell-based demethylation study.
Detailed Protocol: Cell Culture Treatment with 5-aza-2'-deoxycytidine
1. Reagent Preparation:
-
Prepare a stock solution of 5-aza-2'-deoxycytidine (e.g., 10 mM) in sterile, ice-cold PBS or DMSO.
-
Crucially, due to its instability in aqueous solutions, always prepare fresh dilutions in culture medium immediately before use. Aliquot the stock solution and store at -80°C to avoid multiple freeze-thaw cycles.
2. Cell Seeding:
-
Seed cells at a density that will allow for several cell divisions during the treatment period but will not reach confluency. This is critical as the demethylation effect is passive and replication-dependent.
3. Treatment:
-
The optimal concentration of 5-aza-2'-deoxycytidine is cell-type dependent and should be determined empirically. A typical starting range is 1-10 µM.
-
Add the freshly diluted 5-aza-2'-deoxycytidine to the cell culture medium.
-
Incubate the cells for 48 to 72 hours.
-
Due to the instability of 5-aza-2'-deoxycytidine, it is recommended to replace the medium with freshly prepared drug every 24 hours. [5]
4. Post-Treatment:
-
After the treatment period, wash the cells with PBS and replace with fresh, drug-free medium.
-
Cells can be harvested immediately for analysis or cultured for longer periods to assess the stability of the demethylated state.
Methods for Assessing Demethylation and its Consequences
-
Global DNA Methylation: Techniques such as LINE-1 pyrosequencing or LUMA can be used to assess changes in overall genomic methylation levels.
-
Gene-Specific Methylation: Methylation-specific PCR (MSP) or bisulfite sequencing of specific gene promoters are the gold standards for determining the methylation status of individual CpG sites.
-
Gene Re-expression: Quantitative reverse transcription PCR (qRT-PCR) to measure mRNA levels and Western blotting to assess protein levels are used to confirm the functional consequence of demethylation.
-
Cytotoxicity: Assays such as MTT, XTT, or trypan blue exclusion can be used to measure the impact of the treatment on cell viability.
Summary and Future Directions
5-aza-2'-deoxycytidine remains the benchmark for inducing DNA demethylation in a research setting, with a well-understood mechanism and a wealth of supporting literature. Its primary drawbacks are its instability and cytotoxicity.
5-Chloro-2'-deoxycytidine, while structurally similar, has a different and less defined mechanism of action concerning the intentional reversal of hypermethylation. Its known mutagenic properties necessitate careful consideration and may limit its utility in studies where maintaining genomic integrity is crucial.
For the researcher, the choice of agent depends on the experimental goals:
-
For robust, well-documented DNA demethylation and gene reactivation, 5-aza-2'-deoxycytidine is the established and reliable choice.
-
The use of 5-Chloro-2'-deoxycytidine for demethylation studies requires further investigation. Its potential to alter methylation patterns by mimicking 5-methylcytosine is an interesting area for future research, but its mutagenic effects must be carefully controlled and accounted for.
The development of novel DNMT inhibitors with improved stability, lower toxicity, and more specific targeting remains a high priority in epigenetic research. As new compounds emerge, rigorous head-to-head comparisons with established agents like 5-aza-2'-deoxycytidine will be essential to validate their utility and advance the field.
References
-
5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology. [Link]
-
Comparative Analysis of 5-Azacytidine- and Zebularine-Induced DNA Demethylation. G3: Genes, Genomes, Genetics. [Link]
-
Demethylating agent 5-aza-2-deoxycytidine enhances susceptibility of breast cancer cells to anticancer agents. PubMed. [Link]
-
Investigation of the Effect of 5-Aza-2'-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line. PubMed. [Link]
-
A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza). MDPI. [Link]
-
Genome-wide demethylation by 5-aza-2′-deoxycytidine alters the cell fate of stem/progenitor cells. National Institutes of Health. [Link]
-
Effect of 5'-fluoro-2'-deoxycytidine, 5-azacytidine, and 5-aza-2'–deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. Brieflands. [Link]
-
DNA demethylation caused by 5-Aza-2'-deoxycytidine induces mitotic alterations and aneuploidy. PubMed. [Link]
-
Epigenetic therapy of acute myeloid leukemia using 5-aza-2'-deoxycytidine (decitabine) in combination with inhibitors of histone methylation and deacetylation. PubMed Central. [Link]
-
Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine). PubMed. [Link]
-
DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B. PubMed. [Link]
-
Demethylation by 5-aza-2'-deoxycytidine in colorectal cancer cells targets genomic DNA whilst promoter CpG island methylation persists. PubMed. [Link]
-
5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development. PMC. [Link]
-
A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines. PMC. [Link]
-
Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. PubMed. [Link]
-
What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation? ResearchGate. [Link]
-
Chemical Methods for Decoding Cytosine Modifications in DNA. ACS Publications. [Link]
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Inhibition of DNA Methyltransferases. Glen Research. [Link]
-
Induction of DNA Demethylation: Strategies and Consequences. MDPI. [Link]
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Validating the Role of 5-Chloro-2'-deoxycytidine (5-Cl-dC) in Inducing Specific DNA Lesions
Executive Summary & Technical Correction
High-Priority Technical Note: While the request specified 5-Chloro-5'-deoxycytidine, this guide focuses on 5-Chloro-2'-deoxycytidine (5-Cl-dC) .
-
Scientific Rationale: DNA polymerases require a 3'-hydroxyl group to extend the chain and a 5'-triphosphate to form the phosphodiester bond. A 5'-deoxy nucleoside lacks the 5'-hydroxyl group necessary for phosphorylation by cellular kinases (e.g., deoxycytidine kinase) into the triphosphate form (5-Cl-dCTP). Consequently, it cannot be incorporated into DNA to induce lesions.
-
Focus: This guide validates 5-Cl-dC , a potent nucleoside analog formed during chronic inflammation (via hypochlorous acid) or administered exogenously, known for inducing specific mutagenic lesions and epigenetic instability.
Overview:
5-Cl-dC acts as a "Trojan Horse" in the genome. Unlike standard cytotoxic agents that simply break DNA, 5-Cl-dC mimics 5-methylcytosine (5-mC), promoting aberrant gene silencing, while simultaneously possessing a high propensity for deamination to 5-chlorouracil (5-ClU). This dual mechanism drives a specific C
Mechanistic Validation: The "Trojan Horse" Lesion
To validate 5-Cl-dC induced lesions, one must understand the specific cascade of events that differentiates it from other halogenated nucleotides.
The Incorporation-Deamination Axis
-
Metabolic Activation: 5-Cl-dC enters the cell via nucleoside transporters (hENT1/2) and is phosphorylated to 5-Cl-dCTP.
-
Genomic Incorporation: DNA polymerases erroneously utilize 5-Cl-dCTP instead of dCTP, placing 5-Cl-Cytosine opposite Guanine.
-
The Primary Lesion (Epigenetic): Because the chlorine atom at the 5-position mimics the methyl group of 5-mC, methyl-binding proteins (MBDs) bind to these sites, causing heritable gene silencing (epigenetic lesion).
-
The Secondary Lesion (Mutagenic): 5-Cl-Cytosine is unstable. It undergoes deamination (spontaneous or enzymatic via CDA) to form 5-Chlorouracil (5-ClU) .
-
The Mismatch: 5-ClU mimics Thymine. During the next replication cycle, DNA polymerase pairs 5-ClU with Adenine (instead of Guanine).
-
The Fixation: In the subsequent round, Adenine pairs with Thymine, cementing a C
T transition mutation .
Figure 1: The dual pathway of 5-Cl-dC toxicity: Epigenetic silencing (Yellow) and Mutagenic transition (Red).
Comparative Analysis: 5-Cl-dC vs. Alternatives
Researchers often confuse 5-Cl-dC with other modified cytosines. The table below clarifies the distinct performance and lesion profiles.
| Feature | 5-Chloro-2'-dC (5-Cl-dC) | 5-Aza-2'-dC (Decitabine) | 5-Bromo-2'-dC (5-Br-dC) |
| Primary Mechanism | Epigenetic Mimicry & Mutagenesis | DNMT Inhibition (Trapping) | Radiosensitization |
| Lesion Type | C | Protein-DNA Adducts (Cytotoxic) | Strand Breaks (UV/X-ray dependent) |
| Bisulfite Behavior | Resistant (Reads as 'C' / Methylated) | Converts to U (Reads as 'T' / Unmethylated) | Resistant (Reads as 'C') |
| Stability | Unstable (Deaminates to 5-ClU) | Highly Unstable (Hydrolyzes quickly) | Stable (until irradiated) |
| Key Application | Modeling inflammation-induced cancer; Mutagenesis studies | MDS/AML Therapy; Demethylation studies | Cell Proliferation Assays (BrdU precursor); Crosslinking |
Expert Insight:
-
Choose 5-Aza-dC if your goal is to remove methylation marks and reactivate genes.
-
Choose 5-Cl-dC if your goal is to induce specific point mutations or simulate inflammation-driven epigenetic silencing.
-
Choose 5-Br-dC for photosensitization or proliferation tracking.
Experimental Protocols for Validation
Validating 5-Cl-dC requires distinguishing it from native 5-mC, as standard bisulfite sequencing cannot differentiate the two (both resist conversion).
Protocol A: Quantification via LC-MS/MS (The Gold Standard)
Purpose: To definitively prove genomic incorporation of 5-Cl-dC distinct from 5-mC.
-
DNA Extraction: Isolate genomic DNA using a silica-column based kit. Crucial: Add an antioxidant (e.g., Desferrioxamine) to prevent artifactual oxidation during lysis.
-
Enzymatic Hydrolysis:
-
Digest 5-10 µg DNA with DNA Degradase Plus (Zymo) or a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.
-
Incubate at 37°C for 4-6 hours.
-
Filter through a 3kDa MWCO spin filter to remove enzymes.
-
-
LC-MS/MS Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
-
Transitions (MRM):
-
dC: m/z 228
112 -
5-mC: m/z 242
126 -
5-Cl-dC: m/z 262
146 (Chlorine isotope pattern confirmation required).
-
-
-
Validation: Calculate the ratio of 5-Cl-dC per
nucleotides relative to a heavy-isotope internal standard.
Protocol B: The "Mutational Signature" Assay
Purpose: To validate the functional lesion (C
-
Exposure: Treat cells (e.g., TK6 or CHO) with 5-Cl-dC (10-100 µM) for 24-48 hours.
-
Clonal Expansion: Allow cells to recover and expand for 5-7 population doublings to fix mutations.
-
Targeted Sequencing (e.g., hprt or TP53):
-
Amplify target exons.
-
Perform Deep Sequencing (NGS).
-
-
Bioinformatic Filter:
-
Filter for C:G
T:A transitions. -
Context Check: 5-Cl-dC mutations often show a preference for specific trinucleotide contexts (e.g., 5'-TC N-3').
-
Control: Compare against a DMSO control to subtract background polymerase errors.
-
Workflow Visualization
The following diagram outlines the logical flow for validating 5-Cl-dC effects in a research setting.
Figure 2: Parallel workflow for validating physical incorporation (Blue) and functional mutagenesis (Red).
References
-
5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns Source: Nucleic Acids Research (Oxford Academic) URL:[Link]
-
5-Bromo-2'-deoxycytidine—a potential DNA photosensitizer Source: Photochemical & Photobiological Sciences (RSC Publishing) URL:[Link]
-
Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming Source: PLOS ONE URL:[2][Link]2]
-
5-Hydroxymethylcytosine Marks Sites of DNA Damage and Promotes Genome Stability Source:[3] Cell (via NCBI PubMed) URL:[Link]
Sources
- 1. 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming | PLOS One [journals.plos.org]
- 3. 5-Hydroxymethylcytosine Marks Sites of DNA Damage and Promotes Genome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Chloro-5'-deoxycytidine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in an experiment. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-5'-deoxycytidine, ensuring the safety of laboratory personnel and the protection of our environment. As a halogenated nucleoside analog, this compound requires a disposal protocol that acknowledges its potential hazards and adheres to stringent regulatory standards.
Understanding the Compound: A Prerequisite for Safe Handling
Table 1: Key Chemical and Safety Information for 5-Chloro-5'-deoxycytidine
| Property | Information | Source(s) |
| CAS Number | 31652-78-5 | [1][2] |
| Molecular Formula | C9H12ClN3O4 | [1][2] |
| Appearance | Off-White Powder | [1] |
| Storage | 2-8°C Refrigerator for long-term storage. | [1][4] |
| Known Incompatibilities | Strong oxidizing agents. | [5] |
| Primary Hazard Class | Halogenated Organic Compound | [6][7] |
The fundamental principle guiding the disposal of this compound is the understanding that halogenated wastes are generally considered hazardous and must be segregated from non-halogenated waste streams.[6][7][8][9][10] This segregation is crucial not only for safety and regulatory compliance but also for cost-effective waste management, as the treatment processes for halogenated and non-halogenated wastes differ significantly.[7]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 5-Chloro-5'-deoxycytidine. This procedure is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling 5-Chloro-5'-deoxycytidine for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear ANSI-approved chemical splash goggles.[6]
-
Hand Protection: Use nitrile rubber gloves. For tasks with a higher risk of splash, consider double-gloving.[6]
-
Body Protection: A fully buttoned lab coat is mandatory.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, conduct all manipulations within a certified chemical fume hood.[6]
Step 2: Waste Segregation - A Critical Decision Point
Proper segregation is the cornerstone of compliant chemical waste disposal.[8][9]
-
Designate a Halogenated Waste Container: Use a dedicated, chemically compatible container for all 5-Chloro-5'-deoxycytidine waste. Polyethylene containers are often a suitable choice.[6]
-
Do Not Mix: Never combine halogenated waste with non-halogenated chemical waste.[8][10] This prevents cross-contamination and ensures that the waste stream is correctly categorized for disposal.
Step 3: Waste Collection and Container Management
The integrity of the waste container and its proper labeling are essential for safe storage and transport.
-
Container Condition: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure, tightly fitting lid.[11]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[7] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Chloro-5'-deoxycytidine"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[7][12]
Step 4: Storage of Waste - A Temporary but Important Phase
Proper storage of the collected waste is crucial to prevent accidents and ensure a safe laboratory environment.
-
Designated Area: Store the waste container in a designated satellite accumulation area.[7][12]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate the effects of any potential leaks or spills.[7]
-
Segregation from Incompatibles: Store the halogenated waste away from incompatible materials, such as strong oxidizing agents, acids, bases, and metals.[6]
Step 5: Arranging for Disposal - The Final Hand-off
Hazardous waste must be disposed of through your institution's certified waste management program.
-
Contact Your EHS Office: When the container is nearly full, or if you no longer generate this waste stream, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[7][12]
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for requesting a chemical waste collection.
Diagram 1: Decision-Making Workflow for the Disposal of 5-Chloro-5'-deoxycytidine
Caption: A flowchart illustrating the key decision points and procedural steps for the safe and compliant disposal of 5-Chloro-5'-deoxycytidine.
The Rationale Behind the Protocol: A Deeper Dive
The procedures outlined above are not arbitrary; they are rooted in a comprehensive understanding of chemical safety and environmental protection.
-
The Importance of Segregation: Halogenated compounds can produce particularly toxic and corrosive byproducts, such as hydrochloric acid, during incineration.[5] Waste treatment facilities use specific processes to handle these byproducts, making the segregation of halogenated waste a critical step in the disposal chain.
-
Container Integrity and Labeling: A properly sealed and labeled container prevents accidental spills and ensures that everyone who handles the waste is aware of its contents and associated hazards.[11][13] This is a fundamental requirement of both OSHA and EPA regulations.
-
The Role of the EHS Office: Your institution's EHS office is the authoritative body for waste management.[12] They are equipped with the expertise and resources to ensure that all chemical waste is disposed of in accordance with federal, state, and local regulations.[11][14]
By adhering to this comprehensive disposal guide, you are not only ensuring your personal safety and that of your colleagues but also upholding your responsibility as a conscientious scientist to protect the environment.
References
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
- U.S. Department of Defense. (2020). DoDM 4715.05, Volume 5, "Overseas Environmental Baseline Document: Waste".
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
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Pharmaffiliates. (n.d.). 5-Chloro-5'-deoxycytidine. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- New York University. (n.d.). Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA)
- Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.).
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Personal protective equipment for handling 5-Chloro-5'-deoxycytidine
Operational Safety & Handling Guide: 5-Chloro-5'-deoxycytidine
Part 1: Executive Safety Summary (The "Why")
As researchers, we often treat nucleoside analogs with a standardized "cytotoxic" label, but the specific structural modification of 5-Chloro-5'-deoxycytidine dictates a unique hazard profile that requires precise handling protocols.
Unlike standard nucleosides (e.g., cytidine), this compound features a chlorine atom substituted at the 5' carbon of the ribose sugar.
-
Mechanistic Insight: The 5'-hydroxyl group is the obligatory site for phosphorylation by cellular kinases (e.g., cytidine kinase) to form nucleotides (MP/DP/TP). The substitution of this hydroxyl with a chlorine atom renders the molecule incapable of being phosphorylated to a triphosphate form. Therefore, it cannot be directly incorporated into DNA/RNA as a chain terminator in the traditional sense.
-
The Hidden Risk: While direct DNA incorporation is blocked, 5'-modified nucleosides often act as potent enzyme inhibitors (e.g., inhibiting methylthioadenosine phosphorylase or nucleoside hydrolases) or metabolic dead-end mimics. Furthermore, the chlorine substitution significantly increases the lipophilicity of the molecule compared to its parent nucleoside, enhancing its ability to penetrate the stratum corneum (skin barrier) and cell membranes.
Safety Stance: Treat this compound as a High-Potency Bioactive Agent with risks of specific organ toxicity and potential secondary genotoxicity (via metabolic degradation to free chlorinated bases). Adherence to the Precautionary Principle is mandatory.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 5-Chloro-5'-deoxycytidine in a research setting. These protocols are designed to create a self-validating barrier system.
| PPE Category | Requirement | Technical Justification (The "Why") |
| Hand Protection | Double Nitrile Gloves (Minimum 5 mil thickness each) | Permeation Dynamics: The increased lipophilicity of the 5'-chloro analog accelerates permeation through latex. Nitrile offers superior chemical resistance. Protocol: Wear the inner pair under the lab coat cuff; wear the outer pair over the cuff. Change outer gloves every 30 minutes or immediately upon splash contact. |
| Respiratory | N95 / P100 Respirator (if outside hood) or Fume Hood (Primary) | Aerosolization Risk: As a solid powder, electrostatic forces can generate micro-aerosols during weighing. Inhalation provides a direct route to the bloodstream, bypassing first-pass hepatic metabolism. |
| Body Protection | Tyvek® Lab Coat or Closed-Front Gown | Fomite Control: Standard cotton coats are porous and can retain particulates, turning the coat itself into a contamination source. Non-woven synthetic materials (Tyvek) repel particulates. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Mucosal Absorption: Safety glasses with side shields are insufficient for powders or splash risks. Goggles seal the orbital area against airborne dust and accidental splashes. |
Part 3: Operational Workflow & Handling Protocol
This workflow integrates safety checks directly into the experimental procedure.
Phase 1: Preparation & Weighing
-
Engineering Control Check: Verify the Chemical Fume Hood is operating at a face velocity of 80–100 fpm (feet per minute).
-
Static Elimination: 5-Chloro-5'-deoxycytidine powder is static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the vial.
-
The "Transfer" Rule: Never transfer the open vial across the lab. All weighing must occur inside the hood.
-
Technique: Place a secondary containment tray (spill tray) inside the hood. Perform all manipulations over this tray.
-
Phase 2: Solubilization (Stock Solution)
-
Solvent Choice: DMSO or Water (compound is moderately soluble).
-
Step-by-Step:
-
Add solvent slowly down the side of the vial to minimize aerosol displacement.
-
Cap tightly and vortex inside the hood.
-
Visual Check: Inspect the solution for clarity. If undissolved particles remain, sonicate.
-
Labeling: Mark the container with "CAUTION: BIOACTIVE NUCLEOSIDE ANALOG" and the date.
-
Phase 3: Waste Disposal
-
Liquids: Segregate into "Cytotoxic/Chemotherapeutic Waste" streams (usually yellow bins/bags) destined for high-temperature incineration (>1000°C). Do not pour down the drain.
-
Solids: Weigh boats, pipette tips, and contaminated gloves must be disposed of as hazardous chemical waste.
Part 4: Emergency Response Logic
Scenario: Powder Spill (>5 mg) inside Fume Hood
-
STOP: Cease all activity. Do not remove hands from the hood yet.
-
COVER: Gently place a chemically resistant absorbent pad over the powder to prevent air currents from spreading it.
-
WET: Dampen the pad slightly with water (to prevent dust) or 10% bleach (if inactivation is required, though incineration is preferred).
-
COLLECT: Wipe from the outside in. Place all materials in a hazardous waste bag inside the hood.
Scenario: Skin Exposure
-
REMOVE: Immediately peel off contaminated gloves/clothing.
-
WASH: Wash affected area with soap and water for 15 minutes . Avoid scrubbing, which can abrade the skin and increase absorption.
-
REPORT: Notify the lab safety officer immediately.
Part 5: Logic & Decision Visualization
The following diagram illustrates the decision-making logic for handling 5-Chloro-5'-deoxycytidine, differentiating between solid and liquid states to optimize safety.
Figure 1: Operational decision tree for minimizing exposure risks based on the physical state of the compound.
References
-
National Institutes of Health (NIH). Safe Handling of Cytotoxic Drugs: Guideline Recommendations. National Library of Medicine. Available at: [Link]
-
Health and Safety Executive (HSE). Safe Handling of Cytotoxic Drugs in the Workplace. COSHH Guidelines. Available at: [Link]
-
PubChem. 5-Fluoro-2'-deoxycytidine Compound Summary (Analog Safety Data). National Center for Biotechnology Information. (Used for comparative hazard profiling of halogenated cytidine analogs). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
